molecular formula C12H26 B14539549 3,5,6-Trimethylnonane CAS No. 62184-26-3

3,5,6-Trimethylnonane

Cat. No.: B14539549
CAS No.: 62184-26-3
M. Wt: 170.33 g/mol
InChI Key: HMCPPWBQUPZETF-UHFFFAOYSA-N
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Description

3,5,6-Trimethylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62184-26-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3,5,6-trimethylnonane

InChI

InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3

InChI Key

HMCPPWBQUPZETF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CC(C)CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Trimethylnonane is a branched-chain alkane, a class of saturated hydrocarbons. Alkanes are fundamental structures in organic chemistry and serve as scaffolds for a vast array of more complex molecules. Understanding the specific chemical and physical properties of branched alkanes like this compound is crucial for applications in organic synthesis, materials science, and as reference compounds in analytical chemistry. This technical guide provides a comprehensive overview of the known chemical properties of this compound, details generalized experimental protocols for their determination, and illustrates key conceptual relationships through diagrams.

Core Chemical and Physical Properties

The properties of this compound are primarily dictated by its molecular structure: a nine-carbon chain (nonane) with methyl groups at the 3, 5, and 6 positions. These branches influence its physical properties, such as boiling and melting points, when compared to its straight-chain isomer, n-dodecane.

Data Presentation

The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][3]
Boiling Point 197 °C[1][2]
Melting Point -50.8 °C (estimate)[1][2]
Density 0.7604 g/cm³[1][2]
Refractive Index 1.4256[1][2]

Experimental Protocols

While specific experimental data for the determination of the properties of this compound are not publicly detailed, the following are generalized, standard protocols for determining the key physical properties of liquid branched alkanes.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a Thiele tube containing a heat-resistant oil.

  • The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a continuous and rapid stream of bubbles is observed.

  • The heat source is then removed.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.

  • The filled pycnometer is weighed to determine the mass of the pycnometer and the liquid (m₂).

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The mass of the pycnometer filled with the reference liquid is measured (m₃).

  • The density of the sample liquid (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is determined using a refractometer.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp)

  • Constant temperature water bath

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the sample is allowed to come to the desired temperature, often regulated by a water bath.

  • The light source is positioned, and the user looks through the eyepiece, adjusting the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Solubility Determination

The solubility of an alkane in various solvents can be observed qualitatively.

Apparatus:

  • Test tubes

  • Stoppers

  • Pipettes or droppers

  • Solvents (e.g., water, ethanol, hexane)

Procedure:

  • A small, measured amount of the alkane (e.g., 1 mL) is added to a test tube.

  • An equal volume of the solvent to be tested is added to the same test tube.

  • The test tube is stoppered and shaken vigorously for a set period.

  • The mixture is allowed to stand and observed.

  • If two distinct layers form, the substances are immiscible (insoluble). If a single, clear solution results, they are miscible (soluble). Alkanes like this compound are expected to be insoluble in polar solvents like water and soluble in nonpolar organic solvents.[4][5][6]

Structural and Spectroscopic Characterization

While not physical properties in the same vein as those above, spectroscopic techniques are essential for confirming the identity and structure of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the compound from a mixture and to determine its molecular weight and fragmentation pattern. For branched alkanes, the mass spectrum will show characteristic fragmentation at the branching points, leading to more stable secondary carbocations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling patterns in the NMR spectra can be used to definitively identify the structure of this compound and distinguish it from its isomers. Protons in alkanes typically resonate in the upfield region of the ¹H NMR spectrum (0.5 - 2.0 ppm).

Signaling Pathways and Biological Activity

This compound is a simple, nonpolar hydrocarbon. As such, it is not known to be involved in any biological signaling pathways. Alkanes are generally characterized by their low reactivity and are not typically recognized by biological receptors or enzymes in a signaling context. Their primary biological relevance would be in toxicology at high concentrations, where they can disrupt cell membranes due to their lipophilic nature.

Visualizations

cluster_structure Molecular Structure cluster_properties Physical Properties Molecular_Weight Molecular Weight Boiling_Point Boiling Point Molecular_Weight->Boiling_Point Increases Density Density Molecular_Weight->Density Increases Branching Chain Branching Branching->Boiling_Point Decreases (vs. straight chain) Melting_Point Melting Point Branching->Melting_Point Increases (disrupts packing) Solubility Solubility

Caption: Relationship between alkane structure and physical properties.

Start Start Prepare_Sample Prepare Sample in Test Tube with Inverted Capillary Start->Prepare_Sample Assemble_Apparatus Assemble Thiele Tube Apparatus Prepare_Sample->Assemble_Apparatus Heat_Gently Gently Heat Side Arm Assemble_Apparatus->Heat_Gently Observe_Bubbles Observe Continuous Bubbling Heat_Gently->Observe_Bubbles Remove_Heat Remove Heat Source Observe_Bubbles->Remove_Heat Record_Temperature Record Temperature at Liquid Entry Remove_Heat->Record_Temperature End End Record_Temperature->End

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

An In-depth Technical Guide to 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62184-26-3

This technical guide provides a comprehensive overview of 3,5,6-trimethylnonane, a branched alkane of interest to researchers in organic synthesis and material science. Due to the limited availability of experimental data for this specific isomer, this document combines known properties with generalized, yet detailed, experimental and analytical methodologies applicable to this class of compounds.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2] As a member of the branched alkane family, its physical properties are influenced by its molecular structure, which limits the efficiency of intermolecular packing compared to its linear counterpart, n-dodecane. The available quantitative data, largely computed or estimated, are summarized below.

PropertyValueSource
CAS Number 62184-26-3PubChem[2]
Molecular Formula C12H26ChemBK[1], PubChem[2]
Molecular Weight 170.33 g/mol PubChem[2]
Boiling Point 197 °CChemBK[1]
Density 0.7604 g/cm³ChemBK[1]
Refractive Index 1.4256ChemBK[1]
Melting Point (estimated) -50.8 °CChemBK[1]

Synthesis Methodologies

Grignard Reagent Addition to a Ketone followed by Reduction

A common and versatile method for constructing complex carbon skeletons is the Grignard reaction. To synthesize this compound, a retrosynthetic analysis suggests a multi-step process involving the creation of a tertiary alcohol via the addition of a Grignard reagent to a ketone, followed by a deoxygenation step.

Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of an appropriate alkyl halide (e.g., 2-bromobutane) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (sec-butylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine and may require gentle heating to maintain a steady reflux.

  • Addition to Ketone: The Grignard reagent is then cooled in an ice bath, and a solution of a suitable ketone (e.g., 5-methyl-4-heptanone) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature to ensure complete reaction.

  • Work-up and Isolation of the Tertiary Alcohol: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

  • Deoxygenation: The resulting tertiary alcohol can be converted to the final alkane through a two-step process of dehydration to an alkene, followed by catalytic hydrogenation. Dehydration can be achieved by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid). The resulting alkene mixture is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

  • Purification: The final product is purified by fractional distillation under reduced pressure.

A generalized workflow for this synthetic approach is depicted in the following diagram.

G cluster_synthesis Grignard Synthesis Workflow start Alkyl Halide + Mg grignard Grignard Reagent Formation start->grignard ketone Ketone addition Nucleophilic Addition ketone->addition grignard->addition alkoxide Magnesium Alkoxide Intermediate addition->alkoxide workup Acidic Work-up alkoxide->workup alcohol Tertiary Alcohol workup->alcohol dehydration Dehydration alcohol->dehydration alkene Alkene Intermediate dehydration->alkene hydrogenation Catalytic Hydrogenation alkene->hydrogenation product This compound hydrogenation->product

Caption: Generalized workflow for the synthesis of a highly branched alkane via a Grignard reaction.

Catalytic Hydroisomerization of n-Alkanes

Another approach for obtaining branched alkanes is the catalytic hydroisomerization of linear alkanes. This method is of significant industrial importance for improving the octane (B31449) number of gasoline.

Experimental Protocol:

  • Catalyst Preparation: A bifunctional catalyst is required, possessing both acidic and metallic sites. A common choice is a noble metal (e.g., platinum) supported on a zeolite (e.g., ZSM-22 or SAPO-11). The catalyst is typically prepared by incipient wetness impregnation of the zeolite support with a solution of a platinum precursor (e.g., chloroplatinic acid), followed by drying and calcination.

  • Reaction Setup: The hydroisomerization is carried out in a continuous-flow fixed-bed reactor. The catalyst is packed into the reactor, which is then placed in a temperature-controlled furnace.

  • Reaction Conditions: The n-dodecane feedstock is fed into the reactor along with a stream of hydrogen gas at elevated temperature and pressure. Typical reaction conditions can range from 250-350°C and 20-50 bar pressure.

  • Product Collection and Analysis: The reactor effluent is cooled, and the liquid products are collected. The product mixture, which will contain various isomers of dodecane (B42187) including this compound, as well as some cracking products, is then analyzed by gas chromatography-mass spectrometry (GC-MS).

Analytical Characterization

The structural elucidation of highly branched alkanes like this compound relies heavily on spectroscopic techniques, particularly mass spectrometry, often coupled with gas chromatography for separation from isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for the analysis of complex hydrocarbon mixtures. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented molecules, allowing for structural inference.

Expected Fragmentation Pattern:

For branched alkanes, mass spectra are typically characterized by:

  • A weak or absent molecular ion (M+) peak.

  • Preferential fragmentation at the branching points, leading to the formation of more stable secondary or tertiary carbocations.

  • The most abundant fragments often correspond to the loss of the largest alkyl radical from a branching point.

The logical relationship between the structure of a branched alkane and its expected mass spectrometric fragmentation is illustrated below.

G cluster_ms Mass Spectrometry Fragmentation Logic alkane Branched Alkane (e.g., this compound) ionization Electron Ionization (EI) alkane->ionization 70 eV mol_ion Molecular Ion [M]+• ionization->mol_ion fragmentation Fragmentation at Branch Points mol_ion->fragmentation carbocations Stable Carbocations + Radicals fragmentation->carbocations detection Mass Analyzer Detection carbocations->detection spectrum Mass Spectrum (Abundant Fragment Ions) detection->spectrum

Caption: Logical workflow of mass spectrometric analysis for a branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be invaluable for the definitive structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum would be expected to be complex in the aliphatic region (approximately 0.8-1.7 ppm). The methyl protons would appear as doublets and triplets, while the methine and methylene (B1212753) protons would exhibit complex multiplets due to spin-spin coupling.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. The chemical shifts would be characteristic of a saturated alkane, and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between methyl, methylene, and methine carbons.

Applications and Future Research

While specific applications for this compound are not documented, highly branched alkanes are of interest as components of high-performance fuels and lubricants due to their favorable viscosity and low freezing points. For drug development professionals, branched alkanes can serve as non-polar scaffolds or fragments in medicinal chemistry, and understanding their synthesis and properties is fundamental.

Future research could focus on the diastereoselective synthesis of this compound to study the impact of stereochemistry on its physical properties. Furthermore, detailed toxicological and environmental fate studies would be necessary if this compound were to be considered for any large-scale application.

References

An In-depth Technical Guide to 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential characteristics of 3,5,6-trimethylnonane. Due to a notable absence of extensive experimental data in peer-reviewed literature for this specific branched alkane, this guide combines established theoretical principles with predicted data to offer a robust profile. It includes a detailed examination of its structural isomers, predicted spectroscopic data, a plausible synthetic pathway, and a discussion of the potential biological relevance of branched alkanes in the broader context of chemical biology and drug development. All quantitative data are summarized in structured tables, and a proposed experimental workflow for its synthesis and characterization is provided with a corresponding diagram.

Introduction

This compound is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by a nine-carbon backbone with three methyl group substitutions, results in multiple stereoisomers, each with potentially unique physicochemical and biological properties. While highly branched alkanes are of interest in various fields, including materials science and as components of complex hydrocarbon mixtures, detailed studies on individual isomers like this compound are limited. This guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis of its molecular structure and properties.

Molecular Structure and Physicochemical Properties

The fundamental identification of this compound is established by its molecular formula and IUPAC name.

Table 1: General Properties of this compound

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Molecular Formula C₁₂H₂₆--INVALID-LINK--
CAS Number 62184-26-3--INVALID-LINK--
Molecular Weight 170.33 g/mol --INVALID-LINK--
Boiling Point (Predicted) 197 °CChemBK
Density (Predicted) 0.7604 g/cm³ChemBK
InChI InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3--INVALID-LINK--
Canonical SMILES CCCC(C)C(C)CC(C)CC--INVALID-LINK--
Stereoisomerism

The presence of chiral centers at positions 3, 5, and 6 of the nonane (B91170) chain gives rise to multiple stereoisomers. The specific spatial arrangement of the methyl groups at these positions will influence the molecule's overall shape and its interactions with other molecules, which is a critical consideration in drug development and molecular recognition studies.

Spectroscopic Profile (Predicted)

In the absence of experimentally acquired spectra for this compound, this section provides predicted data based on established principles of spectroscopy for branched alkanes.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar protons. The signals would likely appear in the 0.8-1.5 ppm range, characteristic of alkane protons. The methyl groups would appear as doublets or triplets, depending on their neighboring protons, and the methylene (B1212753) and methine protons would exhibit complex multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would be expected in the typical alkane region of the spectrum.

Mass Spectrometry

The mass spectrum of this compound is predicted to show fragmentation patterns characteristic of branched alkanes. Cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.[1][2] The molecular ion peak (M⁺) at m/z 170 would likely be of low abundance or absent.[1] Key fragmentation would involve the loss of alkyl radicals from the main chain.

Table 2: Predicted Major Mass Spectral Fragments for this compound

m/zPossible Fragment
155[M-CH₃]⁺
141[M-C₂H₅]⁺
127[M-C₃H₇]⁺
113[M-C₄H₉]⁺
99[M-C₅H₁₁]⁺
85[M-C₆H₁₃]⁺
71[M-C₇H₁₅]⁺
57[M-C₈H₁₇]⁺
43[C₃H₇]⁺
Infrared (IR) Spectroscopy

The IR spectrum is expected to be simple, showing characteristic C-H stretching and bending vibrations for an alkane.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration Type
2850-2960C-H stretch
1450-1470C-H bend (methylene)
1370-1380C-H bend (methyl)

Proposed Synthesis and Experimental Workflow

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that this compound can be constructed from smaller, readily available building blocks.

G This compound This compound Grignard Reagent 1 Grignard Reagent 1 This compound->Grignard Reagent 1 C-C Disconnection Alkyl Halide 1 Alkyl Halide 1 This compound->Alkyl Halide 1 C-C Disconnection Grignard Reagent 2 Grignard Reagent 2 Grignard Reagent 1->Grignard Reagent 2 Formation Alkyl Halide 2 Alkyl Halide 2 Grignard Reagent 1->Alkyl Halide 2 Formation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol
  • Preparation of 2-bromobutane (B33332): Commercially available 2-butanol (B46777) can be converted to 2-bromobutane via reaction with phosphorus tribromide.

  • Preparation of a Grignard Reagent: 2-bromobutane can be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, sec-butylmagnesium bromide.

  • Coupling Reaction: The Grignard reagent can then be coupled with another molecule of 2-bromobutane in the presence of a suitable catalyst, such as a copper(I) salt, to form 3,4-dimethylhexane (B165660).

  • Halogenation: 3,4-dimethylhexane can be subjected to free-radical bromination to introduce a bromine atom at a secondary carbon.

  • Second Grignard and Coupling: The resulting bromo-3,4-dimethylhexane can be converted to a Grignard reagent and coupled with 1-bromopropane (B46711) to yield the target this compound.

Experimental Workflow for Synthesis and Characterization

G Start Start Synthesis Synthesis Start->Synthesis Propose Route Purification Purification Synthesis->Purification Distillation/Chromatography Characterization Characterization Purification->Characterization GC-MS, NMR, IR End End Characterization->End Data Analysis

Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Relevance and Applications

While there is no specific data on the biological activity of this compound, branched alkanes, in general, are known to play roles in chemical signaling and can be components of natural products. Some highly branched alkanes have been identified as insect pheromones. Given its structural complexity and chirality, it is plausible that specific stereoisomers of this compound could exhibit biological activity.

In the context of drug development, highly lipophilic molecules can be of interest for their ability to cross cell membranes. The specific branching pattern of this compound may influence its interaction with biological membranes and lipophilic binding pockets of proteins. However, without experimental data, this remains speculative.

Conclusion

This compound represents a structurally interesting yet understudied branched alkane. This technical guide has provided a comprehensive theoretical and predictive overview of its molecular structure, physicochemical properties, and spectroscopic profile. The proposed synthetic route and experimental workflow offer a practical starting point for researchers interested in synthesizing and characterizing this molecule. Further experimental investigation is necessary to validate the predicted data and to explore the potential biological activities of its various stereoisomers, which could be of interest to the drug development community.

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5,6-trimethylnonane, a saturated branched alkane with the molecular formula C₁₂H₂₆, presents a fascinating case study in stereoisomerism.[1] Its molecular structure contains multiple chiral centers, giving rise to a variety of stereoisomers with unique three-dimensional arrangements. This guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including a detailed analysis of its chiral centers, the theoretical number of stereoisomers, and their relationships. While specific experimental data for each individual stereoisomer is limited in publicly available literature, this document compiles known physicochemical properties for this compound and related isomers, alongside a discussion of the spectroscopic techniques used for their characterization. Furthermore, it outlines general experimental methodologies for the synthesis and separation of such branched alkanes, offering a foundational understanding for researchers in organic synthesis and drug development.

Stereochemistry of this compound

The carbon backbone of this compound features three stereogenic centers, commonly referred to as chiral centers. These are the carbon atoms at positions 3, 5, and 6, each bonded to four different substituent groups. The presence of these chiral centers is the basis for the existence of multiple stereoisomers.

The number of possible stereoisomers can be calculated using the 2ⁿ rule, where 'n' is the number of chiral centers. For this compound, with three chiral centers, there are 2³ = 8 possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).

The absolute configuration of each chiral center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This leads to the eight possible stereoisomers:

  • (3R, 5R, 6R)-3,5,6-trimethylnonane

  • (3S, 5S, 6S)-3,5,6-trimethylnonane

  • (3R, 5R, 6S)-3,5,6-trimethylnonane

  • (3S, 5S, 6R)-3,5,6-trimethylnonane

  • (3R, 5S, 6R)-3,5,6-trimethylnonane

  • (3S, 5R, 6S)-3,5,6-trimethylnonane

  • (3R, 5S, 6S)-3,5,6-trimethylnonane

  • (3S, 5R, 6R)-3,5,6-trimethylnonane

These eight stereoisomers form four pairs of enantiomers.

Visualization of Isomeric Relationships

The relationships between the different stereoisomers of this compound can be visualized as a network of enantiomeric and diastereomeric pairs.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 cluster_enantiomers3 Enantiomeric Pair 3 cluster_enantiomers4 Enantiomeric Pair 4 3R,5R,6R 3R,5R,6R 3S,5S,6S 3S,5S,6S 3R,5R,6R->3S,5S,6S Enantiomers 3R,5R,6S 3R,5R,6S 3R,5R,6R->3R,5R,6S Diastereomers 3R,5S,6R 3R,5S,6R 3R,5R,6R->3R,5S,6R Diastereomers 3R,5S,6S 3R,5S,6S 3R,5R,6R->3R,5S,6S Diastereomers 3S,5S,6R 3S,5S,6R 3S,5S,6S->3S,5S,6R Diastereomers 3S,5R,6S 3S,5R,6S 3S,5S,6S->3S,5R,6S Diastereomers 3S,5R,6R 3S,5R,6R 3S,5S,6S->3S,5R,6R Diastereomers 3R,5R,6S->3S,5S,6R Enantiomers 3R,5R,6S->3R,5S,6R Diastereomers 3R,5R,6S->3S,5R,6R Diastereomers 3R,5S,6R->3S,5R,6S Enantiomers 3R,5S,6S->3S,5R,6R Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound3,3,6-Trimethylnonane (B14546265)2,4,6-Trimethylnonane
Molecular Formula C₁₂H₂₆[1]C₁₂H₂₆[3]C₁₂H₂₆
Molar Mass ( g/mol ) 170.33[1]170.33[3]170.3348
Boiling Point (°C) 197198[3]Not available
Density (g/cm³) 0.76040.7557[3]Not available
Refractive Index 1.42561.4237[3]Not available

Note: The properties of individual stereoisomers are expected to be very similar, with enantiomers having identical physical properties in a non-chiral environment.

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry of branched alkanes is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.[4][5] For this compound, the mass spectrum would be expected to show a weak or absent molecular ion peak (m/z 170).[5] Prominent peaks would likely correspond to the loss of alkyl radicals from the main chain, such as the loss of a methyl (CH₃), ethyl (C₂H₅), propyl (C₃H₇), or butyl (C₄H₉) group.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.[6] For this compound, the following characteristic absorption bands would be expected:

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[6]

  • C-H bending (scissoring): Absorptions around 1450-1470 cm⁻¹.[6]

  • C-H bending (methyl rock): Absorptions in the 1370-1380 cm⁻¹ region, often showing a doublet for a gem-dimethyl group (though not present in this molecule).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the precise structure and stereochemistry of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of many similar, overlapping signals for the methyl, methylene, and methine protons. The chemical shifts and coupling constants would be highly dependent on the specific stereoisomer.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the chiral centers (C3, C5, and C6) and the adjacent carbons would be particularly sensitive to the stereochemical configuration. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be essential for the complete assignment of all proton and carbon signals and for elucidating the relative stereochemistry of the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of specific this compound stereoisomers are not widely published. However, general methodologies from synthetic organic chemistry can be applied.

Synthesis

The synthesis of a complex branched alkane like this compound would typically involve a multi-step process. A plausible synthetic strategy would involve the coupling of smaller alkyl fragments using methods such as:

  • Grignard Reactions: The reaction of an alkyl magnesium halide (Grignard reagent) with an appropriate alkyl halide or carbonyl compound.

  • Organocuprate (Gilman) Reagents: The reaction of a lithium dialkylcuprate with an alkyl halide.

Stereoselective synthesis to obtain a specific stereoisomer would require the use of chiral starting materials or chiral catalysts to control the formation of the new stereocenters.

Separation and Purification

A mixture of this compound isomers would be challenging to separate due to their similar physical properties.

  • Distillation: Fractional distillation could be used for an initial, rough separation based on small differences in boiling points.

  • Chromatography:

    • Gas Chromatography (GC): High-resolution capillary GC is a powerful technique for separating volatile isomers. Chiral GC columns, which contain a chiral stationary phase, would be necessary to separate the enantiomers.

    • Preparative Liquid Chromatography (LC): Preparative HPLC or flash chromatography on a normal or reverse-phase column could be used to separate diastereomers. Chiral stationary phases would be required for the resolution of enantiomers.

Experimental Workflow for Isomer Analysis

The following workflow outlines a general approach for the analysis of a mixture of this compound isomers.

experimental_workflow cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_analysis Structural Analysis Synthesis Synthesis of this compound (e.g., Grignard or Gilman coupling) Distillation Fractional Distillation Synthesis->Distillation GC Gas Chromatography (GC) Distillation->GC LC Liquid Chromatography (LC) Distillation->LC Chiral_GC_LC Chiral GC or LC for Enantiomer Separation GC->Chiral_GC_LC LC->Chiral_GC_LC MS Mass Spectrometry (MS) Chiral_GC_LC->MS IR Infrared (IR) Spectroscopy Chiral_GC_LC->IR NMR NMR Spectroscopy (1H, 13C, 2D) Chiral_GC_LC->NMR

Caption: General experimental workflow for the synthesis, separation, and analysis of this compound isomers.

Conclusion

This compound serves as an excellent model for understanding the principles of stereoisomerism in acyclic alkanes. The presence of three chiral centers gives rise to a total of eight stereoisomers, consisting of four pairs of enantiomers. While detailed experimental data for each individual stereoisomer is scarce, this guide has provided a comprehensive theoretical framework for their stereochemical relationships, expected physicochemical properties, and spectroscopic characterization. The outlined general experimental approaches to synthesis and separation provide a valuable starting point for researchers interested in the further investigation of these and other complex branched alkanes. A thorough understanding of the stereochemistry of such molecules is crucial in fields like drug development, where the specific three-dimensional arrangement of a molecule can significantly impact its biological activity.

References

Spectroscopic Analysis of 3,5,6-Trimethylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5,6-trimethylnonane, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the structural elucidation of branched alkanes.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, this section presents predicted data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points, leading to the formation of more stable carbocations.[1][2][3] The molecular ion peak (M+) for highly branched alkanes is often of low abundance or entirely absent. For this compound (molar mass: 170.33 g/mol [4]), the electron ionization (EI) mass spectrum is predicted to show key fragments resulting from cleavage at the C3, C5, and C6 positions.

Table 1: Predicted Major Mass Spectrum Fragments for this compound

m/z (Mass-to-Charge Ratio)Predicted Fragment IonCorresponding Neutral Loss
155[C₁₁H₂₃]⁺CH₃ (Methyl radical)
141[C₁₀H₂₁]⁺C₂H₅ (Ethyl radical)
127[C₉H₁₉]⁺C₃H₇ (Propyl radical)
113[C₈H₁₇]⁺C₄H₉ (Butyl radical)
99[C₇H₁₅]⁺C₅H₁₁ (Pentyl radical)
85[C₆H₁₃]⁺C₆H₁₃ (Hexyl radical)
71[C₅H₁₁]⁺C₇H₁₅ (Heptyl radical)
57[C₄H₉]⁺C₈H₁₇ (Octyl radical)
43[C₃H₇]⁺C₉H₁₉ (Nonyl radical)

Note: The relative abundances of these fragments will depend on the stability of the resulting carbocations and neutral radicals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of alkanes are characterized by signals in the upfield region due to the high shielding of the nuclei.[5] The chemical shifts are influenced by the substitution pattern, with branching causing slight downfield shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Primary (CH₃)0.8 - 1.0Doublet, Triplet
Secondary (CH₂)1.1 - 1.4Multiplet
Tertiary (CH)1.4 - 1.8Multiplet

Note: Due to the complexity of the overlapping signals in the ¹H NMR spectrum of a branched alkane, a high-field NMR instrument would be necessary for complete resolution and assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Primary (CH₃)10 - 25
Secondary (CH₂)25 - 40
Tertiary (CH)30 - 50

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a compound such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column (e.g., nonpolar polysiloxane DB-1 or similar).[6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound. The mass spectrum of this peak can then be analyzed to identify the molecular ion (if present) and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to determine its chemical structure.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7][8][9][10]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Spectral Width: 0-150 ppm.

    • Temperature: 298 K.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The resulting spectra can then be integrated and the chemical shifts referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Structural Elucidation of a Branched Alkane

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an unknown branched alkane.

Spectroscopic_Workflow Unknown Unknown Branched Alkane Sample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Unknown->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Unknown->NMR MolecularFormula Determine Molecular Formula (from High-Resolution MS) GCMS->MolecularFormula Fragmentation Analyze Fragmentation Pattern GCMS->Fragmentation H1_NMR ¹H NMR Analysis (Proton Environments & Connectivity) NMR->H1_NMR C13_NMR ¹³C NMR Analysis (Carbon Skeleton) NMR->C13_NMR StructureProposal Propose Candidate Structures MolecularFormula->StructureProposal Fragmentation->StructureProposal H1_NMR->StructureProposal C13_NMR->StructureProposal StructureVerification Verify Structure (Compare predicted vs. experimental data) StructureProposal->StructureVerification FinalStructure Final Structure Elucidation StructureVerification->FinalStructure

References

The Ubiquitous Branch: A Technical Guide to the Natural Occurrence of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons featuring alkyl groups attached to a central carbon chain, are pervasive throughout the natural world. From the waxy coatings of plants and insects to the complex mixtures of crude oil, these molecules play diverse and critical roles. In recent years, the unique physicochemical properties of branched alkanes have garnered increasing interest within the pharmaceutical sciences, particularly in the realms of drug formulation and delivery. This technical guide provides an in-depth exploration of the natural occurrence of branched alkanes, their biosynthesis, methods for their analysis, and their emerging relevance to drug development.

Natural Occurrence and Abundance

Branched alkanes are found across a wide spectrum of biological and geological sources. Their distribution and abundance are often characteristic of the source organism or environment.

In the Geosphere: Petroleum and Sediments

Crude oil is a primary geological source of branched alkanes, where they are referred to as isoalkanes.[1][2][3] The ratio of normal alkanes (n-alkanes) to isoalkanes is a key characteristic of a particular crude oil source.[1] For instance, in some crude oil samples, the n-alkane to isoalkane ratio can range from 1.3 to 6.9 for short-chain alkanes like pentanes, hexanes, and heptanes.[1] High-quality gasoline favors a higher concentration of isoalkanes due to their higher octane (B31449) numbers.[4]

Table 1: Quantitative Data on Branched Alkanes in Geological Sources

SourceCompound ClassChain LengthRelative Abundance/RatioReference(s)
Ponca Crude OilIsoalkanesC7n-alkane:isoalkane ratio of 1.7[1]
Ponca Crude OilIsoalkanesC8n-alkane:isoalkane ratio of 6.9[1]
Pennsylvania Crude OilIsoalkanesC5n-alkane:isoalkane ratio of 1.3[1]
Pennsylvania Crude OilIsoalkanesC6n-alkane:isoalkane ratio of 1.7[1]
Pennsylvania Crude OilIsoalkanesC7n-alkane:isoalkane ratio of 1.5[1]
Ashalcha Heavy OilIsoalkanes< C21Increased from 8% to 10% after catalytic aquathermolysis[5]
In the Biosphere: From Microbes to Mammals

Insects: The insect cuticle is a rich source of a complex mixture of hydrocarbons, including a significant proportion of methyl-branched alkanes.[6][7] These cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and are pivotal in chemical communication, influencing mating and social behaviors.[6][8] The CHC profile, including the types and relative abundance of branched alkanes, is often species- and even sex-specific.[8]

Plants: The epicuticular wax of higher plants contains a variety of long-chain aliphatic compounds, including branched alkanes.[9][10] While straight-chain n-alkanes with odd carbon numbers are often dominant, branched-chain alkanes are also present and can be used as chemotaxonomic markers.[9][10] The fecal recoveries of branched-chain alkanes from herbage in ruminants have been reported to be slightly lower (60-65%) than their n-alkane counterparts of equivalent carbon number (85-90%).[9][10]

Microorganisms: Bacteria and fungi also produce and metabolize branched alkanes. Certain bacteria are known to degrade branched alkanes, while some cyanobacteria can produce them.[11] The relative abundance of bacteria and fungi in an environment can influence the overall profile of branched alkanes.[12][13][14][15]

Table 2: Quantitative Data on Branched Alkanes in Biological Sources

Source Organism/SystemCompound ClassChain LengthRelative Abundance/ConcentrationReference(s)
Insects (general)Methyl-branched alkanesC19 - C35A major component of cuticular hydrocarbons, profile is species-specific.[6]
Agrostis capillaris (herbage)Branched-chain alkanesC30, C32Fecal recoveries in sheep are 60-65%, compared to 85-90% for n-alkanes of the same carbon number.[9][10]
Ruminant DietBranched-chain alkanes-Used as markers for diet composition; fecal recoveries are slightly lower than corresponding n-alkanes.[9][10]

Biosynthesis of Branched Alkanes in Insects

The biosynthesis of methyl-branched alkanes in insects is intricately linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes. The process involves the incorporation of methylmalonyl-CoA during fatty acid synthesis to introduce methyl branches.

// Nodes Propionyl_CoA [label="Propionyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Methylmalonyl_CoA [label="Methylmalonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthase [label="Fatty Acid Synthase (FAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elongases [label="Fatty Acid Elongases", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reductase [label="Acyl-CoA Reductase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decarbonylase [label="Decarbonylase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Branched_Acyl_CoA [label="Methyl-branched\nVery-long-chain Acyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Branched_Aldehyde [label="Methyl-branched\nVery-long-chain Aldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; Branched_Alkane [label="Methyl-branched Alkane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Propionyl_CoA -> Methylmalonyl_CoA [label="Carboxylation"]; Acetyl_CoA -> Fatty_Acid_Synthase; Malonyl_CoA -> Fatty_Acid_Synthase; Methylmalonyl_CoA -> Fatty_Acid_Synthase [label="Incorporation for branching"]; Fatty_Acid_Synthase -> Elongases [label="Chain Elongation"]; Elongases -> Branched_Acyl_CoA; Branched_Acyl_CoA -> Reductase; Reductase -> Branched_Aldehyde; Branched_Aldehyde -> Decarbonylase; Decarbonylase -> Branched_Alkane; }

Caption: General workflow for the analysis of branched alkanes using GC-MS.

Protocol 3: Investigating Biosynthesis using Stable Isotope Labeling

Stable isotope labeling is a powerful technique to trace the metabolic pathways of branched alkane biosynthesis. [][17][18][19] Principle: Organisms are supplied with a precursor molecule enriched with a stable isotope (e.g., ¹³C). The incorporation of the isotope into the final branched alkane products is then detected by mass spectrometry, revealing the biosynthetic route.

General Methodology:

  • Precursor Selection: Choose a labeled precursor relevant to the hypothesized pathway (e.g., [U-¹³C]-glucose to trace carbon flow through central metabolism into fatty acid and alkane synthesis).

  • Label Administration: Introduce the labeled precursor to the biological system (e.g., in the diet of insects or the growth medium of microorganisms).

  • Incubation: Allow sufficient time for the organism to metabolize the precursor and incorporate the label into its hydrocarbons.

  • Extraction and Analysis: Extract the branched alkanes as described in Protocol 1 and analyze them by GC-MS.

  • Data Interpretation: Analyze the mass spectra of the branched alkanes to determine the extent and pattern of isotope incorporation. This provides insights into the carbon sources and enzymatic reactions involved in their synthesis.

Protocol 4: Functional Genomics using RNA Interference (RNAi)

RNA interference (RNAi) is a technique used to silence the expression of specific genes, thereby allowing researchers to study their function. This is particularly useful for identifying genes involved in branched alkane biosynthesis in insects. [20][21][22][23][24] Principle: Double-stranded RNA (dsRNA) corresponding to the sequence of a target gene is introduced into the insect. This triggers a cellular mechanism that degrades the messenger RNA (mRNA) of the target gene, thus preventing its translation into a functional protein.

General Methodology:

  • Target Gene Selection: Identify putative genes involved in branched alkane biosynthesis (e.g., elongases, reductases, decarbonylases) from genomic or transcriptomic data.

  • dsRNA Synthesis: Synthesize dsRNA corresponding to a specific region of the target gene.

  • dsRNA Delivery: Introduce the dsRNA into the insect, typically by microinjection into the hemolymph.

  • Incubation: Allow time for the RNAi machinery to silence the target gene.

  • Phenotypic Analysis:

    • Gene Knockdown Verification: Measure the mRNA levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm successful silencing.

    • CHC Profile Analysis: Extract and analyze the cuticular hydrocarbons using GC-MS (as in Protocols 1 and 2) to determine the effect of gene silencing on the branched alkane profile.

Relevance to Drug Development

While naturally occurring branched alkanes are not typically considered pharmacologically active in the traditional sense, their unique physical and chemical properties make them relevant to drug development professionals in several areas.

Emollients in Topical Formulations

Isoalkanes are used as emollients in topical drug delivery systems. [25]Emollients soften and lubricate the skin, which can improve the sensory characteristics of a formulation and potentially enhance the dermal penetration of active pharmaceutical ingredients (APIs). [25][26][27][28][29]The branching of the hydrocarbon chain lowers the melting point and viscosity compared to their linear counterparts, which can be advantageous in creating cosmetically elegant and easily spreadable formulations.

Components of Drug Delivery Systems

The principles governing the behavior of branched alkanes are highly relevant to the design of lipid-based drug delivery systems, such as liposomes. The incorporation of branched-chain lipids into liposomal membranes can influence their fluidity and permeability. [30][31]For instance, iso- and anteiso-branched lipids are abundant in bacterial membranes and are thought to maintain membrane fluidity. [30][31]Understanding how branched lipid structures affect membrane properties can inform the design of liposomes with desired drug release characteristics and stability. [32][][34]

Future Perspectives

The exploration of branched alkanes and other branched-chain lipids in drug development is an expanding field. Their biocompatibility and diverse physicochemical properties suggest potential for their use as excipients in a variety of formulations. Further research into the interactions between branched alkanes and biological membranes could unveil new strategies for enhancing drug delivery across the skin and other biological barriers. While the direct pharmacological activity of simple branched alkanes is not a current focus, the vast structural diversity of branched lipids in nature may yet reveal molecules with interesting biological activities.

Conclusion

Branched alkanes are a structurally diverse and widely distributed class of natural compounds. Their roles in the natural world are multifaceted, ranging from structural components of protective waxes to key mediators of chemical communication. For researchers in the pharmaceutical sciences, an understanding of the natural occurrence, biosynthesis, and physicochemical properties of branched alkanes provides valuable insights into their potential applications as excipients and components of advanced drug delivery systems. The experimental protocols outlined in this guide provide a robust framework for the extraction, analysis, and functional study of these ubiquitous molecules, paving the way for further exploration of their utility in drug development.

References

The Geochemical Significance of C12 Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C12 branched alkanes, though often found in lower concentrations compared to their long-chain counterparts, hold significant geochemical importance as molecular fossils. Their unique structures, specifically the presence and position of methyl branches (iso- and anteiso- forms), provide valuable insights into the paleo-depositional environment, microbial community composition, and diagenetic processes that have occurred over geological timescales. This guide provides a comprehensive overview of the sources, formation pathways, and analytical methodologies for C12 branched alkanes, serving as a technical resource for professionals in geochemistry, environmental science, and related fields.

Data Presentation: Quantitative Abundance of C12 Branched Alkanes and their Precursors

The direct quantification of C12 branched alkanes in geochemical samples is not extensively reported, with many studies focusing on broader alkane ranges. However, data on their biological precursors, such as branched-chain fatty acids, in relevant environments like microbial mats, can provide an estimate of their potential contribution to the geosphere.

Sample TypeCompound ClassCompound(s)Concentration (µg/g dry weight)Analytical MethodReference
Ancient Antarctic Microbial Matn-AlkanesTotal C16-C296GC-MS[1]
Ancient Antarctic Microbial MatFatty Acidsiso-C14:0, iso/anteiso-C15:0, iso-C16:0, iso/anteiso-C17:011 - 2,602GC-MS[2]
Ancient Antarctic Microbial MatFatty Acidsn-C14:0 to n-C18:05 - 922GC-MS[2]

Note: The concentrations of branched-chain fatty acids serve as a proxy for the potential input of branched alkanes into the sedimentary record.

Experimental Protocols

The analysis of C12 branched alkanes and their precursors from geological matrices involves several key steps, from sample collection and preparation to instrumental analysis.

Sample Collection and Preparation

For Sediment and Microbial Mat Samples:

  • Collection: Samples are collected using appropriate coring or grabbing devices to minimize contamination. They should be stored frozen (at or below -20°C) in pre-cleaned glass jars or high-density polyethylene (B3416737) bags.

  • Freeze-Drying: Samples are lyophilized to remove water content.

  • Homogenization: The dried sample is homogenized using a mortar and pestle.

  • Lipid Extraction: Total lipids are extracted from the homogenized sample using a modified Bligh-Dyer method or an accelerated solvent extractor (ASE). A common solvent system is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Protocol for Branched Alkane Analysis (adapted from multiple sources):

  • Fractionation: The total lipid extract is fractionated using column chromatography with silica (B1680970) gel to separate aliphatic hydrocarbons (containing branched alkanes) from more polar compounds.

  • Instrumental Analysis: The aliphatic fraction is analyzed by a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: A temperature program is employed to separate compounds based on their boiling points. A typical program might start at 60°C, ramp to 150°C at 10°C/min, then ramp to 320°C at 4°C/min, and hold for 15-20 minutes.

    • Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

  • Identification: Branched alkanes are identified based on their mass spectra, which show characteristic fragmentation patterns, and their retention times relative to known standards.

  • Quantification: Quantification is achieved by comparing the peak area of the target analyte to the peak area of an internal standard of known concentration.

Stable Isotope Analysis

Compound-specific isotope analysis (CSIA) of C12 branched alkanes can provide further information about their origin and diagenetic history.

  • Instrumentation: A gas chromatograph is coupled to an isotope ratio mass spectrometer (GC-IRMS).

  • Sample Preparation: The aliphatic hydrocarbon fraction is injected into the GC-IRMS.

  • Analysis: The separated compounds are combusted to CO2 (for δ13C analysis) or pyrolyzed to H2 (for δD analysis) before entering the mass spectrometer. The isotopic ratios are measured relative to a standard.

Signaling Pathways and Logical Relationships

The formation of C12 branched alkanes in the geosphere is a multi-step process that begins with the biosynthesis of their precursors in microorganisms and is followed by diagenetic alterations in the sedimentary environment.

Biosynthesis of Branched-Chain Fatty Acid Precursors

The primary biological sources of branched alkanes are bacteria, which synthesize iso- and anteiso-branched-chain fatty acids (BCFAs). These BCFAs serve as the precursors to branched alkanes. The biosynthesis starts from branched-chain amino acids like valine, leucine, and isoleucine.

Biosynthesis_of_Branched_Chain_Fatty_Acids cluster_amino_acids Branched-Chain Amino Acids cluster_keto_acids α-Keto Acids cluster_acyl_coa Acyl-CoA Primers cluster_fatty_acids Branched-Chain Fatty Acids Valine Valine alpha_Keto_Val α-Ketoisovalerate Valine->alpha_Keto_Val Transamination Leucine Leucine alpha_Keto_Leu α-Ketoisocaproate Leucine->alpha_Keto_Leu Transamination Isoleucine Isoleucine alpha_Keto_Ile α-Keto-β-methylvalerate Isoleucine->alpha_Keto_Ile Transamination Isobutyryl_CoA Isobutyryl-CoA alpha_Keto_Val->Isobutyryl_CoA Decarboxylation Isovaleryl_CoA Isovaleryl-CoA alpha_Keto_Leu->Isovaleryl_CoA Decarboxylation alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_Ile->alpha_Methylbutyryl_CoA Decarboxylation iso_BCFA iso-Fatty Acids (e.g., iso-C12:0) Isobutyryl_CoA->iso_BCFA Fatty Acid Synthase (Malonyl-CoA elongation) Isovaleryl_CoA->iso_BCFA Fatty Acid Synthase (Malonyl-CoA elongation) anteiso_BCFA anteiso-Fatty Acids (e.g., anteiso-C13:0) alpha_Methylbutyryl_CoA->anteiso_BCFA Fatty Acid Synthase (Malonyl-CoA elongation)

Caption: Biosynthesis of iso- and anteiso-branched-chain fatty acids from amino acid precursors.

Geochemical Formation of C12 Branched Alkanes

Following the deposition of microbial biomass in sediments, the biologically produced branched-chain fatty acids undergo a series of diagenetic transformations to form stable branched alkanes. This process typically involves the reduction of the carboxylic acid group.

Diagenesis_of_Branched_Alkanes BCFA Branched-Chain Fatty Acid (e.g., iso-C12:0) BC_Aldehyde Branched-Chain Aldehyde BCFA->BC_Aldehyde Reduction Alkane C11 Branched Alkane BCFA->Alkane Decarboxylation BC_Alcohol Branched-Chain Alcohol BC_Aldehyde->BC_Alcohol Reduction BC_Aldehyde->Alkane Decarbonylation C12_Alkane C12 Branched Alkane BC_Alcohol->C12_Alkane Dehydration & Reduction

Caption: Diagenetic pathways for the formation of branched alkanes from fatty acid precursors.

Experimental Workflow for C12 Branched Alkane Analysis

The overall process for analyzing C12 branched alkanes from a sediment or microbial mat sample can be summarized in a logical workflow.

Experimental_Workflow Sample Sediment/Microbial Mat Sample FreezeDry Freeze-Drying Sample->FreezeDry Homogenize Homogenization FreezeDry->Homogenize Extract Solvent Extraction (DCM/MeOH) Homogenize->Extract Fractionate Column Chromatography (Silica Gel) Extract->Fractionate Aliphatic_Fraction Aliphatic Hydrocarbon Fraction Fractionate->Aliphatic_Fraction GCMS GC-MS Analysis Aliphatic_Fraction->GCMS CSIA GC-IRMS Analysis (optional) Aliphatic_Fraction->CSIA Data Data Analysis: Identification & Quantification GCMS->Data CSIA->Data

Caption: Experimental workflow for the analysis of C12 branched alkanes from geological samples.

Conclusion

C12 branched alkanes, while less abundant than their longer-chain relatives, are valuable geochemical markers. Their presence and distribution can be used to infer the past presence of specific microbial communities, particularly bacteria, and to reconstruct paleoenvironmental conditions. The analytical protocols outlined in this guide provide a framework for the robust identification and quantification of these compounds. Further research focusing on the specific C12 branched alkane concentrations in a wider variety of geochemical settings will enhance their utility as precise paleo-proxies.

References

3,5,6-Trimethylnonane: A Potential Biomarker in Oxidative Stress-Related Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) in exhaled breath are gaining significant attention as potential non-invasive biomarkers for a variety of diseases, including cancer. Altered metabolic processes associated with pathologies such as lung cancer can lead to the production of specific VOC profiles that can be detected in the breath. Among the diverse classes of VOCs, branched alkanes have emerged as a promising area of investigation. This technical guide focuses on 3,5,6-trimethylnonane, a branched alkane, as a potential biomarker, contextualizing its relevance within the broader understanding of oxidative stress and lipid peroxidation in disease. While direct evidence for this compound as a biomarker is still emerging, this document provides a comprehensive overview of the underlying scientific principles, analytical methodologies, and potential applications based on studies of structurally related compounds.

The Role of Oxidative Stress in Biomarker Generation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key factor in the pathogenesis of numerous diseases, including cancer. ROS can damage cellular components, including lipids, proteins, and DNA. The peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes is a well-established consequence of oxidative stress and a significant source of volatile alkanes.

The proposed mechanism involves the initiation of a free radical chain reaction, leading to the degradation of lipids and the subsequent release of a variety of volatile byproducts. This process suggests that the detection of specific alkanes in exhaled breath could serve as a non-invasive indicator of systemic oxidative stress and, by extension, the presence of associated diseases.

Signaling Pathway: Lipid Peroxidation and Alkane Formation

The formation of alkanes from lipid peroxidation is a multi-step process initiated by reactive oxygen species. The following diagram illustrates the general signaling pathway leading to the production of volatile alkanes.

Lipid_Peroxidation_Pathway cluster_0 Cellular Environment ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA Initiation: H-atom abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical Propagation: + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Alkoxyl_Radical Alkoxyl Radical (LO•) Lipid_Hydroperoxide->Alkoxyl_Radical Decomposition Alkane Volatile Alkane (e.g., this compound) Alkoxyl_Radical->Alkane β-scission Exhaled_Breath Exhaled Breath Alkane->Exhaled_Breath Excretion

Caption: General pathway of lipid peroxidation leading to volatile alkane formation.

Quantitative Data: Dodecane (B42187) as a Representative Branched Alkane Biomarker

Direct quantitative data for this compound as a disease biomarker is not yet available in published literature. However, studies on other branched alkanes, such as dodecane, in the breath of lung cancer patients provide a valuable reference. The following table summarizes representative findings on dodecane concentrations.

AnalytePatient GroupControl GroupMethodReference
DodecaneElevated levels observed in advanced lung cancer patientsLower or undetectable levelsGC-MS[1]
DodecaneAUC for training data: 0.574; AUC for test data: 0.541 for Stage 1 Lung Cancer-GC-MS[2]

Note: This table is illustrative and based on findings for a related branched alkane due to the absence of specific data for this compound.

Experimental Protocols

The detection and quantification of volatile branched alkanes like this compound in biological samples, particularly exhaled breath, require highly sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Experimental Workflow: Breath Sample Analysis

The following diagram outlines a typical workflow for the analysis of volatile organic compounds from exhaled breath samples.

Experimental_Workflow cluster_1 Breath Sample Analysis Workflow Sample_Collection 1. Breath Sample Collection (e.g., Tedlar bags, sorbent tubes) Preconcentration 2. Pre-concentration (e.g., SPME, Thermal Desorption) Sample_Collection->Preconcentration GC_Separation 3. GC Separation Preconcentration->GC_Separation MS_Detection 4. MS Detection and Identification GC_Separation->MS_Detection Data_Analysis 5. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: A typical experimental workflow for VOC analysis in exhaled breath.

Detailed Methodology: GC-MS Analysis of Exhaled Breath VOCs

The following protocol is a representative example for the analysis of volatile alkanes in exhaled breath and can be adapted for the specific analysis of this compound.

1. Breath Sample Collection:

  • Subjects are instructed to fast for a specified period (e.g., 4-6 hours) to minimize the influence of dietary VOCs.

  • Subjects should be in a resting state in a controlled environment with clean air to reduce background contamination.

  • A single slow exhalation is collected into an inert container, such as a Tedlar® bag, or directly onto a sorbent tube. The end-tidal portion of the breath, which is rich in alveolar air, is preferentially collected.[3]

2. Sample Pre-concentration:

  • Due to the low concentrations of VOCs in breath, a pre-concentration step is essential.[4]

  • Solid-Phase Microextraction (SPME): An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the breath sample in the Tedlar® bag for a defined period to adsorb the VOCs.[5]

  • Thermal Desorption (TD): If breath is collected on sorbent tubes, the tubes are placed in a thermal desorber unit. The trapped VOCs are then desorbed by rapid heating and transferred to the GC column.

3. Gas Chromatography (GC) Separation:

  • Injector: The SPME fiber is inserted into the hot injector of the GC, or the desorbed sample from the TD unit is introduced. The high temperature of the injector (e.g., 250-280°C) causes the VOCs to desorb from the fiber or sorbent and enter the GC column.[6]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is typically used for the separation of alkanes.

  • Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the VOCs based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C).

4. Mass Spectrometry (MS) Detection and Identification:

  • Ionization: As the separated compounds elute from the GC column, they enter the MS ion source, where they are typically ionized by electron impact (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion at different m/z values, generating a mass spectrum for each compound.

  • Identification: The obtained mass spectra are compared with reference spectra in a database (e.g., NIST/Wiley library) for compound identification. The retention time of the compound is also used for confirmation.

5. Data Analysis and Quantification:

  • The total ion chromatogram (TIC) is processed to identify and integrate the peaks corresponding to the target analytes.

  • Quantification can be performed using an internal or external standard method. For an internal standard, a known amount of a deuterated analogue of the target compound is added to the sample before analysis. For an external standard, a calibration curve is generated using standards of known concentrations.

Conclusion and Future Directions

While this compound has not yet been established as a definitive biomarker for any specific disease, its identity as a branched alkane places it within a class of compounds with significant potential in the field of non-invasive diagnostics. The underlying mechanism of its formation through lipid peroxidation provides a strong biological rationale for its investigation in diseases characterized by high levels of oxidative stress.

Future research should focus on:

  • Developing targeted analytical methods for the sensitive and specific detection of this compound in biological matrices.

  • Conducting large-scale clinical studies to correlate the levels of this compound with specific diseases and disease states.

  • Investigating the precise biosynthetic pathways that lead to the formation of this and other branched alkanes to better understand their biological significance.

The continued exploration of this compound and other volatile organic compounds holds the promise of revolutionizing early disease detection and personalized medicine.

References

Methodological & Application

Synthesis of 3,5,6-Trimethylnonane: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3,5,6-trimethylnonane, a branched alkane with potential applications in materials science and as a reference compound in analytical chemistry. The protocols outlined herein are intended for researchers, scientists, and drug development professionals, offering a reliable method for the preparation of this complex hydrocarbon.

Introduction

This compound is a saturated hydrocarbon with a molecular formula of C12H26. Its branched structure imparts unique physical and chemical properties that are of interest in various fields of chemical research. This document details a robust two-step synthetic route, commencing with a Grignard reaction to construct the carbon skeleton, followed by a deoxygenation step to yield the final alkane.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a key disconnection at the C5-C6 bond, leading to two simpler precursors. A Grignard reaction between a sec-butyl Grignard reagent and a suitable ketone presents a feasible forward synthesis. The resulting tertiary alcohol can then be deoxygenated to afford the target alkane.

Retrosynthesis This compound This compound 3,5,6-Trimethylnonan-5-ol 3,5,6-Trimethylnonan-5-ol This compound->3,5,6-Trimethylnonan-5-ol Deoxygenation sec-Butylmagnesium bromide sec-Butylmagnesium bromide 3,5,6-Trimethylnonan-5-ol->sec-Butylmagnesium bromide Grignard Reaction 4-Methyl-2-pentanone 4-Methyl-2-pentanone 3,5,6-Trimethylnonan-5-ol->4-Methyl-2-pentanone

Caption: Retrosynthetic analysis of this compound.

Synthetic Workflow

The forward synthesis involves two main experimental stages: the formation of the tertiary alcohol intermediate, 3,5,6-trimethylnonan-5-ol, via a Grignard reaction, followed by the Barton-McCombie deoxygenation of this alcohol to yield this compound.

SynthesisWorkflow start Starting Materials|{2-Bromobutane | Magnesium | 4-Methyl-2-pentanone} grignard Step 1: Grignard Reaction|Formation of sec-Butylmagnesium bromide Reaction with 4-Methyl-2-pentanone start->grignard intermediate Intermediate|3,5,6-Trimethylnonan-5-ol grignard->intermediate deoxygenation Step 2: Barton-McCombie Deoxygenation|Formation of Thiocarbonyl Derivative Radical Reduction intermediate->deoxygenation product Final Product|this compound deoxygenation->product purification Purification|Column Chromatography product->purification

Application Notes and Protocols: Grignard Reaction for Synthesis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful and versatile tools in organic synthesis, renowned for their ability to form new carbon-carbon bonds.[1][2] Their utility in the synthesis of branched alkanes is a cornerstone of modern organic chemistry, enabling the construction of sterically complex and diverse molecular architectures often found in pharmaceuticals and other advanced materials.[1] This document provides detailed protocols for two primary methodologies for synthesizing branched alkanes using Grignard reagents: a direct catalytic cross-coupling approach and a two-step method involving the formation and subsequent reduction of a tertiary alcohol.[1]

These protocols are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, quantitative data summaries, and visual guides to the reaction workflows.

Method 1: Direct Synthesis via Cobalt-Catalyzed Cross-Coupling

This method facilitates the direct formation of a C(sp³)–C(sp³) bond through the reaction of a Grignard reagent with an alkyl halide.[1] While Grignard reagents typically do not react with alkyl halides via an S_N2 mechanism, the use of a transition metal catalyst, such as a cobalt salt, enables this powerful transformation.[1][3][4] Cobalt-catalyzed systems are particularly effective for creating sterically hindered branched alkanes, including those with quaternary carbon centers.[1]

Experimental Protocol: Synthesis of 2,2-Dimethyldecane

This protocol details the cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride with 1-iodooctane (B127717).[1]

Materials:

Procedure:

  • To a dry, argon-purged flask, add cobalt(II) chloride (13.0 mg, 0.1 mmol), lithium iodide (13.4 mg, 0.1 mmol), and isoprene (0.2 mmol).

  • Add anhydrous THF (2 mL) and stir the mixture for 5 minutes at room temperature.

  • Cool the mixture to 0 °C and add the tert-butylmagnesium chloride solution (2.2 mL, 2.2 mmol).

  • Add 1-iodooctane (240 mg, 1.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with hexanes (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.[1]

Quantitative Data: Cobalt-Catalyzed Cross-Coupling

The following table summarizes representative yields for the synthesis of branched alkanes using this method.

Grignard ReagentAlkyl HalideProductYield (%)
tert-Butylmagnesium chloride1-Iodooctane2,2-Dimethyldecane85
iso-Propylmagnesium chloride1-Bromodecane2-Methylundecane92
Cyclohexylmagnesium bromide1-IodoheptaneCyclohexylheptane88

Data is representative and yields may vary based on specific reaction conditions and substrate purity.

Visualization: Workflow for Cobalt-Catalyzed Synthesis

experimental_workflow_1 reagents 1. Add CoCl₂, LiI, Isoprene, THF cool 2. Cool to 0 °C reagents->cool add_grignard 3. Add tert-Butyl-MgCl cool->add_grignard add_halide 4. Add 1-Iodooctane add_grignard->add_halide react 5. Stir at RT for 24h add_halide->react quench 6. Quench with NH₄Cl (aq) react->quench extract 7. Extract with Hexanes quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify via Chromatography dry->purify product Final Product: 2,2-Dimethyldecane purify->product

Workflow for the cobalt-catalyzed synthesis of 2,2-dimethyldecane.[1]

Method 2: Two-Step Synthesis via Tertiary Alcohol Intermediate

This widely applicable method involves two distinct stages: the reaction of a Grignard reagent with a ketone or ester to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding branched alkane.[1][5] This approach offers great flexibility in molecular design by allowing for variation in both the Grignard reagent and the carbonyl compound.[1][6]

Step 1: Formation of Tertiary Alcohol

This step involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon of a ketone's carbonyl group.[7]

Part A: Preparation of Grignard Reagent (Ethylmagnesium Bromide)

  • Ensure all glassware is rigorously dried in an oven (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon).[8]

  • Place magnesium turnings (2.43 g, 0.1 mol) in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium.[1][8]

  • Add anhydrous diethyl ether (20 mL) to the flask.[1]

  • In the dropping funnel, prepare a solution of bromoethane (B45996) (10.9 g, 0.1 mol) in anhydrous diethyl ether (30 mL).

  • Add a small portion of the bromoethane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.[1][8]

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.[1][8]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[1]

Part B: Reaction with Ketone (3-Pentanone)

  • Cool the Grignard reagent solution to 0 °C in an ice bath.[1][8]

  • Prepare a solution of 3-pentanone (B124093) (8.61 g, 0.1 mol) in anhydrous diethyl ether (20 mL) and add it dropwise to the stirred Grignard reagent.[1]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.[1]

  • Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution for workup.[1]

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).[1][8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 3-ethyl-3-pentanol (B146929).[1][8]

Step 2: Reduction of Tertiary Alcohol to Alkane

The tertiary alcohol is converted to the final branched alkane. The Wolff-Kishner reduction of a corresponding ketone is a common method; however, for direct reduction of the tertiary alcohol, a two-step dehydration-hydrogenation sequence is often employed.[9]

Part A: Dehydration of 3-Ethyl-3-pentanol

  • Place the crude 3-ethyl-3-pentanol from the previous step into a distillation apparatus.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

  • Heat the mixture to distill the resulting alkene (3-ethyl-2-pentene). Collect the fraction boiling at the expected temperature (approx. 93-95 °C).

Part B: Hydrogenation of 3-Ethyl-2-pentene

  • Dissolve the collected alkene in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[9]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to yield the final product, 3-ethylpentane.

Quantitative Data: Two-Step Synthesis

The following table summarizes representative yields for the synthesis of branched alkanes via the tertiary alcohol intermediate method.

Grignard ReagentKetoneTertiary Alcohol IntermediateOverall Yield (%)
Ethylmagnesium bromide3-Pentanone3-Ethyl-3-pentanol75-85
Methylmagnesium bromideCyclohexanone1-Methylcyclohexanol80-90
tert-Butylmagnesium chlorideAcetone2,3,3-Trimethyl-2-butanol70-80

Overall yields are representative for the two-step process (alcohol formation and reduction) and can vary.

Visualization: Logical Flow of Two-Step Synthesis

logical_flow_2 cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Intermediates & Products Alkyl_Halide Alkyl Halide (R¹-X) Grignard_Formation Step 1a: Grignard Formation (R¹-MgX) Alkyl_Halide->Grignard_Formation Ketone Ketone (R²-CO-R³) Nucleophilic_Addition Step 1b: Nucleophilic Addition Ketone->Nucleophilic_Addition Mg Magnesium (Mg) Mg->Grignard_Formation Grignard_Formation->Nucleophilic_Addition Tertiary_Alcohol Tertiary Alcohol Nucleophilic_Addition->Tertiary_Alcohol Intermediate Reduction Step 2: Reduction Branched_Alkane Final Branched Alkane Reduction->Branched_Alkane Tertiary_Alcohol->Reduction

Logical flow of the two-step synthesis of a branched alkane.[1]

Troubleshooting and Side Reactions

Successful Grignard synthesis requires careful attention to reaction conditions, as several issues and side reactions can occur.

  • Initiation Failure : A common issue is the failure of the Grignard reaction to start.[8] This is often due to a passivating layer of magnesium oxide on the magnesium surface or the presence of moisture.[8] Activation with iodine or mechanical grinding of the magnesium can help initiate the reaction.[1][8]

  • Wurtz Coupling : The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct (R-R).[8] This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings, which keeps the halide concentration low.[8]

  • Enolization : With sterically hindered ketones, the Grignard reagent may act as a base, abstracting an α-hydrogen to form an enolate.[6][8] This results in the recovery of the starting ketone after workup.[6][8] Using a less hindered Grignard reagent or switching to an organolithium reagent can often suppress this pathway.[8]

  • Reduction : If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[6][8]

Visualization: General Grignard Reaction Mechanism

General mechanism of Grignard addition to a carbonyl group.[7]

References

Application Note: Analysis of 3,5,6-Trimethylnonane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,5,6-trimethylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1] The analytical method outlined here is applicable to the separation and identification of this compound from complex mixtures, which is of interest in fields such as environmental analysis, chemical synthesis, and drug development, where it may be present as an impurity or a specific biomarker. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] Its high sensitivity and specificity make it the ideal method for the analysis of complex hydrocarbon mixtures. Branched-chain alkanes, such as this compound, can be challenging to identify due to the large number of possible isomers with similar mass spectra.[3] Therefore, a robust and well-defined analytical method is crucial for accurate and reproducible results. This application note provides a standardized protocol for the GC-MS analysis of this compound.

Experimental Protocol

Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.

a) Liquid Samples (e.g., organic synthesis reaction mixtures):

  • Dilution: Dilute the liquid sample in a volatile, non-polar solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10 µg/mL.[1]

  • Filtration/Centrifugation: If the sample contains particulate matter, centrifuge or filter it through a 0.22 µm filter to prevent clogging of the GC inlet.[3]

  • Transfer: Transfer the final sample into a clean glass autosampler vial.

b) Solid Samples (e.g., environmental solids, formulated drug products):

  • Dissolution: Dissolve a known amount of the solid sample in a suitable volatile organic solvent (e.g., hexane, dichloromethane).

  • Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte from interfering compounds.[2]

  • Concentration: If the analyte concentration is low, the extract can be concentrated by gentle evaporation of the solvent under a stream of nitrogen.

  • Final Preparation: Adjust the final concentration to approximately 10 µg/mL and transfer to a glass autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation

Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using standard solutions of this compound at known concentrations. The peak area of a characteristic ion is plotted against the concentration. The concentration of this compound in an unknown sample can then be determined from its peak area using the calibration curve.

Qualitative Analysis: Mass Spectrum

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak ([M]⁺) at m/z 170 may be of low abundance or absent.[4] Fragmentation tends to occur at the branching points, leading to the formation of stable carbocations.

Table 2: Predicted Mass Spectrum of this compound

m/zProposed Fragment IonRelative Intensity (Predicted)
43[C₃H₇]⁺High
57[C₄H₉]⁺High
71[C₅H₁₁]⁺Medium
85[C₆H₁₃]⁺Medium
99[C₇H₁₅]⁺Low
113[C₈H₁₇]⁺Low
127[C₉H₁₉]⁺Very Low
141[C₁₀H₂₁]⁺Very Low
170[C₁₂H₂₆]⁺ (Molecular Ion)Very Low / Absent

Note: This is a predicted fragmentation pattern based on the general behavior of branched alkanes. Actual relative intensities may vary.

Isomer Comparison

The retention time and mass spectrum of this compound can be compared to its isomers to aid in identification.

Table 3: Comparison of C12 Trimethylnonane Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₂H₂₆170.3362184-26-3[1]
3,5,5-TrimethylnonaneC₁₂H₂₆170.3362184-25-2[5]
3,3,6-TrimethylnonaneC₁₂H₂₆170.3362184-20-7[6]
3,5,7-TrimethylnonaneC₁₂H₂₆170.3362184-27-4

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution/Dissolution Sample->Dilution Extraction Extraction (LLE/SPE) Dilution->Extraction if needed Filtration Filtration/Centrifugation Dilution->Filtration Concentration Concentration Extraction->Concentration if needed Concentration->Filtration Vial Transfer to GC Vial Filtration->Vial GC_Injection GC Injection Vial->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Chromatogram Total Ion Chromatogram Mass_Analysis->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Identification Identification Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

Logical_Steps Start Start Prep Sample Preparation Start->Prep Inject Injection Prep->Inject Separate Separation Inject->Separate Detect Detection (MS) Separate->Detect Analyze Data Analysis Detect->Analyze Report Report Analyze->Report

Caption: Logical flow of the analytical protocol.

Proposed Fragmentation Pathway

Fragmentation_Pathway Molecule This compound C12H26 m/z = 170 Ionization Electron Ionization (-e⁻) Molecule->Ionization MolecularIon [C12H26]⁺˙ m/z = 170 Ionization->MolecularIon Frag1 [C4H9]⁺ m/z = 57 MolecularIon->Frag1 Loss of C8H17˙ Frag2 [C5H11]⁺ m/z = 71 MolecularIon->Frag2 Loss of C7H15˙ Frag3 [C6H13]⁺ m/z = 85 MolecularIon->Frag3 Loss of C6H13˙ Frag4 [C8H17]⁺ m/z = 113 MolecularIon->Frag4 Loss of C4H9˙

Caption: Proposed fragmentation of this compound.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound. The described methods for sample preparation and instrument parameters are designed to yield high-quality, reproducible data for both qualitative and quantitative applications. The provided visualizations offer a clear overview of the experimental workflow and theoretical fragmentation, aiding researchers in the successful implementation of this analytical method.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the detailed structural analysis of organic molecules. For branched alkanes, which often exhibit complex proton (¹H) NMR spectra due to small chemical shift dispersion and significant signal overlap, a multi-faceted NMR approach is indispensable. This document provides a comprehensive guide to utilizing one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for the unambiguous structural elucidation of branched alkanes. Detailed protocols for sample preparation and data acquisition are provided, alongside strategies for data interpretation.

Principles of NMR Spectroscopy for Branched Alkanes

The structural characterization of branched alkanes by NMR relies on the analysis of chemical shifts, signal multiplicities (splitting patterns), and through-bond correlations.

  • ¹H NMR Spectroscopy: Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[1] The precise chemical shift is influenced by the local electronic environment and the degree of substitution.[2][3] Branching points, such as methine groups, often appear at slightly higher chemical shifts compared to methylene (B1212753) and methyl protons in a linear chain. However, the small chemical shift differences can lead to complex, overlapping multiplets.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR offers a wider spectral dispersion for alkanes (typically 0-50 ppm), making it easier to distinguish between different carbon environments.[1][4] The chemical shift of a carbon atom is sensitive to its position within the carbon skeleton and the degree of branching. Quaternary carbons, a key feature of some branched alkanes, are readily identified in ¹³C NMR spectra, although their signals are typically weaker.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the number of protons attached to each carbon atom. By acquiring DEPT-90 and DEPT-135 spectra, one can differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) groups.[6][7][8] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[8][9] A DEPT-90 spectrum will only show signals for CH groups.[6][7][8] Quaternary carbons are absent in all DEPT spectra.[9]

  • 2D COSY (Correlation Spectroscopy): COSY is a homonuclear correlation experiment that reveals proton-proton couplings, typically over two to three bonds.[10][11] Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled, allowing for the tracing of proton connectivity within a spin system and thus, the carbon backbone.[10][12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[13][14] It is highly sensitive and excellent for unambiguously assigning protonated carbons.[14]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[13][14] This is crucial for connecting different spin systems and for identifying the position of quaternary carbons by observing correlations from nearby protons.[15]

Data Presentation: NMR Data for Representative Branched Alkanes

The following tables summarize the ¹H and ¹³C NMR data for several common branched alkanes.

Table 1: ¹H and ¹³C NMR Data for 2-Methylpentane (B89812)

Carbon Position¹³C Chemical Shift (ppm)Attached Protons¹H Chemical Shift (ppm)¹H Multiplicity
122.7H-10.88d
227.9H-21.55m
341.6H-31.18m
420.6H-41.28m
514.4H-50.89t
6 (2-CH₃)22.7H-60.88d

Data sourced from spectral databases and may vary slightly based on solvent and experimental conditions.[2][4][16][17]

Table 2: ¹H and ¹³C NMR Data for 3-Methylpentane (B165638)

Carbon Position¹³C Chemical Shift (ppm)Attached Protons¹H Chemical Shift (ppm)¹H Multiplicity
1 & 511.48H-1 & H-50.85t
2 & 429.27H-2 & H-41.20m
336.35H-31.40m
6 (3-CH₃)18.83H-60.83d

Data sourced from spectral databases and may vary slightly based on solvent and experimental conditions.[1][18][19][20][21]

Table 3: ¹H and ¹³C NMR Data for 2,3-Dimethylbutane (B166060)

Carbon Position¹³C Chemical Shift (ppm)Attached Protons¹H Chemical Shift (ppm)¹H Multiplicity
1, 4, 5, 619.3H-1, H-4, H-5, H-60.87d
2 & 334.2H-2 & H-31.36m

Data sourced from spectral databases and may vary slightly based on a high degree of molecular symmetry.[22][23][24][25]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Analyte Quantity: For ¹H NMR, weigh 5-20 mg of the branched alkane. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg is recommended.[2][26]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the alkane. Chloroform-d (CDCl₃) is a common choice for nonpolar compounds like alkanes.[2][16]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the analyte in a clean vial.[2][3] Gently vortex or sonicate to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[18][26]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal reference for chemical shifts (δ = 0.00 ppm).[16]

  • Cleaning and Handling: Ensure the exterior of the NMR tube is clean by wiping it with a lint-free tissue and a suitable solvent (e.g., isopropanol (B130326) or acetone) before inserting it into the spectrometer.[18]

NMR Data Acquisition

The following are general protocols for acquiring NMR spectra on a modern NMR spectrometer (e.g., 400 or 500 MHz). Specific parameters may need to be optimized based on the instrument and sample.

Protocol 1: 1D ¹H NMR Acquisition

  • Tune and match the probe for the ¹H frequency.

  • Optimize the field homogeneity (shimming) on the sample.

  • Key Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm to ensure all signals and a baseline on both sides are captured.

    • Acquisition Time (AQ): ~2-3 seconds.

    • Relaxation Delay (d1): 1-5 seconds. For alkanes, T1 relaxation times are relatively short.

    • Number of Scans (NS): 8-16 scans are typically sufficient for good signal-to-noise.

Protocol 2: 1D ¹³C and DEPT Acquisition

  • Tune and match the probe for the ¹³C frequency.

  • Key Acquisition Parameters for ¹³C {¹H}:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width (SW): ~200-240 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (NS): 64 to 1024 scans, depending on the sample concentration.

  • Key Acquisition Parameters for DEPT-90 and DEPT-135:

    • Pulse Sequence: Standard DEPT pulse sequences.

    • Parameters: Use the same SW, AQ, and d1 as the standard ¹³C experiment. NS will be comparable to the ¹³C experiment.

Protocol 3: 2D COSY Acquisition

  • Acquire a standard ¹H NMR spectrum first to determine the spectral width.

  • Key Acquisition Parameters:

    • Pulse Sequence: cosygpqf or similar gradient-selected COSY sequence.

    • Spectral Width (SW) in F2 and F1: Set to the same value as the optimized ¹H spectrum.[10]

    • Time Domain Points (TD): 2048 (F2) x 256-512 (F1).

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (d1): 1-2 seconds.

Protocol 4: 2D HSQC Acquisition

  • Acquire standard ¹H and ¹³C spectra to determine their respective spectral widths.

  • Key Acquisition Parameters:

    • Pulse Sequence: hsqcetgpsi2 or similar gradient-selected, sensitivity-enhanced HSQC sequence.

    • Spectral Width (SW): F2 (¹H dimension) set from the ¹H spectrum; F1 (¹³C dimension) set to cover the aliphatic region (e.g., 0-60 ppm).[10][27]

    • Time Domain Points (TD): 2048 (F2) x 256 (F1).

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (d1): 1-2 seconds.

Protocol 5: 2D HMBC Acquisition

  • Acquire standard ¹H and ¹³C spectra to determine their respective spectral widths.

  • Key Acquisition Parameters:

    • Pulse Sequence: hmbcetgpl3nd or similar gradient-selected HMBC sequence.

    • Spectral Width (SW): F2 (¹H dimension) set from the ¹H spectrum; F1 (¹³C dimension) set to cover the full expected carbon range (e.g., 0-60 ppm for alkanes).[3][10]

    • Time Domain Points (TD): 2048-4096 (F2) x 256-512 (F1).[28]

    • Number of Scans (NS): 8-32 per increment, as HMBC is less sensitive than HSQC.[28]

    • Relaxation Delay (d1): 1.5-2.5 seconds.

    • Long-Range Coupling Delay: Optimized for an average long-range J-coupling of 8 Hz.[15]

Data Interpretation Workflow

The structural elucidation of a branched alkane is a systematic process of integrating data from multiple NMR experiments.

G A Acquire 1D NMR: ¹H, ¹³C, DEPT-90, DEPT-135 B Determine Number of Unique Protons and Carbons A->B Analyze Spectra C Identify Carbon Types: CH, CH₂, CH₃, Quaternary (C) A->C Analyze DEPT & ¹³C D Acquire 2D COSY B->D F Acquire 2D HSQC C->F E Establish ¹H-¹H Spin Systems (Trace Connectivity) D->E H Acquire 2D HMBC E->H K Propose and Verify Final Structure E->K G Correlate Protons to Directly Attached Carbons F->G I Connect Spin Systems via ²JCH and ³JCH Correlations G->I G->K J Identify Quaternary Carbons and Confirm Branching Points I->J J->K

Caption: Workflow for branched alkane structural elucidation using NMR.

Logical Relationships in NMR Data Interpretation

The power of this multi-technique approach lies in how the information from each experiment complements the others to build a complete structural picture.

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC C13 ¹³C NMR (Carbon Environments) DEPT DEPT (Carbon Multiplicity) C13->DEPT Confirms Signal Origins C13->HSQC DEPT->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Corr.) COSY->HMBC Defines Spin Systems to Connect Structure Final Structure COSY->Structure HSQC->HMBC Provides Starting Points for Correlations HSQC->Structure HMBC->Structure Assembles the Skeleton

Caption: Interconnectivity of information from various NMR experiments.

Conclusion

The structural elucidation of branched alkanes, while challenging due to spectral complexities, can be systematically and reliably achieved through the combined application of 1D and 2D NMR techniques. By following the detailed protocols for sample preparation and data acquisition, and by integrating the complementary information provided by ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently determine the complete molecular structure, including the precise location and nature of branching.

References

Application Notes and Protocols for the NMR Analysis of 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3,5,6-trimethylnonane. This document includes predicted chemical shifts, detailed experimental protocols for data acquisition, and visual guides to the experimental workflow.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For saturated hydrocarbons such as this compound, NMR spectroscopy provides detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. Due to the complex stereochemistry of this compound, which contains multiple chiral centers, its NMR spectra can exhibit a high degree of complexity arising from diastereotopicity. This document outlines the expected NMR data and provides a standardized protocol for its acquisition.

Predicted NMR Chemical Shifts

Due to the absence of readily available experimental spectra for this compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on established principles for alkanes. Chemical shifts for alkanes are typically found in the upfield region of the NMR spectrum.[1][2] Protons on methyl, methylene, and methine groups in alkanes generally resonate between 0.7 and 2.0 ppm.[1][3] Carbon atoms in similar environments typically appear between 10 and 60 ppm.[1]

Structure of this compound:

Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum of this compound is expected to show distinct signals for each unique carbon atom. The chemical shifts are influenced by the degree of substitution and branching.

Carbon Atom NumberPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)
1~14CH₃
2~23CH₂
3~35CH
4~40CH₂
5~38CH
6~42CH
7~28CH₂
8~20CH₂
9~14CH₃
3-CH₃~19CH₃
5-CH₃~16CH₃
6-CH₃~15CH₃
Predicted ¹H NMR Chemical Shifts

The ¹H NMR spectrum of this compound will be complex due to significant signal overlap in the aliphatic region. The diastereotopic nature of many protons will lead to complex splitting patterns.

Proton(s)Predicted Chemical Shift (δ, ppm)Multiplicity
H-1~0.9Triplet
H-2~1.2-1.4Multiplet
H-3~1.5-1.7Multiplet
H-4~1.1-1.3Multiplet
H-5~1.6-1.8Multiplet
H-6~1.4-1.6Multiplet
H-7~1.2-1.4Multiplet
H-8~1.1-1.3Multiplet
H-9~0.9Triplet
3-CH₃~0.8-0.9Doublet
5-CH₃~0.8-0.9Doublet
6-CH₃~0.8-0.9Doublet

Experimental Protocols

The following protocols describe the preparation of a sample of this compound and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5][6][7]

  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4][5]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[5]

  • Procedure: a. Weigh the desired amount of this compound directly into a clean, dry vial. b. Add the appropriate volume of deuterated solvent to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4] e. Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm (centered around 4-5 ppm)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

  • Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm (centered around 100 ppm)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128-1024 (or more, depending on the sample concentration)

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Data Analysis and Interpretation

The obtained spectra should be analyzed to assign the observed signals to the corresponding nuclei in the this compound molecule. For complex molecules like this, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) may be necessary for unambiguous assignments.

Visualizing the Workflow

The following diagrams illustrate the key workflows for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr 1H NMR Acquisition filter->h1_nmr c13_nmr 13C NMR Acquisition filter->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing referencing Referencing processing->referencing analysis Spectral Analysis & Assignment referencing->analysis

Caption: Experimental Workflow for NMR Analysis.

logical_relationship cluster_data NMR Data cluster_structure Molecular Structure cluster_interpretation Interpretation h1_data 1H NMR Spectrum (Chemical Shifts, Multiplicities) connectivity Connectivity (via 2D NMR) h1_data->connectivity elucidates c13_data 13C NMR Spectrum (Chemical Shifts) c13_data->connectivity elucidates structure This compound proton_env Proton Environments structure->proton_env determines carbon_backbone Carbon Backbone structure->carbon_backbone determines proton_env->h1_data observed in carbon_backbone->c13_data observed in connectivity->structure confirms

Caption: Logical Relationship of NMR Data to Molecular Structure.

References

Application Note: Mass Spectral Fragmentation Analysis of 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization (EI) mass spectral fragmentation pattern of 3,5,6-trimethylnonane. Due to the highly branched nature of this aliphatic hydrocarbon, its mass spectrum is expected to be characterized by prominent fragment ions resulting from cleavage at the points of branching, leading to the formation of stable carbocations. While an experimental spectrum for this compound is not publicly available in spectral databases, this application note deduces its fragmentation pathways based on established principles of mass spectrometry for branched alkanes and by comparison with structurally similar C12 isomers. A comprehensive experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C12H26. In mass spectrometry, particularly under electron ionization (EI), the fragmentation of branched alkanes is a well-understood process governed by the stability of the resulting carbocations. Cleavage of C-C bonds at branching points is favored as it leads to the formation of more stable secondary and tertiary carbocations.[1][2] Consequently, the molecular ion (M+) peak for highly branched alkanes is often of very low abundance or entirely absent.[2] The base peak in the spectrum typically corresponds to the most stable carbocation formed.

Predicted Mass Spectral Fragmentation of this compound

The structure of this compound features methyl branches at the 3, 5, and 6 positions of the nonane (B91170) backbone. The molecular weight of this compound is 170.33 g/mol . The fragmentation of its molecular ion (m/z 170) is predicted to occur preferentially at the C-C bonds adjacent to the substituted carbons to yield stable carbocations.

The primary fragmentation pathways are expected to involve the loss of various alkyl radicals, leading to the formation of characteristic fragment ions. The most likely cleavage points are at the C3, C5, and C6 positions, which are all secondary carbons. Cleavage at these points will result in the formation of secondary carbocations.

Key Predicted Fragmentation Pathways:

  • Cleavage at C5-C6 bond: This can result in the loss of a C4H9 radical (butyl group) to form a C8H17+ ion, or the loss of a C6H13 radical (hexyl group) to form a C6H13+ ion.

  • Cleavage at C4-C5 bond: This can lead to the loss of a C5H11 radical (pentyl group) to form a C7H15+ ion.

  • Cleavage at C3-C4 bond: This can result in the loss of a C2H5 radical (ethyl group) to form a C10H21+ ion.

  • Loss of methyl groups: While less favored than the cleavage of larger alkyl groups, the loss of a methyl radical (CH3•) to form a C11H23+ ion (m/z 155) is possible.

Based on the general fragmentation patterns of branched alkanes, a series of smaller fragment ions corresponding to CnH2n+1 will also be present.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound and their corresponding mass-to-charge ratios (m/z). The relative abundance is a qualitative prediction based on the expected stability of the carbocations.

m/zPredicted Ion FormulaPredicted Lost RadicalComments
170C12H26+•-Molecular Ion (expected to be very weak or absent)
155C11H23+CH3•Loss of a methyl radical
141C10H21+C2H5•Loss of an ethyl radical
127C9H19+C3H7•Loss of a propyl radical
113C8H17+C4H9•Loss of a butyl radical
99C7H15+C5H11•Loss of a pentyl radical
85C6H13+C6H13•Loss of a hexyl radical
71C5H11+C7H15•Loss of a heptyl radical
57C4H9+C8H17•Likely a prominent peak
43C3H7+C9H19•Likely the base peak

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard procedure for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer.

1. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-350.

  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • The acquired mass spectra can be analyzed to identify the molecular ion (if present) and the major fragment ions. The fragmentation pattern should be compared with the predicted data and with mass spectra of known isomers available in databases like the NIST Mass Spectral Library.

Predicted Fragmentation Pathway of this compound

G cluster_frags Fragment Ions M This compound (C12H26) m/z = 170 F155 m/z = 155 (C11H23+) M->F155 - CH3• F141 m/z = 141 (C10H21+) M->F141 - C2H5• F113 m/z = 113 (C8H17+) M->F113 - C4H9• F99 m/z = 99 (C7H15+) M->F99 - C5H11• F85 m/z = 85 (C6H13+) M->F85 - C6H13• F57 m/z = 57 (C4H9+) F113->F57 Further Fragmentation F43 m/z = 43 (C3H7+) F99->F43 Further Fragmentation

Caption: Predicted fragmentation of this compound.

Logical Relationship of Fragmentation

G M Molecular Ion (C12H26+•) m/z 170 Branching Preferential Cleavage at Branching Points M->Branching Ionization Stability Formation of Stable Carbocations (2°) Branching->Stability Leads to Fragments Major Fragment Ions (e.g., m/z 113, 99, 85) Stability->Fragments Results in BasePeak Most Stable Carbocation (likely m/z 43 or 57) Fragments->BasePeak Determines

Caption: Logic of branched alkane fragmentation.

Conclusion

The mass spectral fragmentation pattern of this compound is predicted to be dominated by cleavage at the branched positions, leading to the formation of a series of stable secondary carbocations. The molecular ion peak is expected to be of low intensity or absent. The most abundant peaks are anticipated to correspond to smaller, highly stable carbocations such as C3H7+ (m/z 43) and C4H9+ (m/z 57). The provided GC-MS protocol offers a robust method for the experimental verification of this predicted fragmentation pattern. This information is valuable for the identification and structural elucidation of branched alkanes in complex mixtures encountered in various research and industrial settings.

References

Application Note: Quantification of 3,5,6-Trimethylnonane in Crude Oil by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Crude oil is an exceptionally complex mixture of hydrocarbons, encompassing a wide range of molecular weights and structures, including straight-chain alkanes, branched alkanes, cycloalkanes, and aromatic compounds.[1][2][3] The detailed characterization of specific isomers, such as the branched alkane 3,5,6-trimethylnonane (C12H26), is crucial for various applications, including geochemical studies, petroleum exploration, and refinery process optimization.[4] Branched alkanes can serve as important biomarkers and their relative abundance provides insights into the origin and thermal maturity of the oil.[5] However, the immense complexity and isomeric diversity of crude oil present significant analytical challenges.[1][3]

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful and widely utilized technique for the analysis of petroleum products.[3][5][6] The high separation efficiency of capillary GC columns, combined with the sensitive and selective detection provided by MS, allows for the identification and quantification of individual components within a complex matrix.[6] This application note details a robust protocol for the quantification of this compound in crude oil samples using GC-MS. The method involves a preliminary sample fractionation step to isolate the saturated hydrocarbons, followed by instrumental analysis.

Experimental Protocols

1. Materials and Reagents

  • Solvents: n-Hexane (HPLC grade), Dichloromethane (DCM, HPLC grade)

  • Standards: this compound (≥98% purity), Squalane (internal standard, ≥99% purity)

  • Solid Phase: Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Apparatus: Glass chromatography column, Pasteur pipettes, vials with PTFE-lined caps, rotary evaporator, analytical balance.

2. Sample Preparation: Fractionation of Crude Oil

Due to the complexity of crude oil, a preliminary separation is required to isolate the saturated hydrocarbon fraction (which contains this compound) from aromatic and polar compounds.[3]

  • Column Preparation: A glass Pasteur pipette is packed with a small plug of glass wool at the bottom, followed by a slurry of 0.5 g of silica gel in n-hexane.[7]

  • Sample Loading: Approximately 10-20 mg of the crude oil sample is accurately weighed and dissolved in a minimal amount of n-hexane. This solution is carefully applied to the top of the prepared silica gel column.[7]

  • Elution of Saturates: The saturated hydrocarbon fraction is eluted from the column by passing 3-5 mL of n-hexane through it.[7] The eluate is collected in a clean vial.

  • Elution of Aromatics (Optional): The aromatic fraction can be subsequently eluted using a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane, if further analysis is required.[3]

  • Concentration: The collected saturate fraction is concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL.

3. Preparation of Standards and Calibration Curve

  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (squalane) in n-hexane at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking: Spike each calibration standard and the prepared sample fractions with the internal standard (squalane) to a final concentration of 20 µg/mL.

4. GC-MS Instrumental Analysis

Gas chromatography offers high-efficiency separation for complex hydrocarbon mixtures.[6] The mass spectrometer allows for confident identification and selective quantification.

  • Analysis Mode: The GC-MS can be operated in two modes:

    • Full Scan Mode: Used for initial identification of this compound based on its retention time and mass spectrum.

    • Selected Ion Monitoring (SIM) Mode: Used for accurate quantification, offering higher sensitivity and selectivity by monitoring characteristic ions.[5] For branched alkanes, a common characteristic ion is m/z 85.[5]

  • Instrument Conditions: The following table summarizes the recommended GC-MS parameters.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6]
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL, Splitless mode
Oven Program Initial 40 °C (hold 2 min), ramp to 300 °C at 8 °C/min, hold for 10 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-450) for identification; SIM for quantification
SIM Ions This compound: m/z 57, 71, 85 Squalane (IS): m/z 113, 183

5. Quantification

The concentration of this compound in the sample is determined using the internal standard method.

  • Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard (squalane) against the known concentration of the calibration standards.

  • Calculation: The concentration of this compound in the prepared sample fraction is calculated from the linear regression equation of the calibration curve. The final concentration in the original crude oil is then determined by accounting for the initial sample weight and final volume of the extract.

Data Presentation

The results of the quantitative analysis can be summarized as follows. The data presented here are hypothetical and serve as an example of how to structure the results.

Table 1: Quantitative Results for this compound in Crude Oil Samples

Sample IDInitial Weight (mg)Final Volume (mL)Calculated Concentration (µg/mL)Final Concentration in Crude Oil (µg/g)
Crude Oil A20.51.015.8770.7
Crude Oil B19.81.022.41131.3
Crude Oil C21.11.09.7459.7

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing crude_oil Crude Oil Sample weighing Weighing (~20 mg) crude_oil->weighing fractionation Silica Gel Column Fractionation weighing->fractionation saturates Collect Saturate Fraction fractionation->saturates concentration Concentrate & Add Internal Standard saturates->concentration gcms_analysis GC-MS Analysis (SIM Mode) concentration->gcms_analysis peak_integration Peak Area Integration gcms_analysis->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Calculate Concentration calibration->quantification report Final Report (µg/g) quantification->report

Caption: Workflow for the quantification of this compound in crude oil.

Data Analysis and Quantification Logic

quantification_logic cluster_inputs Inputs to GC-MS cluster_processing Data Processing cluster_calculation Quantification cal_standards Calibration Standards (Analyte + IS) peak_areas Measure Peak Areas (Analyte & IS) cal_standards->peak_areas sample Prepared Sample (Saturate Fraction + IS) sample->peak_areas area_ratio Calculate Area Ratio (Analyte / IS) peak_areas->area_ratio cal_curve Plot: Area Ratio vs. Concentration (Calibration Curve) area_ratio->cal_curve from Standards final_conc Determine Sample Concentration from Curve area_ratio->final_conc from Sample cal_curve->final_conc

Caption: Logical flow of the internal standard quantification method.

References

Application Notes and Protocols for the Use of 3,5,6-Trimethylnonane as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and precise results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation, injection volume, and instrument response. 3,5,6-Trimethylnonane, a branched-chain alkane, possesses properties that make it a suitable candidate as an internal standard for the analysis of various volatile and semi-volatile organic compounds. Its chemical inertness, thermal stability, and distinct mass spectrum allow it to be easily separated and identified from a wide range of analytes.

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS analysis. While specific published applications for this compound are not widely documented, the following protocols are based on established principles of internal standardization and methods for similar branched-chain alkanes used in the analysis of complex organic mixtures.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of an internal standard is essential for its effective application.

PropertyValueReference
Chemical Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
CAS Number 62184-26-3[1]
Boiling Point 197 °C
Density 0.7604 g/cm³
Structure Branched-chain alkane[1]

Principle of Internal Standardization

The fundamental principle of the internal standard method is the addition of a constant amount of a non-endogenous compound to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio corrects for potential losses during sample preparation and inconsistencies in injection volume.

Application: Quantification of Volatile Organic Compounds (VOCs) in an Aqueous Matrix

This section outlines a protocol for the quantification of a hypothetical set of volatile organic compounds in a water sample using this compound as an internal standard.

Experimental Protocol

1. Materials and Reagents

  • Analytes: Toluene, Ethylbenzene, o-Xylene (analytical standards)

  • Internal Standard: this compound (high purity)

  • Solvent: Methanol (B129727) (HPLC grade)

  • Extraction Solvent: Dichloromethane (B109758) (GC grade)

  • Reagent Water: Deionized water, free of interfering substances

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa

2. Preparation of Standard Solutions

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each analyte (toluene, ethylbenzene, o-xylene) and dissolve in methanol in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in methanol in a 10 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with reagent water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

3. Sample Preparation

  • To a 10 mL aliquot of each calibration standard and sample in a 20 mL vial, add 100 µL of the 10 µg/mL internal standard spiking solution (resulting in a final internal standard concentration of 100 ng/mL).

  • Add 2 mL of dichloromethane to each vial.

  • Cap the vials and vortex for 2 minutes to extract the analytes and internal standard into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the bottom organic layer (dichloromethane) to a 2 mL autosampler vial for GC-MS analysis.

4. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature 250 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 2 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Toluene919265
Ethylbenzene9110677
o-Xylene9110677
This compound (IS) 57 71 85

Data Presentation: Illustrative Quantitative Data

The following tables represent hypothetical data obtained from the analysis described above.

Table 1: Calibration Curve Data

Analyte Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,234450,1230.034
576,170455,2340.167
10153,456452,6780.339
25380,987448,9010.849
50765,432451,1111.697
1001,520,876449,5673.383

Table 2: Sample Analysis Results

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (µg/mL)
Sample A254,321451,9870.56316.8
Sample B987,654448,7652.20165.2
Sample C45,678453,1230.1013.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative GC-MS analysis.

experimental_workflow prep_standards Prepare Analyte and Internal Standard Stock Solutions create_cal_curve Create Calibration Curve Standards prep_standards->create_cal_curve add_is Add Known Amount of This compound (IS) to all Standards and Samples create_cal_curve->add_is prep_samples Prepare Samples prep_samples->add_is extraction Liquid-Liquid Extraction add_is->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

GC-MS Quantitative Analysis Workflow.

Logical Relationship of Internal Standardization

This diagram illustrates the principle of how an internal standard corrects for variations in the analytical process.

Principle of Internal Standard Correction.

References

Application Note: Analysis of 3,5,6-Trimethylnonane and Other Branched Alkanes in Fuel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Highly branched alkanes, such as 3,5,6-trimethylnonane, are significant components of various fuels, including gasoline and diesel. Their structural characteristics play a crucial role in determining fuel properties like octane (B31449) rating and combustion efficiency. In gasoline, for instance, branched alkanes are preferred over straight-chain alkanes as they are more resistant to engine knocking.[1] The detailed analysis and quantification of these isomers are essential for fuel quality control, development of new fuel formulations, and understanding combustion processes. This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and other C12 branched alkanes in fuel matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental for developing analytical methods. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H26--INVALID-LINK--, --INVALID-LINK--
Molecular Weight170.33 g/mol --INVALID-LINK--
Boiling Point197 °C--INVALID-LINK--
Density0.7604 g/cm³--INVALID-LINK--
Refractive Index1.4256--INVALID-LINK--

Quantitative Data of Branched Alkanes in Diesel Fuel

Hydrocarbon ClassMass Contribution in Diesel Fuel (%)
Straight-chain alkanes (n-alkanes)23.1
Branched alkanes (i-alkanes) 39.1
Monocyclic alkanes20.0
Bicyclic alkanes7.5
Tricyclic alkanes< 3.0
Monocyclic aromatics6.0

Source: Adapted from Alam et al., Atmos. Chem. Phys., 18, 7441–7455, 2018.[1][2][3][4]

Experimental Protocols

Sample Preparation

For the analysis of volatile and semi-volatile hydrocarbons in fuel, minimal sample preparation is often required. A direct injection or "whole-oil" method can be employed to obtain a comprehensive fingerprint of the fuel sample. However, for quantitative analysis, dilution is necessary to bring the analyte concentration within the linear range of the instrument.

Protocol for Fuel Sample Dilution:

  • Obtain a representative sample of the fuel (e.g., gasoline, diesel, jet fuel).

  • Using a calibrated micropipette, accurately transfer 100 µL of the fuel sample into a 10 mL volumetric flask.

  • Dilute the sample to the mark with a volatile solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane.

  • Cap the flask and mix thoroughly by inversion.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

  • For accurate quantification, prepare a series of calibration standards of this compound (if available) or a suitable C12 branched alkane isomer in the same solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol is a general method for the analysis of C12 branched alkanes in fuel. Method optimization, particularly the temperature program, may be required to achieve baseline separation of all isomers of interest.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

GC Conditions:

ParameterValue
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, operated in split mode (e.g., 50:1 split ratio)
Injector Temperature 280 °C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 40 °C, hold for 5 min, ramp to 250 °C at 4 °C/min, hold for 10 min
Injection Volume 1 µL

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-300
Scan Rate 2 scans/s
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C

Data Analysis and Interpretation

Retention Index:

The Kováts retention index (RI) is a useful tool for the identification of compounds in complex mixtures by normalizing retention times to those of n-alkanes. For non-polar stationary phases, the elution order of branched alkanes is influenced by their boiling points and molecular shape. Trimethylnonane isomers are expected to elute before n-dodecane (RI = 1200).

Mass Spectrum Interpretation:

The mass spectrum of this compound, like other branched alkanes, is characterized by extensive fragmentation. Key features to expect in the EI mass spectrum include:

  • A weak or absent molecular ion peak (M+• at m/z 170).

  • Prominent fragment ions resulting from cleavage at the branching points, leading to the formation of stable secondary and tertiary carbocations.

  • Characteristic fragment ions for C12 alkanes will appear at m/z 43, 57, 71, 85, etc., corresponding to CnH2n+1 fragments. Preferential fragmentation at the branching points will lead to enhanced abundance of specific ions. For this compound, cleavage at C4-C5, C5-C6, and C6-C7 bonds is likely, generating characteristic fragments.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Fuel_Sample Fuel Sample (Gasoline/Diesel) Dilution Dilution with Hexane (1:100) Fuel_Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC_MS GC-MS System Vial->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Identification Peak Identification (Retention Index & Mass Spectra) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the analysis of this compound in fuel.

Logical_Relationship cluster_components Fuel Components cluster_techniques Analytical Techniques Fuel Complex Fuel Matrix Branched_Alkanes Branched Alkanes (e.g., this compound) Fuel->Branched_Alkanes n_Alkanes n-Alkanes Fuel->n_Alkanes Cycloalkanes Cycloalkanes Fuel->Cycloalkanes Aromatics Aromatics Fuel->Aromatics GC Gas Chromatography (GC) Branched_Alkanes->GC Separation by Boiling Point/Structure n_Alkanes->GC Cycloalkanes->GC Aromatics->GC MS Mass Spectrometry (MS) GC->MS Identification by Fragmentation Pattern

Caption: Relationship between fuel components and analytical techniques.

References

Application of 3,5,6-Trimethylnonane in Environmental Geochemistry: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for direct applications of 3,5,6-trimethylnonane in environmental geochemistry have not yielded specific detailed protocols or established biomarker significance for this particular compound. However, by examining the broader class of branched alkanes, we can infer potential applications and outline general methodologies for its study. Branched alkanes, as a group, are recognized for their role in paleoenvironmental reconstruction and as indicators of specific biological inputs into sediments.

Branched alkanes are saturated hydrocarbons characterized by alkyl groups attached to a main carbon chain.[1][2] Their structure significantly influences their physical and chemical properties, such as boiling and melting points.[2][3] In environmental geochemistry, the distribution and abundance of specific branched alkanes can provide valuable insights into the past depositional environments and the types of organisms that contributed to organic matter in sediments.[4][5]

Potential Applications in Environmental Geochemistry

  • Paleoenvironmental Reconstruction: The presence and relative abundance of certain branched alkanes in sedimentary rocks can be indicative of specific paleoenvironmental conditions.[4][5] For instance, the occurrence of highly branched alkanes has been linked to microbial mats in Proterozoic sediments, suggesting a relationship with particular redox gradients in the water column.[4] Further research could explore if this compound is associated with specific microbial communities or environmental settings.

  • Source Input Identification: Different organisms synthesize distinct patterns of hydrocarbons. The analysis of branched alkanes can help to identify the source of organic matter in sediments, such as contributions from bacteria, algae, or other microorganisms.[5] Investigating the presence of this compound in various contemporary microbial cultures could help establish it as a biomarker for specific taxa.

  • Petroleum Geochemistry: Branched alkanes are significant components of crude oil and are studied to understand the origin, maturation, and migration of petroleum.[1] The analysis of specific isomers like this compound could potentially contribute to more detailed oil-source rock correlations.

General Experimental Protocols for Branched Alkane Analysis

The following protocols outline a general workflow for the analysis of branched alkanes from environmental samples. These are not specific to this compound but represent standard methods in organic geochemistry.

1. Sample Preparation and Extraction

  • Objective: To extract the lipid fraction, including branched alkanes, from a solid environmental sample (e.g., sediment, soil).

  • Protocol:

    • Air-dry and homogenize the sample by grinding.

    • Perform a solvent extraction using a Soxhlet apparatus or an accelerated solvent extractor (ASE). A common solvent mixture is dichloromethane:methanol (9:1 v/v).

    • The resulting total lipid extract (TLE) is then concentrated using a rotary evaporator.

2. Fractionation

  • Objective: To separate the complex TLE into different compound classes (e.g., saturated hydrocarbons, aromatic hydrocarbons, polar compounds).

  • Protocol:

    • Prepare a chromatography column packed with activated silica (B1680970) gel.

    • Apply the concentrated TLE to the top of the column.

    • Elute the different fractions using solvents of increasing polarity. The saturated hydrocarbon fraction, which contains the branched alkanes, is typically eluted first with a non-polar solvent like n-hexane.

3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify the individual compounds within the saturated hydrocarbon fraction.

  • Protocol:

    • Inject a small aliquot of the saturated hydrocarbon fraction into a gas chromatograph.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The separated compounds then enter a mass spectrometer, which provides a mass spectrum for each compound, allowing for its identification by comparing the spectrum to a library of known compounds.

    • Quantification is typically achieved by comparing the peak area of the target compound to that of an internal standard added in a known concentration.

Below is a diagram illustrating the general experimental workflow for the analysis of branched alkanes from environmental samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_analysis Analysis Sample Environmental Sample (e.g., Sediment) Grinding Grinding & Homogenization Sample->Grinding Extraction Solvent Extraction (Soxhlet or ASE) Grinding->Extraction TLE Total Lipid Extract (TLE) Extraction->TLE ColumnChrom Column Chromatography (Silica Gel) TLE->ColumnChrom SaturatedFraction Saturated Hydrocarbon Fraction ColumnChrom->SaturatedFraction GCMS GC-MS Analysis SaturatedFraction->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data

Figure 1. General experimental workflow for the analysis of branched alkanes.

Quantitative Data

As no specific studies on this compound were identified, there is no quantitative data to present in a tabular format regarding its concentration in various environmental matrices. Future research is needed to determine the abundance and distribution of this specific isomer in different geochemical settings.

Concluding Remarks

The application of this compound in environmental geochemistry remains a nascent field of study. While the broader class of branched alkanes has proven to be a valuable tool, the specific significance of this particular isomer is yet to be established. The protocols and potential applications outlined above provide a framework for future research that could elucidate the role of this compound as a novel biomarker. Such investigations would require systematic analysis of its occurrence in various environmental samples and a correlation with specific biological sources and geochemical conditions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of highly branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of isomers instead of the desired highly branched alkane. What is the likely cause?

A1: The most probable cause is carbocation rearrangement.[1][2][3] If your synthetic route involves a carbocation intermediate, it can rearrange to a more stable carbocation via a hydride or alkyl shift before the final product is formed.[1][2][4][5] This is particularly common in reactions like SN1 substitutions and electrophilic additions to alkenes.[2][3][4] The driving force for this rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).[2]

Q2: I am experiencing very low yields in my synthesis of a sterically hindered alkane. What are the potential reasons?

A2: Low yields in the synthesis of highly branched alkanes are often attributed to several factors:

  • Steric Hindrance: The bulky nature of highly branched structures can physically block the reactive centers, slowing down the reaction rate and leading to lower yields.[6]

  • Side Reactions: Competing reactions such as elimination can become significant, especially with sterically hindered substrates.[7]

  • Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion or degradation of products.[8]

  • Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.[8] For instance, Grignard reagents are highly sensitive to moisture and acidic protons, which will quench the reagent and reduce the yield.[9][10]

Q3: What are the primary limitations of the Corey-House synthesis for preparing highly branched alkanes?

A3: While the Corey-House synthesis is a versatile method for creating C-C bonds, it has its limitations, especially when targeting highly branched structures.[7][11][12][13] Hindered (secondary or tertiary) alkyl halides often give low yields or fail to react altogether.[7] For a successful reaction with good yield, it is generally recommended to use a primary alkyl halide as one of the coupling partners.[14]

Q4: My Grignard reaction for synthesizing a tertiary alcohol (a precursor to a branched alkane) is not working well. What could be the issue?

A4: Several issues can plague a Grignard reaction:

  • Presence of Water or Acidic Protons: Grignard reagents are strong bases and will react with even trace amounts of water, alcohols, or other acidic protons in your glassware or solvents, leading to the formation of an alkane and reducing the amount of reagent available for your desired reaction.[9][10]

  • Steric Hindrance: With sterically hindered ketones, the Grignard reagent may act as a base, leading to deprotonation and formation of an enolate, or it may cause reduction of the ketone instead of addition.[15]

  • Wurtz-type Coupling: A common side reaction is the coupling of the Grignard reagent with the alkyl halide starting material, which can reduce the yield of the desired product.[16]

Q5: How can I purify my target highly branched alkane from its structural isomers?

A5: The separation of structurally similar alkanes can be challenging due to their similar physical properties.[16] Common purification techniques include:

  • Urea Adduction: This method selectively crystallizes linear n-alkanes, leaving branched isomers in the solution.[17]

  • Molecular Sieves: Zeolites with specific pore sizes (e.g., 5A) can be used to trap linear or less branched alkanes, allowing the more highly branched isomers to be isolated.[17][18]

  • Fractional Distillation: This technique is effective if the boiling points of the isomers are sufficiently different.[17][19]

  • Preparative Gas Chromatography (GC): For small-scale purifications, preparative GC can provide high purity samples.

Troubleshooting Guides

Problem 1: Unexpected Isomer Formation (Carbocation Rearrangement)
Symptom Possible Cause Troubleshooting Steps
Formation of a constitutional isomer of the target molecule.The reaction proceeds through a carbocation intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation.[1][2][4][5]1. Re-evaluate the synthetic route: Choose a reaction that avoids the formation of a free carbocation. For example, consider using an organometallic approach like the Corey-House synthesis.[7][11][12][13] 2. Modify reaction conditions: Lowering the reaction temperature may sometimes disfavor rearrangement pathways. 3. Use a different starting material: Select a starting material that will either form a stable carbocation directly or one that cannot rearrange to a more stable one.
Problem 2: Low Yield in Reactions Involving Sterically Hindered Reagents
Symptom Possible Cause Troubleshooting Steps
The reaction proceeds slowly or not at all, resulting in a low yield of the desired sterically hindered product.Steric hindrance is preventing the nucleophile from attacking the electrophilic center.[6]1. Increase reaction time and/or temperature: This may provide enough energy to overcome the activation barrier. However, be cautious of potential side reactions at higher temperatures.[20] 2. Use a less bulky nucleophile or electrophile: If the synthetic route allows, modify one of the reagents to be less sterically demanding. 3. Change the solvent: A change in solvent can sometimes influence the transition state and improve reaction rates. 4. Consider a different synthetic approach: A pathway that is less sensitive to steric effects, such as radical-based reactions, might be more successful.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the hydroisomerization of n-alkanes, a common industrial method for producing branched alkanes.

n-AlkaneCatalystTemperature (°C)Conversion (%)Isomer Yield (%)Reference
C10Pt-ZSM-2223084~Highest for C10[21]
C19Pt-ZSM-222409089[21]

Experimental Protocols

Protocol 1: General Procedure for Corey-House Synthesis

This protocol describes a general method for the synthesis of an alkane via the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[11][12][13][14]

  • Preparation of the Alkyllithium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry diethyl ether. Add lithium metal (2 equivalents) to the ether. Slowly add the desired alkyl halide (1 equivalent) to the stirred suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the lithium is consumed.

  • Preparation of the Gilman Reagent: In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in dry diethyl ether and cool to 0 °C. Slowly add the freshly prepared alkyllithium solution (1 equivalent) to the CuI suspension. The solution will change color, indicating the formation of the lithium dialkylcuprate.

  • Coupling Reaction: To the Gilman reagent at 0 °C, slowly add the second alkyl halide (1 equivalent). Allow the reaction to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude alkane by fractional distillation or column chromatography.

Visualizations

carbocation_rearrangement cluster_start Initial Reaction cluster_rearrangement Rearrangement cluster_product Product Formation Alkene Alkene Secondary_Carbocation Secondary Carbocation Alkene->Secondary_Carbocation Protonation HBr HBr Tertiary_Carbocation Tertiary Carbocation (More Stable) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Final_Product Tertiary Alkyl Bromide (Major) Tertiary_Carbocation->Final_Product Br_ion Br-

Caption: Carbocation rearrangement via a 1,2-hydride shift.

troubleshooting_workflow Start Low Yield or Unexpected Product Analyze Analyze Reaction (NMR, GC-MS, etc.) Start->Analyze Identify Identify Problem Analyze->Identify Rearrangement Carbocation Rearrangement? Identify->Rearrangement Isomer Side_Reaction Side Reaction? Identify->Side_Reaction Byproduct Conditions Suboptimal Conditions? Identify->Conditions Low Conversion Modify_Route Modify Synthetic Route (e.g., avoid carbocations) Rearrangement->Modify_Route Yes Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Side_Reaction->Optimize_Conditions Yes Conditions->Optimize_Conditions Yes Purify_Reagents Check/Purify Reagents Conditions->Purify_Reagents No End Successful Synthesis Modify_Route->End Optimize_Conditions->End Purify_Reagents->End

Caption: A general troubleshooting workflow for synthesis problems.

References

Technical Support Center: Purification of 3,5,6-Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5,6-Trimethylnonane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these complex branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The main challenge lies in the subtle differences in physical properties among the various isomers. Since they share the same molecular weight, separation techniques must exploit minor variations in boiling points, polarity, and molecular shape. Achieving high purity of a single isomer often requires a combination of purification methods.

Q2: Which purification techniques are most suitable for separating this compound isomers?

A2: The most common and effective techniques for separating branched alkane isomers include:

  • Fractional Distillation (under vacuum): Exploits small differences in boiling points. Due to the relatively high boiling point of this compound (approximately 197°C), vacuum distillation is recommended to prevent thermal decomposition.

  • Preparative Gas Chromatography (Prep GC): Offers high resolution for separating isomers with very similar boiling points.

  • Adsorptive Separation: Utilizes microporous materials like zeolites or metal-organic frameworks (MOFs) to separate isomers based on their size and shape.

Q3: Is it possible to completely separate all stereoisomers of this compound?

A3: Separating diastereomers is often feasible using high-resolution techniques like preparative GC. However, resolving enantiomers requires chiral chromatography, which can be particularly challenging and requires specialized columns and method development.

Q4: How can I assess the purity of my purified this compound isomer?

A4: The purity of the isolated isomers should be determined using high-resolution analytical techniques such as:

  • Capillary Gas Chromatography (GC): To check for the presence of other isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor Separation Insufficient column efficiency.- Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).- Optimize the reflux ratio; a higher ratio generally improves separation but increases distillation time.
Boiling points of isomers are too close.- Consider an alternative technique like preparative GC for better resolution.
Product Decomposition Distillation temperature is too high.- Perform the distillation under vacuum to lower the boiling point and reduce the risk of thermal degradation.
Bumping/Uneven Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Column Flooding Excessive heating rate.- Reduce the heating mantle temperature to decrease the rate of vaporization.
Preparative Gas Chromatography
Issue Possible Cause Solution
Co-elution of Isomers Inadequate column selectivity.- Select a column with a different stationary phase that offers better selectivity for branched alkanes (e.g., a wax-type or highly polar column).- Use a longer column to increase the number of theoretical plates.
Temperature program is not optimized.- Develop a slower temperature ramp or use an isothermal period at a temperature that maximizes the resolution between the target isomers.
Peak Tailing Active sites on the column or in the injector.- Use a deactivated inlet liner and a column specifically designed for inertness.- Condition the column according to the manufacturer's instructions.
Sample overload.- Reduce the injection volume or the concentration of the sample.
Low Recovery Cold spots in the transfer line or collection system.- Ensure all transfer lines and collection traps are adequately and uniformly heated to prevent condensation of the purified compound.
Inefficient trapping.- Cool the collection trap to a sufficiently low temperature (e.g., with liquid nitrogen or a dry ice/acetone bath) to ensure efficient condensation of the eluting isomer.

Quantitative Data

The following table summarizes estimated performance metrics for different purification techniques based on the separation of similar C12 branched alkane isomers. Please note that actual results may vary depending on the specific isomeric composition and experimental conditions.

Technique Parameter Estimated Value Notes
Fractional Distillation Purity Achieved85-95%Highly dependent on the boiling point difference between isomers.
Yield60-80%Losses can occur due to hold-up in the column and incomplete separation.
Preparative GC Purity Achieved>99%Can achieve baseline separation of closely related isomers.
Yield40-70%Yield is often limited by the small injection volumes and potential for sample loss during collection.
Adsorptive Separation SelectivityVariesHighly dependent on the choice of adsorbent and the specific molecular dimensions of the isomers.
CapacityVariesDepends on the surface area and pore volume of the adsorbent material.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column. Use a suitable round-bottom flask, distillation head with a thermometer, condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Preparation: Charge the distillation flask with the crude mixture of this compound isomers and add boiling chips or a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the vapor rises and condenses, monitor the temperature at the distillation head. Collect the initial fraction (forerun) in a separate flask. When the temperature stabilizes at the boiling point of the first isomer, switch to a clean receiving flask.

  • Separation: Collect each isomer fraction as the temperature plateaus at its respective boiling point under vacuum.

  • Shutdown: Once the desired fractions are collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Preparative Gas Chromatography
  • Column Selection and Installation: Install a preparative-scale GC column with a stationary phase suitable for hydrocarbon separation (e.g., a non-polar or medium-polarity phase).

  • Method Development: Develop an analytical-scale GC method to determine the retention times of the different isomers. Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve the best possible separation.

  • System Setup: Connect the outlet of the GC column to a splitter that directs a small portion of the effluent to a detector (e.g., FID) and the majority to a collection trap.

  • Injection and Collection: Inject a small volume of the isomeric mixture. Monitor the chromatogram and, just before the desired isomer peak begins to elute, place a cooled collection trap at the outlet. Remove the trap as soon as the peak has completely eluted.

  • Repeat Cycles: Repeat the injection and collection cycle multiple times to accumulate a sufficient quantity of the purified isomer.

  • Product Recovery: After all cycles are complete, allow the collection trap to warm to room temperature and rinse the collected pure isomer with a small amount of a volatile solvent. Remove the solvent under a gentle stream of nitrogen.

Visualizations

Purification_Workflow start Crude this compound Isomer Mixture distillation Vacuum Fractional Distillation start->distillation  Large Scale, Moderate Purity prep_gc Preparative Gas Chromatography start->prep_gc High Purity, Small Scale adsorption Adsorptive Separation start->adsorption  Shape-Selective Separation analysis Purity Analysis (GC, NMR) distillation->analysis prep_gc->analysis adsorption->analysis analysis->prep_gc Further Purification Needed pure_isomer Purified Isomer analysis->pure_isomer Purity Confirmed

Caption: A general workflow for the purification of this compound isomers.

Troubleshooting_Logic cluster_distillation Fractional Distillation Troubleshooting cluster_gc Preparative GC Troubleshooting d_start Poor Separation? d_cause1 Boiling Points Too Close? d_start->d_cause1 Yes d_cause2 Decomposition? d_start->d_cause2 No d_solution1 Increase Column Efficiency (Longer Column, Better Packing) d_cause1->d_solution1 No d_alt_method Switch to Preparative GC d_cause1->d_alt_method Yes d_solution2 Use Vacuum Distillation d_cause2->d_solution2 Yes gc_start Co-elution? gc_cause1 Poor Column Selectivity? gc_start->gc_cause1 Yes gc_solution1 Change Stationary Phase or Increase Column Length gc_cause1->gc_solution1 Yes gc_cause2 Unoptimized Temperature? gc_cause1->gc_cause2 No gc_solution2 Optimize Temperature Program (Slower Ramp, Isothermal) gc_cause2->gc_solution2 Yes

Caption: A logical troubleshooting guide for common purification issues.

Technical Support Center: Optimizing GC-MS Parameters for Trimethylnonane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the separation and analysis of trimethylnonane isomers.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for separating trimethylnonane isomers?

A1: For the separation of non-polar analytes like trimethylnonane isomers, a non-polar stationary phase is recommended. A column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms or HP-5ms) is a suitable choice. For complex mixtures of isomers, a longer column with a smaller internal diameter will generally provide better resolution, though it may lead to longer analysis times.[1]

Q2: How can I improve the sensitivity of my GC-MS method for trace-level detection of trimethylnonane?

A2: To enhance sensitivity, consider the following strategies:

  • Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) can concentrate the analyte before it enters the GC-MS system.

  • Optimized GC Parameters: Employing a narrow-bore capillary column and optimizing the temperature program can lead to sharper peaks and improved peak height.

  • Mass Spectrometer Settings: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode significantly boosts sensitivity by focusing on specific ions characteristic of trimethylnonane.[2]

  • Ion Source Optimization: Proper tuning of the mass spectrometer's ion source can maximize the ionization efficiency for your target analyte.

Q3: What are the common mass fragments observed for trimethylnonane?

A3: Trimethylnonane (C12H26) has a molecular weight of approximately 170.33 g/mol . In Electron Ionization (EI) mass spectrometry, you will typically not see a strong molecular ion peak (M+). Instead, the fragmentation pattern will be dominated by a series of alkyl fragments (carbocations) resulting from the cleavage of C-C bonds. Common fragment ions for branched alkanes include m/z values of 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively. The relative abundance of these ions will vary depending on the specific isomer and the stability of the resulting carbocations.

Q4: Should I use split or splitless injection for my trimethylnonane samples?

A4: The choice between split and splitless injection depends on the concentration of trimethylnonane in your sample.

  • Split Injection: Use for concentrated samples to avoid overloading the column. A high split ratio (e.g., 50:1 or 100:1) is common.

  • Splitless Injection: Ideal for trace-level analysis as it transfers the entire sample volume onto the column, maximizing sensitivity. When using splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing at the head of the column.

Troubleshooting Guides

This section addresses specific issues you may encounter during your GC-MS analysis of trimethylnonane.

Issue 1: Poor Peak Resolution or Co-eluting Isomers

Symptoms:

  • Peaks are not baseline-separated.

  • Inability to distinguish between different trimethylnonane isomers.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Sub-optimal Temperature Program Modify the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting compounds.
Incorrect Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (Helium or Hydrogen). A lower flow rate can sometimes enhance resolution.
Inadequate GC Column Consider using a longer column (e.g., 60 m) or a column with a smaller internal diameter (e.g., 0.18 mm) to increase theoretical plates and improve separation efficiency.
Column Overload If using splitless injection for a concentrated sample, switch to split injection or dilute your sample.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the peak maximum.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Active Sites in the System Deactivated inlet liners and GC columns are crucial. If tailing persists, consider trimming the first few centimeters of the column to remove any active sites that may have developed.
Column Contamination Bake out the column at a high temperature to remove contaminants. If this is ineffective, trimming the inlet side of the column may be necessary.
Improper Column Installation Ensure the column is installed correctly in the injector and detector, with no dead volume. A poor column cut can also lead to peak tailing.
Incompatible Solvent Ensure the polarity of your sample solvent is compatible with the stationary phase of your column.
Issue 3: Peak Splitting or Broadening

Symptoms:

  • A single compound appears as two or more peaks.

  • Peaks are wider than expected, leading to poor resolution.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Improper Analyte Focusing For splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the solvent. This allows the analytes to condense in a narrow band at the head of the column.[3]
Injection Issues An erratic injection from the syringe can cause the sample to be introduced as multiple bands. Ensure the syringe is functioning correctly. Using a liner with glass wool can help create a more homogeneous vapor cloud.
Solvent/Stationary Phase Mismatch A significant mismatch in polarity between the solvent and the stationary phase can lead to poor peak shape.

Data Presentation: Recommended GC-MS Parameters

The following tables provide recommended starting parameters for the analysis of trimethylnonane. These should be considered as a starting point and may require further optimization for your specific application and instrumentation.

Table 1: Recommended Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 - 1.5 mL/min (constant flow mode)
Inlet Temperature 250 °C
Injection Mode Split (50:1) or Splitless (for trace analysis)
Injection Volume 1 µL
Oven Program 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)

Table 2: Recommended Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (m/z 40-200) for initial identification, SIM for quantitation
Transfer Line Temp 280 °C

Table 3: Suggested Quantifier and Qualifier Ions for Selected Trimethylnonane Isomers (for SIM Mode)

IsomerQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
2,2,3-Trimethylnonane574371
2,3,4-Trimethylnonane577185
2,4,6-Trimethylnonane435771
3,4,7-Trimethylnonane574385

Note: These ions are suggested based on typical alkane fragmentation patterns. It is highly recommended to acquire a full-scan mass spectrum of your specific trimethylnonane isomer standard to determine the most abundant and specific ions for use in your SIM method.

Experimental Protocols

Protocol 1: Standard Preparation and GC-MS Analysis of Trimethylnonane
  • Standard Preparation:

    • Prepare a stock solution of the desired trimethylnonane isomer(s) in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards at concentrations appropriate for your application (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • GC-MS System Setup:

    • Set up the GC-MS system according to the parameters outlined in Table 1 and Table 2.

    • Perform a solvent blank injection to ensure the system is clean and free of interfering peaks.

  • Sample Analysis:

    • Inject 1 µL of each working standard into the GC-MS system.

    • Acquire data in full-scan mode to confirm the retention time and mass spectrum of each isomer.

    • Based on the full-scan data, create a SIM method using the most abundant and specific ions for each isomer (refer to Table 3 as a starting point).

    • Re-inject the standards using the SIM method to generate a calibration curve.

  • Data Analysis:

    • Integrate the peak areas for the quantifier ion in each standard.

    • Construct a calibration curve by plotting peak area versus concentration.

    • Verify the identity of the analyte in any unknown samples by confirming the presence of the qualifier ions at the expected retention time and in the correct ratio to the quantifier ion.

Mandatory Visualization

experimental_workflow Experimental Workflow for Trimethylnonane Analysis cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_std Prepare Trimethylnonane Standards injection Inject 1 µL into GC-MS prep_std->injection prep_sample Prepare Sample (e.g., Dilution) prep_sample->injection separation GC Separation (e.g., DB-5ms column) injection->separation detection MS Detection (Full Scan or SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: A flowchart illustrating the key steps in the GC-MS analysis of trimethylnonane.

troubleshooting_workflow Troubleshooting Logic for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Splitting, Broadening) check_injection Is the injection method and volume appropriate? start->check_injection check_temp Is the initial oven temperature correct? check_injection->check_temp No solution_injection Adjust injection volume or switch to split mode. check_injection->solution_injection Yes check_column Is the column installed correctly and clean? check_temp->check_column No solution_temp Set initial temp 20°C below solvent boiling point. check_temp->solution_temp Yes check_liner Is the inlet liner clean and deactivated? check_column->check_liner No solution_column Re-install or trim the column. Bake out if necessary. check_column->solution_column Yes solution_liner Replace the inlet liner. check_liner->solution_liner Yes end_good Problem Resolved check_liner->end_good No solution_injection->end_good solution_temp->end_good solution_column->end_good solution_liner->end_good

Caption: A decision tree to guide troubleshooting of common peak shape issues.

References

Technical Support Center: Overcoming Co-elution of Branched Alkane Isomers in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting branched alkane isomers in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for branched alkane isomer analysis?

A1: Co-elution occurs when two or more compounds are not fully separated by the GC column and elute at the same or very similar retention times, resulting in overlapping chromatographic peaks.[1][2] This is a significant challenge in the analysis of branched alkanes because they often exist as numerous structural isomers with very similar chemical properties and boiling points, making them difficult to separate.[3] Accurate identification and quantification of individual isomers are compromised when peaks overlap.[1][2]

Q2: How can I determine if I have a co-elution problem?

A2: If you are using a mass spectrometry (MS) detector, you can examine the mass spectrum across the peak . A changing mass spectrum indicates the presence of more than one compound.[4] For other detectors, asymmetrical peak shapes, such as shoulders or merged peaks, are strong indicators of co-elution.[2] However, in cases of perfect co-elution, the peak may appear symmetrical, and only a detector that provides spectral information, like a diode array or mass spectrometer, can reveal the presence of multiple components.[2]

Q3: What is the difference between improving chromatographic resolution and using mathematical deconvolution?

A3: Improving chromatographic resolution involves physically separating the co-eluting compounds within the GC system itself. This is achieved by optimizing parameters like the GC column, temperature program, and carrier gas flow rate.[1] Mathematical deconvolution, on the other hand, is a data processing technique applied after the analysis is complete.[1] It uses algorithms to computationally separate overlapping peaks based on subtle differences in their mass spectra.[5][6] Deconvolution is a powerful tool when chromatographic optimization alone is insufficient to resolve the co-eluting isomers.[1][7]

Q4: When should I consider using multidimensional gas chromatography (GCxGC)?

A4: You should consider using comprehensive two-dimensional gas chromatography (GCxGC) when you are analyzing highly complex samples containing a large number of isomers that cannot be adequately separated with a single GC column.[8] GCxGC provides significantly higher peak capacity by using two columns with different stationary phases, offering a much greater resolving power for complex mixtures like petroleum products.[8][9][10]

Troubleshooting Guides

Issue: Poor resolution of branched alkane isomers.

This guide provides a systematic approach to troubleshooting and improving the separation of co-eluting branched alkane isomers.

Step 1: GC Column Selection and Optimization

The choice of the GC column is the most critical factor in achieving good separation.[11][12]

  • Stationary Phase: For alkane analysis, non-polar stationary phases are the industry standard as they separate compounds primarily based on their boiling points.[3][13]

  • Column Dimensions:

    • Length: Doubling the column length can increase resolution by about 40%, but it will also increase analysis time.[8][14]

    • Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) enhances efficiency and resolution.[8][12]

    • Film Thickness: Thicker films increase retention, which can be beneficial for volatile compounds. For high molecular weight branched alkanes, thinner films can reduce analysis time.[14]

Table 1: Comparison of Common GC Columns for High Molecular Weight Branched Alkane Analysis

ColumnStationary PhaseKey FeaturesMax Temperature (°C)Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust for high boilers.400High-temperature GC, analysis of waxes, and high molecular weight hydrocarbons.[3]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.350Detailed hydrocarbon analysis, environmental analysis.[3]

Step 2: Optimization of GC Method Parameters

Fine-tuning your GC method parameters can significantly improve the separation of closely eluting isomers.

  • Temperature Program:

    • Lower Initial Temperature: A lower starting temperature can enhance the separation of early-eluting isomers.[4]

    • Slower Ramp Rate: Reducing the temperature ramp rate (e.g., from 10°C/min to 5°C/min) provides more time for isomers to interact with the stationary phase, improving resolution.[4]

  • Carrier Gas:

    • Flow Rate: Ensure your carrier gas flow rate is optimized for your column dimensions.

    • Gas Type: Switching from helium to hydrogen as the carrier gas can reduce analysis time by up to 50% without a loss of resolution at higher linear velocities.[15]

Table 2: Impact of GC Parameter Adjustments on Isomer Separation

ParameterAdjustmentEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreaseIncrease
Column ID DecreaseIncreaseMay Decrease
Film Thickness DecreaseMay DecreaseDecrease
Initial Oven Temp. DecreaseIncrease for early elutersIncrease
Temp. Ramp Rate DecreaseIncreaseIncrease
Carrier Gas Velocity OptimizeMaximize for given gasMinimize

Step 3: Advanced Separation and Detection Techniques

When conventional GC is insufficient, more advanced techniques may be necessary.

  • Multidimensional Gas Chromatography (GCxGC): This technique uses two different columns to provide a comprehensive two-dimensional separation, which is ideal for extremely complex mixtures of isomers.[10]

  • GC-MS with Deconvolution: A mass spectrometer can help distinguish between co-eluting compounds that have different mass spectra.[5] Deconvolution software can then be used to mathematically separate the overlapping signals.[6]

Experimental Protocols

Protocol 1: Optimized GC Method for Branched Alkane Isomer Analysis

This protocol provides a starting point for developing a method to separate high molecular weight branched alkanes.

  • Sample Preparation:

    • Dissolve the alkane sample in a suitable solvent (e.g., toluene, cyclohexane) to a concentration of approximately 10-20 mg/mL.

    • If necessary, gently heat the sample to ensure complete dissolution of high molecular weight components.[8]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at an optimized flow rate.

    • Injector: Split/splitless injector at 350°C.

    • Oven Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 380°C.

      • Hold: 10 minutes at 380°C.

    • Detector:

      • FID: 380°C.

      • MS: Transfer line at 350°C, ion source at 230°C.

Protocol 2: Deconvolution of Co-eluting Peaks using GC-MS Data

This protocol outlines the general steps for using deconvolution software to resolve overlapping peaks.

  • Data Acquisition:

    • Acquire GC-MS data with a sufficient number of data points across each peak (a minimum of 8-10 points across the peak at half-height is recommended).[1]

  • Software and Parameters:

    • Use a deconvolution software package (e.g., AMDIS, ChromaTOF).

    • Set key parameters such as signal-to-noise ratio, peak shape similarity, and component abundance thresholds according to the software's guidelines.[16]

  • Deconvolution and Spectral Matching:

    • The software will attempt to extract pure mass spectra for each co-eluting component.

    • These extracted spectra can then be compared against a spectral library (e.g., NIST, Wiley) for identification.[16]

  • Review and Refinement:

    • Manually review the deconvolution results to ensure accuracy.

    • Adjust software parameters and re-process the data if necessary to improve the separation of components.[16]

Visualizations

GC_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Techniques cluster_3 Resolution A Co-elution Suspected (Peak Tailing/Shoulders) B Optimize Temperature Program (Lower initial T, slower ramp) A->B C Optimize Carrier Gas Flow B->C D Evaluate GC Column (Phase, Length, ID, Film Thickness) C->D E Consider Multidimensional GC (GCxGC) D->E If still co-eluting F Utilize GC-MS Deconvolution D->F If MS is available G Separation Achieved E->G F->G

Caption: A logical workflow for troubleshooting co-elution of branched alkane isomers in GC.

GC_Column_Selection_Logic cluster_0 Sample Characteristics cluster_1 Primary Consideration: Stationary Phase cluster_2 Secondary Consideration: Column Dimensions cluster_3 Final Selection A Branched Alkane Isomers B Select Non-Polar Phase (e.g., 5% Phenyl Polysiloxane) A->B C High Complexity/Many Isomers? B->C D Increase Column Length (e.g., 30m -> 60m) C->D Yes E Decrease Internal Diameter (e.g., 0.25mm -> 0.18mm) C->E Yes F Optimized Column C->F No D->F E->F

Caption: Decision-making process for selecting an appropriate GC column for branched alkane isomer analysis.

References

Technical Support Center: Troubleshooting NMR Peak Overlap in Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve NMR peak overlap issues, particularly when analyzing branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in the ¹H NMR spectrum of my branched alkane so overlapped?

A1: Branched alkanes often exhibit significant peak overlap in ¹H NMR spectra due to the small dispersion of chemical shifts for protons in similar electronic environments.[1][2] Methylene (-CH₂-) and methine (-CH-) groups in the alkane backbone have very similar chemical shifts, typically appearing in the narrow upfield region of the spectrum (around 0.5 - 2.0 ppm), leading to complex and poorly resolved multiplets.[1]

Q2: What is the simplest first step to try and resolve overlapping signals?

A2: The most straightforward initial approach is to change the deuterated solvent.[3][4] Different solvents can induce changes in the chemical shifts of your analyte, a phenomenon known as Aromatic Solvent Induced Shifts (ASIS) when using aromatic solvents like benzene-d₆.[5] This can sometimes be sufficient to separate overlapping signals.[3][5] For example, switching from chloroform-d (B32938) (CDCl₃) to benzene-d₆ (C₆D₆) can alter the shielding environment of the protons and improve spectral dispersion.[5]

Q3: My 1D ¹H NMR is still too complex after changing the solvent. What should I do next?

A3: If solvent changes are insufficient, the next logical step is to employ two-dimensional (2D) NMR techniques.[4][6] Experiments like COSY and HSQC are powerful tools for resolving signal overlap by spreading the NMR data into a second dimension.[6][7]

  • COSY (Correlation Spectroscopy) helps identify protons that are coupled to each other.[4]

  • HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms they are directly attached to.[2][4] Since ¹³C spectra typically have a much wider chemical shift range, this can effectively separate overlapping proton signals.[8]

Q4: Can I use Lanthanide Shift Reagents (LSRs) for branched alkanes?

A4: Lanthanide shift reagents are paramagnetic complexes that can induce significant chemical shifts in nearby protons.[6][9] However, their use is most effective when the molecule contains a Lewis basic site (like a hydroxyl or carbonyl group) for the LSR to coordinate with.[6][9] For pure branched alkanes lacking such functional groups, LSRs are generally not effective. If your branched alkane is part of a larger molecule with a coordinating functional group, then LSRs can be a viable option.[4]

Q5: What are "pure shift" NMR experiments and can they help?

A5: "Pure shift" NMR is a set of techniques that remove coupling information from the spectrum, causing multiplets to collapse into singlets.[10] This results in a simplified 1D spectrum where each chemically unique proton is represented by a single peak, which can be extremely useful for resolving severely overlapped regions.[10][11]

Q6: Can data processing techniques help resolve peak overlap?

A6: Yes, certain data processing methods can help. Techniques like Global Spectrum Deconvolution (GSD) use algorithms to computationally separate overlapping signals.[12][13] Additionally, increasing the digital resolution by extending the acquisition time during the experiment can sometimes resolve closely spaced peaks.[14]

Troubleshooting Guides

Guide 1: Step-by-Step Approach to Resolving Peak Overlap

This guide provides a logical workflow for tackling peak overlap in the NMR spectra of branched alkanes.

G Workflow for Resolving NMR Peak Overlap A Initial Observation: Peak Overlap in 1D ¹H NMR B Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) A->B C Is overlap resolved? B->C D Acquire 2D NMR Spectra (COSY, HSQC) C->D No H Problem Solved C->H Yes E Is overlap resolved? D->E F Consider Advanced Techniques: - Pure Shift NMR - 2D TOCSY / HMBC E->F No E->H Yes G Utilize Data Processing: - Deconvolution (GSD) - Increase Digital Resolution F->G I Consult NMR Specialist G->I

Caption: A logical workflow for troubleshooting NMR peak overlap.

Guide 2: Using 2D NMR to Resolve Ambiguity

This guide outlines the process of using 2D NMR when 1D spectra are insufficient.

G 2D NMR Workflow for Peak Overlap A Overlapping Signals in 1D ¹H NMR Spectrum B Acquire ¹H-¹H COSY Spectrum A->B D Acquire ¹H-¹³C HSQC Spectrum A->D C Identify J-coupling connectivity between protons B->C F Combine COSY and HSQC data for structural assignment C->F E Correlate protons to their directly attached carbons D->E E->F G Resolved Structure F->G

Caption: Using 2D NMR to elucidate structure from overlapping signals.

Experimental Protocols

Protocol 1: Solvent Study for Resolving Peak Overlap

Objective: To determine if a change in solvent can resolve overlapping proton signals.

Methodology:

  • Sample Preparation: Prepare at least two NMR samples of your branched alkane at the same concentration. Dissolve one in a standard solvent like CDCl₃ and the other in an aromatic solvent such as C₆D₆.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).[6]

  • Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the signals across the different solvents to identify if any provides better separation.[6]

Protocol 2: ¹H-¹H COSY (Correlation Spectroscopy)

Objective: To identify scalar-coupled protons and trace out spin systems.

Methodology:

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.

  • Parameters: Set the spectral width to encompass all proton signals. The number of increments in the indirect dimension (t₁) will determine the resolution; 128-256 increments are often sufficient for routine analysis.[6]

  • Acquisition: Run the experiment. The duration will depend on the number of scans per increment.

  • Processing and Analysis: Process the 2D data. Cross-peaks in the COSY spectrum indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled to each other.

Protocol 3: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons with their directly attached carbons.

Methodology:

  • Setup: A 1D proton and a 1D carbon spectrum are required to set the spectral widths and offsets. Select a standard gradient-enhanced HSQC pulse program.

  • Parameters:

    • ¹H Dimension (F2): Use the parameters from the 1D proton spectrum.

    • ¹³C Dimension (F1): Set the spectral width to cover the expected range for alkane carbons (approx. 0-60 ppm).

    • Number of Scans (ns): Set to a multiple of 2, depending on sample concentration, to achieve adequate signal-to-noise.

    • Number of Increments (in F1): Typically 128-256 for good resolution.

  • Acquisition: Run the experiment. HSQC is a proton-detected experiment, making it relatively sensitive.[6]

  • Processing and Analysis: Process the 2D data. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly attached. This is highly effective for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.[2][6]

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Branched Alkanes

This table summarizes the typical chemical shift regions for different types of protons and carbons in branched alkanes, illustrating the potential for ¹H NMR overlap.[1]

Group Type Structure Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Primary (Methyl)R-CH₃0.7 - 1.310 - 20
Secondary (Methylene)R₂-CH₂1.2 - 1.620 - 40
Tertiary (Methine)R₃-CH1.4 - 1.825 - 50
Quaternary CarbonR₄-C-30 - 50
Table 2: Comparison of Solvents for Resolving Peak Overlap

This table provides a qualitative comparison of common deuterated solvents and their general effect on proton chemical shifts.

Solvent Formula Typical Residual ¹H Signal (ppm) General Effect on Solute Signals
Chloroform-dCDCl₃7.26 (singlet)Standard, relatively non-interacting.
Benzene-d₆C₆D₆7.16 (singlet)Can induce significant shifts (ASIS), especially for protons on the exterior of the molecule.[5]
Acetone-d₆(CD₃)₂CO2.05 (pentet)Polar aprotic, can alter shifts compared to CDCl₃.[3]
Dimethyl sulfoxide-d₆(CD₃)₂SO2.50 (pentet)Highly polar aprotic, useful for less soluble compounds.[3]

References

Technical Support Center: Synthesis of 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,6-trimethylnonane. The following information is based on a plausible synthetic route involving a Grignard reaction, followed by dehydration and hydrogenation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound.

I. Grignard Reaction Troubleshooting

Question: My Grignard reaction to form the tertiary alcohol precursor has a very low yield. What are the potential causes and solutions?

Answer: Low yields in Grignard reactions are common and can often be attributed to several factors. Here are the primary causes and their respective solutions:

  • Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or other protic solvents in the glassware or starting materials.[1][2]

    • Solution: Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or argon. All solvents and reagents must be anhydrous. Diethyl ether or tetrahydrofuran (B95107) (THF) should be freshly distilled from a suitable drying agent like sodium/benzophenone.

  • Impure Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[1]

    • Solution: Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere to expose a fresh surface.

  • Slow Reaction Initiation: Sometimes the reaction is slow to start, leading to the addition of too much alkyl halide, which can then undergo side reactions.

    • Solution: Add a small portion of the alkyl halide to the magnesium and use gentle heating (a heat gun can be used carefully) to initiate the reaction. Once initiated, the remaining alkyl halide should be added dropwise to maintain a gentle reflux.

  • Side Reactions: The Grignard reagent can undergo side reactions, such as Wurtz coupling, especially if the reaction temperature is too high.[3]

    • Solution: Maintain a controlled reaction temperature. The addition of the alkyl halide should be slow enough to sustain a gentle reflux without excessive heating.

II. Dehydration of the Tertiary Alcohol

Question: The dehydration of my tertiary alcohol is producing a mixture of alkene isomers and some unreacted starting material. How can I improve the selectivity and yield?

Answer: The dehydration of tertiary alcohols can indeed lead to a mixture of products. Here’s how to address these issues:

  • Incomplete Reaction: The dehydration may not be going to completion.

    • Solution: Ensure a sufficient amount of a strong acid catalyst is used. Common catalysts include sulfuric acid or phosphoric acid.[4] The reaction can also be heated to drive it to completion, often with distillation of the resulting alkene to shift the equilibrium.

  • Mixture of Alkene Isomers: The formation of multiple alkene isomers (Saytzeff and Hofmann products) is possible. For 3,5,6-trimethyl-4-nonanol, dehydration can lead to several isomers of 3,5,6-trimethylnonene.

    • Solution: The choice of dehydrating agent can influence the product distribution. Milder dehydrating agents, such as iodine in refluxing toluene, may offer different selectivity compared to strong mineral acids. Purification by fractional distillation or chromatography will be necessary to isolate the desired isomer, although for the final alkane, a mixture of isomers can often be hydrogenated together.

III. Hydrogenation of the Alkene Mixture

Question: My hydrogenation reaction is slow or incomplete. What could be the problem?

Answer: Catalytic hydrogenation is usually a very efficient reaction, but problems can arise from catalyst deactivation or improper setup.

  • Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be "poisoned" by impurities, particularly sulfur- or halogen-containing compounds.[4]

    • Solution: Ensure the alkene starting material is thoroughly purified to remove any residual starting materials or byproducts from the previous steps.

  • Insufficient Hydrogen Pressure: The reaction may require a higher pressure of hydrogen to proceed efficiently.

    • Solution: While many hydrogenations can be carried out at atmospheric pressure using a balloon of hydrogen, some may require a Parr hydrogenator or a similar apparatus to achieve higher pressures.

  • Poor Catalyst Activity: The catalyst may be old or of low quality.

    • Solution: Use fresh, high-quality catalyst. Ensure the catalyst is properly dispersed in the solvent and that there is efficient stirring to facilitate contact between the catalyst, the substrate, and the hydrogen gas.

Hypothetical Experimental Data

The following table summarizes hypothetical yield data for the synthesis of this compound under different reaction conditions. This data is intended to illustrate potential optimization strategies.

StepCondition AYield (A)Condition BYield (B)Notes
Grignard Reaction Anhydrous THF, Iodine activation85%Technical grade THF, no activation30%Rigorous exclusion of water is critical for high yields in Grignard reactions.[1]
Dehydration 85% H₃PO₄, 150 °C90%Conc. H₂SO₄, 120 °C80%Phosphoric acid is often a milder dehydrating agent and can lead to fewer charring byproducts.[4]
Hydrogenation 10% Pd/C, 1 atm H₂, 24h98%5% PtO₂, 50 psi H₂, 6h>99%Higher pressure and a more active catalyst can reduce reaction time and ensure complete saturation.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3,5,6-Trimethyl-4-nonanol (Grignard Reaction)

  • All glassware is oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen.

  • Magnesium turnings (1.2 equivalents) are placed in a round-bottom flask with a stir bar. The flask is fitted with a reflux condenser and an addition funnel.

  • A small crystal of iodine is added to the magnesium.

  • Anhydrous diethyl ether is added to cover the magnesium.

  • A solution of 2-bromopentane (B28208) (1.0 equivalent) in anhydrous diethyl ether is placed in the addition funnel.

  • A small amount of the 2-bromopentane solution is added to the magnesium. The reaction is initiated with gentle warming if necessary.

  • Once the reaction begins (as evidenced by bubbling and heat generation), the remaining 2-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • A solution of 4-methyl-3-heptanone (B36217) (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the addition funnel, with cooling in an ice bath to control the exothermic reaction.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Synthesis of 3,5,6-Trimethylnonene (Dehydration)

  • The crude 3,5,6-trimethyl-4-nonanol is placed in a round-bottom flask with a distillation apparatus.

  • 85% Phosphoric acid (0.3 equivalents) is added to the flask.

  • The mixture is heated to 150 °C. The alkene product and water will distill over.

  • The collected distillate is transferred to a separatory funnel, and the organic layer is washed with saturated sodium bicarbonate solution and then brine.

  • The organic layer is dried over anhydrous magnesium sulfate, and the crude alkene is purified by fractional distillation.

Step 3: Synthesis of this compound (Hydrogenation)

  • The purified 3,5,6-trimethylnonene is dissolved in ethanol (B145695) in a suitable hydrogenation vessel.

  • 10% Palladium on carbon (1 mol%) is added to the solution.

  • The vessel is purged with hydrogen gas, and the reaction is stirred vigorously under a hydrogen atmosphere (balloon or Parr apparatus) until hydrogen uptake ceases.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Visualizations

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation 2-Bromopentane 2-Bromopentane Grignard Reagent Formation Grignard Reagent Formation 2-Bromopentane->Grignard Reagent Formation Mg, I2 Mg, I2 Mg, I2->Grignard Reagent Formation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Grignard Reagent Formation Nucleophilic Addition Nucleophilic Addition Grignard Reagent Formation->Nucleophilic Addition 4-Methyl-3-heptanone 4-Methyl-3-heptanone 4-Methyl-3-heptanone->Nucleophilic Addition Aqueous Workup Aqueous Workup Nucleophilic Addition->Aqueous Workup 3,5,6-Trimethyl-4-nonanol 3,5,6-Trimethyl-4-nonanol Aqueous Workup->3,5,6-Trimethyl-4-nonanol H3PO4, Heat H3PO4, Heat 3,5,6-Trimethyl-4-nonanol->H3PO4, Heat 3,5,6-Trimethyl-4-nonanol->H3PO4, Heat Distillation Distillation H3PO4, Heat->Distillation 3,5,6-Trimethylnonene 3,5,6-Trimethylnonene Distillation->3,5,6-Trimethylnonene H2, Pd/C H2, Pd/C 3,5,6-Trimethylnonene->H2, Pd/C 3,5,6-Trimethylnonene->H2, Pd/C Filtration Filtration H2, Pd/C->Filtration This compound This compound Filtration->this compound

Caption: Experimental workflow for the synthesis of this compound.

G cluster_0 Low Grignard Yield cluster_1 Solutions Moisture Moisture Dry Glassware/Reagents Dry Glassware/Reagents Moisture->Dry Glassware/Reagents Impure Mg Impure Mg Activate Mg Activate Mg Impure Mg->Activate Mg Side Reactions Side Reactions Control Temperature Control Temperature Side Reactions->Control Temperature

Caption: Troubleshooting logic for low Grignard reaction yield.

References

Technical Support Center: Matrix Effects in the Mass Spectetric Analysis of Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometric analysis of hydrocarbons. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of mass spectrometric analysis of hydrocarbons?

A1: Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In hydrocarbon analysis, complex matrices such as crude oil, soil extracts, or biological fluids contain a multitude of compounds that can interfere with the ionization of the target hydrocarbon analytes.[4][5] This interference can compromise the accuracy, precision, and sensitivity of quantitative analyses.[6][7]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed using several methods:[7]

  • Post-Extraction Spike Analysis: This is a common quantitative method where you compare the signal response of an analyte in a clean solvent to the response of the same analyte spiked into a blank matrix extract (a sample processed without the analyte).[7][8] A significant difference in signal intensity indicates a matrix effect. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.[9]

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where matrix effects occur.[7][8] A constant flow of the analyte solution is infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any deviation (suppression or enhancement) in the constant analyte signal indicates the retention times at which matrix components are eluting and causing interference.[7]

Q3: What are the primary causes of ion suppression and enhancement in hydrocarbon analysis?

A3: Ion suppression and enhancement are primarily caused by co-eluting matrix components that affect the ionization process in the mass spectrometer's ion source.[2][10]

  • Ion Suppression: This is more common and can occur through several mechanisms. In electrospray ionization (ESI), co-eluting compounds can compete with the analyte for charge, reduce the efficiency of droplet formation and solvent evaporation, or neutralize the analyte ions in the gas phase.[2][9] For example, high concentrations of salts or other organic molecules in oil and gas wastewater can severely suppress the signal of ethanolamines.[4][11]

  • Ion Enhancement: This is less frequent but can occur when co-eluting compounds improve the ionization efficiency of the analyte. For instance, some matrix components in gas chromatography (GC) can block active sites in the injector and column, preventing the thermal degradation of analytes and leading to an enhanced response, a phenomenon known as "matrix-induced chromatographic response enhancement".[9][12]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the mass spectrometric analysis of hydrocarbons.

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Undiagnosed matrix effects are leading to variable ion suppression or enhancement between samples.

Troubleshooting Workflow:

start Inconsistent Quantitative Results assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effect Present? assess_me->me_present optimize_sample_prep Optimize Sample Preparation (SPE, LLE) me_present->optimize_sample_prep Yes no_me Investigate Other Error Sources me_present->no_me No optimize_chroma Optimize Chromatography optimize_sample_prep->optimize_chroma implement_cal Implement Advanced Calibration (Internal Standards, Matrix-Matched) optimize_chroma->implement_cal revalidate Re-validate Method implement_cal->revalidate

Caption: Troubleshooting workflow for inconsistent quantitative results.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Enhance Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[13]

    • Solid-Phase Extraction (SPE): Use SPE cartridges to selectively isolate hydrocarbons from complex matrices.

    • Liquid-Liquid Extraction (LLE): Employ LLE to partition hydrocarbons into a solvent that is immiscible with the sample matrix.

    • Protein Precipitation (PPT): For biological samples, use PPT to remove proteins that can cause significant matrix effects.

  • Optimize Chromatographic Separation: Adjust your LC or GC method to separate the target hydrocarbons from interfering matrix components.[13] This can involve modifying the mobile phase gradient, changing the column chemistry, or using a column with higher efficiency.

  • Implement Robust Calibration Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically almost identical to the analyte and will experience the same matrix effects, allowing for accurate normalization.[13]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[10][14] This helps to compensate for consistent matrix effects.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample's matrix.[15] It is highly effective but can be time-consuming.[16]

Issue 2: Low signal intensity or undetectable peaks for target hydrocarbons.

Possible Cause: Severe ion suppression due to a highly complex matrix.

Troubleshooting Workflow:

start Low/No Signal check_instrument Check Instrument Performance start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok dilute_sample Dilute Sample instrument_ok->dilute_sample Yes instrument_issue Troubleshoot Instrument instrument_ok->instrument_issue No improve_cleanup Improve Sample Cleanup dilute_sample->improve_cleanup change_ionization Change Ionization Technique (e.g., ESI to APCI) improve_cleanup->change_ionization reanalyze Re-analyze change_ionization->reanalyze

Caption: Troubleshooting workflow for low or no signal.

Detailed Steps:

  • Verify Instrument Performance: First, ensure that the mass spectrometer is performing optimally by analyzing a clean standard solution. Check for issues with mass accuracy, resolution, and signal intensity.[10]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization process.[7][15] However, ensure that the analyte concentration remains above the instrument's limit of detection.

  • Improve Sample Cleanup: If dilution is insufficient, a more rigorous sample preparation method is necessary. Consider multi-step extraction procedures or using more selective SPE phases.

  • Change Ionization Technique: Some ionization techniques are more susceptible to matrix effects than others. For instance, electrospray ionization (ESI) is often more prone to ion suppression than atmospheric pressure chemical ionization (APCI) for certain compounds.[9] Direct electron ionization (direct-EI) has been shown to be less influenced by co-eluting matrix compounds.[1]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

This protocol outlines the steps to quantitatively assess matrix effects.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the target hydrocarbon analytes in a clean solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., mid-point of the calibration curve).

    • Set B (Pre-Spiked Matrix): Spike the blank matrix with the hydrocarbon standards at the same concentration as Set A before the extraction process.

    • Set C (Post-Spiked Matrix): Extract a blank matrix sample. Spike the resulting extract with the hydrocarbon standards at the same concentration as Set A.

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS or GC-MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100

Data Interpretation:

Matrix Effect (%)Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant deviation from 100% (e.g., outside of 85-115%) indicates a considerable matrix effect that needs to be addressed.

Protocol 2: Solid-Phase Extraction (SPE) for Hydrocarbon Analysis in Water Samples

This protocol provides a general methodology for extracting hydrocarbons from aqueous matrices like wastewater.[4][11]

Materials:

Workflow Diagram:

cluster_spe SPE Workflow condition 1. Condition Cartridge (Methanol) equilibrate 2. Equilibrate Cartridge (Deionized Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (Remove Polar Interferences) load->wash elute 5. Elute Analytes (Organic Solvent) wash->elute analyze 6. Analyze Eluate by MS elute->analyze

Caption: General workflow for Solid-Phase Extraction (SPE).

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge to activate the stationary phase. Do not let the cartridge go dry.

  • Cartridge Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Load the 100 mL water sample onto the cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped hydrocarbons with 5 mL of dichloromethane or another suitable organic solvent.

  • Concentration and Analysis: Evaporate the eluate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen and analyze by GC-MS or LC-MS.

By implementing these troubleshooting strategies and experimental protocols, researchers can effectively manage matrix effects, leading to more accurate and reliable quantitative results in the mass spectrometric analysis of hydrocarbons.

References

Column selection for optimal separation of C12 alkane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C12 Alkane Isomer Separation

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of C12 alkane isomers using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for selecting a GC column for C12 alkane isomer separation?

A1: The most crucial factor is the choice of stationary phase.[1][2][3] The principle of "like dissolves like" dictates that a non-polar stationary phase is the most effective choice for separating non-polar analytes like C12 alkanes.[1][2][4] On such columns, the elution order is primarily determined by the boiling points of the isomers.[1][4][5]

Q2: Which specific stationary phases are recommended for C12 alkane isomer analysis?

A2: For the separation of C12 alkane isomers, non-polar stationary phases are highly recommended. The most common and effective choices include:

  • 100% Dimethylpolysiloxane: This is a widely used, non-polar phase that separates compounds strictly by their boiling point.[4]

  • 5% Phenyl 95% Dimethylpolysiloxane: This low-polarity stationary phase offers a slightly different selectivity and is also broadly used for hydrocarbon analysis.[4]

For applications requiring mass spectrometry (MS) detection, it is imperative to use columns designated as low-bleed or "MS-grade" to minimize background noise and protect the detector.[4]

Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of C12 alkane isomers?

A3: Column dimensions play a significant role in achieving optimal resolution and analysis time:

  • Length: A 30-meter column generally provides an excellent balance between resolution and analysis speed.[4] While longer columns can offer greater resolution, they also lead to longer analysis times and increased back pressure. Conversely, shorter columns (e.g., 15 m) can be used for faster analyses if the desired resolution is met.[4]

  • Internal Diameter (I.D.): The most popular I.D. for capillary GC columns is 0.25 mm, as it offers a good compromise between efficiency and sample capacity.[1][2] For higher resolution of closely eluting isomers, a smaller I.D. (<0.25 mm) can be utilized.[4]

  • Film Thickness: For higher boiling point analytes like C12 alkanes, a thinner film (≤ 0.25 µm) is recommended.[4] Thinner films lead to sharper peaks and reduced column bleed. Thicker films increase retention and are more suitable for volatile compounds.[6]

Q4: My C12 alkane isomers are co-eluting. What can I do to improve separation?

A4: Co-elution of isomers can be addressed by several strategies:

  • Optimize the Temperature Program: Modifying the oven temperature ramp rate can improve separation. A slower ramp rate can enhance the resolution of closely eluting peaks.

  • Adjust Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can increase column efficiency.

  • Select a Different Stationary Phase: If isomers have very similar boiling points, a column with a different selectivity may be necessary. For challenging separations of isomers, liquid crystalline stationary phases can offer enhanced selectivity.[7]

  • Increase Column Length: Using a longer column increases the number of theoretical plates, which can improve resolution.

  • Decrease Column Internal Diameter: A smaller I.D. column provides higher efficiency and can better resolve closely eluting peaks.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of C12 alkane isomers.

Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the inlet liner or column- Column contamination- Incorrect column installation- Sample overload- Use a deactivated inlet liner and high-quality, inert column.- Bake out the column to remove contaminants.- Ensure the column is installed correctly in the injector and detector.- Dilute the sample.
Baseline Noise or Drift - Impure carrier gas or detector gases- Column bleed- Contaminated injector or detector- Leaks in the system- Use high-purity gases with appropriate traps to remove hydrocarbons, water, and oxygen.- Use a low-bleed column and ensure the oven temperature does not exceed the column's maximum limit.- Clean the injector and detector.- Perform a leak check of the system.
Inconsistent Retention Times - Fluctuations in oven temperature- Unstable carrier gas flow rate- Leaks in the system- Ensure the GC oven is functioning correctly and the temperature is stable.- Check and stabilize the carrier gas flow controller.- Perform a thorough leak check.
Reduced Peak Area/Response - Leak in the injection port septum- Incorrect injection volume or technique- Sample degradation- Detector issue- Replace the septum.- Ensure the syringe is functioning correctly and the injection technique is consistent.- Verify sample integrity.- Check detector parameters and ensure it is functioning correctly.

Experimental Protocols

Key Experiment: GC-MS Analysis of C12 Alkane Isomers

This protocol provides a starting point for the analysis of C12 alkane isomers. Optimization may be required based on the specific isomers of interest and the instrumentation used.

1. Sample Preparation:

  • Accurately prepare a standard mixture of the C12 alkane isomers of interest.

  • Dissolve the standards in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[4]

2. GC Column Selection and Parameters:

ParameterRecommendationRationale
Stationary Phase Non-polar (e.g., 100% Dimethylpolysiloxane, 5% Phenyl Polysiloxane)Alkanes are non-polar; separation occurs primarily by boiling point.[1][4]
Column Length 30 mProvides a good balance of resolution and analysis time.[4]
Internal Diameter 0.25 mmOffers a good compromise between efficiency and sample capacity.[1][2]
Film Thickness 0.25 µmThinner films are suitable for higher boiling point analytes and reduce column bleed.[4]

3. GC-MS Operating Conditions:

ParameterSetting
Injection Mode Split (e.g., 50:1 split ratio)
Injector Temperature 250 °C
Carrier Gas Helium, constant flow
Oven Temperature Program Initial: 40 °C, hold for 2 minRamp: 5 °C/min to 200 °CHold: 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Detection Mode Electron Ionization (EI) at 70 eV, Scan mode

Visualizations

ColumnSelectionWorkflow Column Selection Workflow for C12 Alkane Isomers start Start: Define Analytical Goal (Separation of C12 Alkane Isomers) phase Select Stationary Phase start->phase phase_choice Non-polar phase is required ('like dissolves like') phase->phase_choice phase_options 100% Dimethylpolysiloxane OR 5% Phenyl 95% Dimethylpolysiloxane phase_choice->phase_options Yes dimensions Select Column Dimensions phase_options->dimensions length Length: 30 m (Balance of resolution & speed) dimensions->length id I.D.: 0.25 mm (Good efficiency & capacity) dimensions->id film Film: 0.25 µm (For high boiling point analytes) dimensions->film end Final Column Selected length->end id->end film->end

Caption: Logical workflow for selecting a GC column for C12 alkane isomer analysis.

TroubleshootingFlowchart Troubleshooting Common GC Issues for Alkane Analysis start Problem Observed peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issues? peak_shape->baseline No check_liner Check/Replace Liner Check for Contamination peak_shape->check_liner Yes retention Retention Time Shift? baseline->retention No check_gases Check Gas Purity Check for Leaks baseline->check_gases Yes check_flow Check Flow/Pressure Check Oven Temperature retention->check_flow Yes no_solution Consult Instrument Manual Contact Technical Support retention->no_solution No solution Problem Resolved check_liner->solution check_gases->solution check_flow->solution

Caption: A flowchart for troubleshooting common GC separation problems.

References

Technical Support Center: Interpreting Complex NMR Spectra of Asymmetric Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting complex NMR spectra of asymmetric branched alkanes.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my asymmetric branched alkane so complex and difficult to interpret?

A1: The complexity arises from several factors inherent to these molecules:

  • Signal Overlap: Protons in aliphatic (alkyl) groups are highly shielded and typically resonate in a narrow chemical shift range, usually between 0.7 and 1.5 ppm.[1] This leads to significant overlap of signals, making it difficult to distinguish individual proton environments.[2][3]

  • Complex Coupling Patterns: The presence of multiple, chemically similar but magnetically non-equivalent protons leads to complex spin-spin coupling patterns (multiplets). This is often more complicated than the simple first-order splitting patterns predicted by the n+1 rule.[4][5]

  • Diastereotopicity: In chiral or prochiral molecules, protons on a methylene (B1212753) group (CH₂) or methyl groups on an isopropyl moiety can be diastereotopic.[6][7][8] This means they are chemically non-equivalent and will have different chemical shifts and couple with each other, further complicating the spectrum.[7][9]

Q2: I see more signals in my ¹³C NMR spectrum than expected for the number of carbon atoms. What could be the reason?

A2: While less common than in ¹H NMR, unexpected complexity in ¹³C NMR can occur due to:

  • Conformational Isomers (Rotamers): If the rotation around a single bond is slow on the NMR timescale, different stable conformations (rotamers) can be observed as separate sets of signals. This can sometimes be resolved by acquiring the spectrum at a higher temperature to increase the rate of bond rotation.[10]

  • Presence of Impurities: Small amounts of impurities, such as residual solvents (e.g., ethyl acetate, acetone), can introduce extra peaks into your spectrum.[10] Careful sample purification and use of high-purity NMR solvents are crucial.

Q3: How can I differentiate between CH, CH₂, and CH₃ groups that are overlapping in my ¹H NMR spectrum?

A3: While complete resolution in the ¹H NMR spectrum might be challenging, several 1D and 2D NMR techniques can help you distinguish between these groups by examining the attached carbons:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of ¹³C NMR experiments that differentiate carbons based on the number of attached protons.[11][12][13]

    • DEPT-90: Only shows signals for CH (methine) carbons.[11][13][14]

    • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.[11][13][14] Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with the carbon it is directly attached to.[15][16][17] This allows you to use the better-resolved ¹³C NMR spectrum to help assign the overlapping proton signals.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the Aliphatic Region of the ¹H NMR Spectrum

Symptoms: A broad, unresolved "hump" or a cluster of overlapping multiplets in the 0.7-1.5 ppm region of the ¹H NMR spectrum, making it impossible to determine coupling patterns or accurate integrations.

Troubleshooting Workflow:

G start Start: Severe ¹H Signal Overlap change_solvent Acquire spectrum in a different solvent (e.g., benzene-d₆) start->change_solvent higher_field Use a higher field NMR spectrometer (e.g., >600 MHz) change_solvent->higher_field No improvement resolve_issue Issue Resolved: Spectral interpretation possible change_solvent->resolve_issue Improved resolution cosy Run a COSY experiment to identify ¹H-¹H coupling networks higher_field->cosy hsqc Run an HSQC experiment to correlate ¹H and ¹³C signals cosy->hsqc hmbc Run an HMBC experiment for long-range ¹H-¹³C correlations hsqc->hmbc hmbc->resolve_issue

Caption: Troubleshooting workflow for severe ¹H NMR signal overlap.

Solutions:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆, can often induce different chemical shifts and improve signal dispersion.[10]

  • Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can help to resolve overlapping signals.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This is a powerful technique that correlates proton signals with their directly attached carbon signals.[15][16][17] Since ¹³C spectra are generally better resolved, HSQC can help to differentiate overlapping proton signals by spreading them out in a second dimension.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15][16][17] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

Issue 2: Ambiguous Connectivity and Inability to Assemble the Carbon Skeleton

Symptoms: You have assigned individual spin systems using COSY and identified CH, CH₂, and CH₃ groups, but you cannot determine how these fragments are connected, especially around quaternary carbons.

Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned above, HMBC is crucial for establishing long-range connectivity. By observing correlations from protons to carbons two or three bonds away, you can link different fragments of the molecule.[15][16][17]

  • INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This is the ultimate experiment for determining the carbon skeleton as it directly shows ¹³C-¹³C correlations.[18][19][20] However, it is a very insensitive experiment due to the low natural abundance of ¹³C.[18][20][21]

    • When to use INADEQUATE: Consider this experiment as a last resort when other methods have failed to provide a definitive structure.[20] It is particularly useful for molecules with many quaternary carbons.[19]

    • Sample Requirements: A significant amount of sample (100-500 mg) is typically required for a successful INADEQUATE experiment at natural abundance.[19][20]

Experimental Protocols

Protocol 1: DEPT-135 Experiment

Purpose: To differentiate between CH/CH₃ and CH₂ groups.

Methodology:

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent at a concentration suitable for ¹³C NMR (typically 10-50 mg in 0.6-0.8 mL).

  • Spectrometer Setup:

    • Tune and match the ¹³C probe.

    • Load a standard DEPT-135 pulse sequence program available on the spectrometer's software.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected ¹³C chemical shift range (e.g., 0-220 ppm).

    • Use a pulse angle of 135 degrees.

    • Employ a sufficient relaxation delay (D1) of 1-2 seconds to allow for full magnetization recovery.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum so that CH and CH₃ signals are positive (pointing up) and CH₂ signals are negative (pointing down).

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Protocol 2: HSQC Experiment

Purpose: To obtain one-bond ¹H-¹³C correlation data.

Methodology:

  • Sample Preparation: Use the same sample prepared for the DEPT experiment.

  • Spectrometer Setup:

    • Tune and match both the ¹H and ¹³C channels of the probe.

    • Load a standard HSQC pulse sequence program.

  • Acquisition Parameters:

    • Set the ¹H spectral width (F2 dimension) to cover the proton chemical shift range (e.g., 0-10 ppm).

    • Set the ¹³C spectral width (F1 dimension) to cover the carbon chemical shift range (e.g., 0-160 ppm for alkanes).

    • The number of increments in the F1 dimension will determine the resolution in the carbon dimension. A typical value is 256-512 increments.

    • The number of scans per increment will depend on the sample concentration.

  • Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase the spectrum in both dimensions.

    • The resulting 2D spectrum will show cross-peaks at the ¹H and ¹³C chemical shifts of directly bonded pairs.

Data Presentation

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Branched Alkanes

Carbon TypeChemical Shift (ppm)DEPT-90 SignalDEPT-135 Signal
Primary (CH₃)10 - 20NonePositive
Secondary (CH₂)20 - 30NoneNegative
Tertiary (CH)25 - 40PositivePositive
Quaternary (C)30 - 40NoneNone

Note: These are approximate ranges and can be influenced by substitution patterns.[1]

Table 2: Summary of 2D NMR Experiments for Structural Elucidation

ExperimentInformation ProvidedTypical Use Case
COSY ¹H-¹H scalar coupling (through 2-3 bonds)Identifying proton spin systems and neighboring protons.
HSQC One-bond ¹H-¹³C correlationAssigning protons to their attached carbons; resolving ¹H overlap.[15][16][17]
HMBC Long-range ¹H-¹³C correlation (2-4 bonds)Connecting spin systems; assigning quaternary carbons.[15][16][17]
INADEQUATE One-bond ¹³C-¹³C correlationDirectly mapping the carbon skeleton.[18][19][20]

Visualization of Key Concepts

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY ¹H-¹H Connectivity HSQC HSQC 1H_NMR->HSQC ¹H-¹³C (1-bond) HMBC HMBC 1H_NMR->HMBC ¹H-¹³C (long-range) 13C_NMR ¹³C NMR DEPT DEPT 13C_NMR->DEPT Carbon Multiplicity 13C_NMR->HSQC 13C_NMR->HMBC INADEQUATE INADEQUATE 13C_NMR->INADEQUATE ¹³C-¹³C Connectivity

Caption: Relationship between common 1D and 2D NMR experiments.

References

Validation & Comparative

Validating the Identification of 3,5,6-Trimethylnonane by GC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of branched alkanes, such as 3,5,6-trimethylnonane, presents a significant analytical challenge due to the existence of numerous isomers with very similar mass spectra. This guide provides a comprehensive overview of the validation process for identifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It outlines a detailed experimental protocol, compares key identification parameters with those of its isomers, and presents a logical workflow for confident validation.

Comparative Data of Trimethylnonane Isomers

The validation of this compound is often achieved through a combination of mass spectrometry and chromatographic retention data. While publicly available experimental mass spectra and retention indices for this compound are scarce, a comparison with its known isomers is crucial for tentative identification and for highlighting the need for a certified reference standard.

ParameterThis compound2,2,3-Trimethylnonane3,4,7-Trimethylnonane
Molecular Formula C12H26[1][2][3][4]C12H26[5]C12H26[6][7]
Molecular Weight 170.33 g/mol [1][2][3][4]170.3348 g/mol [5]170.3348 g/mol [6][7]
CAS Number 62184-26-3[1]55499-04-2[5]Not available
Kovats Retention Index (non-polar column) Not availableNot available1114 (isothermal)[7]
Mass Spectrum (Electron Ionization) Not publicly available[Available in NIST WebBook][5]Not publicly available

Note: The absence of a publicly available, experimentally determined mass spectrum and retention index for this compound underscores the critical need for analysis against a synthesized and certified reference standard for unambiguous identification.

Experimental Protocol for GC-MS Analysis

This protocol is designed to achieve optimal separation and identification of branched alkanes like this compound.

1. Sample Preparation:

  • Dissolve the sample in a high-purity volatile solvent (e.g., n-hexane or dichloromethane).

  • Ensure the final concentration is within the linear dynamic range of the instrument.

  • Include a series of n-alkanes (e.g., C8-C20) as internal standards for the determination of Kovats Retention Indices.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973N or similar.

  • Capillary Column: A long, non-polar capillary column is recommended to maximize separation of isomers.[8] For example, a 100 m HP-5ms (or equivalent) with a 0.25 mm internal diameter and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. For enhanced molecular ion visibility, Chemical Ionization (CI) can be employed as an alternative.[8]

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • Mass Spectrum Interpretation: The EI mass spectra of branched alkanes are characterized by extensive fragmentation.[10] Key features to look for include:

    • A weak or absent molecular ion (M+) peak.

    • Prominent fragment ions corresponding to the loss of alkyl groups at the branching points. Preferential fragmentation occurs to form more stable secondary or tertiary carbocations.[10]

    • A non-uniform distribution of fragment ions, unlike the smooth decay observed for n-alkanes.[10]

  • Retention Index Calculation: Calculate the Kovats Retention Index (KI) for the peak of interest using the retention times of the co-injected n-alkane standards. Compare this experimental KI with literature values for known isomers to aid in tentative identification.

Validation Workflow

The following diagram illustrates a logical workflow for the validation of this compound identification.

Validation_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_interpretation Data Interpretation & Validation Sample Sample containing unknown alkanes Spiked_Sample Prepare sample with n-alkane standards Sample->Spiked_Sample Standard_Prep Prepare n-alkane standard mix Standard_Prep->Spiked_Sample GC_Separation GC Separation (Long non-polar column) Spiked_Sample->GC_Separation MS_Detection MS Detection (EI) [Optional: CI for M+] GC_Separation->MS_Detection Peak_Integration Peak Integration & Deconvolution MS_Detection->Peak_Integration Mass_Spectrum_Analysis Mass Spectrum Analysis Peak_Integration->Mass_Spectrum_Analysis RI_Calculation Retention Index Calculation Peak_Integration->RI_Calculation Library_Search NIST/Wiley Library Search Mass_Spectrum_Analysis->Library_Search Isomer_Comparison Comparison with Isomer Data RI_Calculation->Isomer_Comparison Library_Search->Isomer_Comparison Standard_Confirmation Confirmation with Certified Standard Isomer_Comparison->Standard_Confirmation Tentative ID Final_ID Confident Identification of This compound Standard_Confirmation->Final_ID Confirmed

References

A Comparative Analysis of the Mass Spectra of Trimethylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mass spectra of isomeric compounds is crucial for accurate identification and structural elucidation. This guide provides an objective comparison of the electron ionization (EI) mass spectra of trimethylnonane isomers, supported by experimental data and detailed protocols.

The fragmentation patterns of branched alkanes, such as trimethylnonane isomers, are governed by the relative stability of the resulting carbocations. Cleavage preferentially occurs at branching points, leading to the formation of more stable secondary and tertiary carbocations. This results in characteristic mass spectra that can be used to differentiate between isomers.

Quantitative Mass Spectral Data

The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for two representative trimethylnonane isomers: 2,2,3-trimethylnonane (B14627614) and 2,6,7-trimethylnonane (B14546907). The data highlights the differences in fragmentation patterns arising from the distinct methyl branching.

m/z2,2,3-Trimethylnonane Relative Abundance (%)2,6,7-Trimethylnonane Relative Abundance (%)
4138.940.8
43100.0100.0
5539.845.4
5625.225.5
5796.689.8
7025.2Not Reported
7151.538.8
8535.020.4
998.7Not Reported
1132.9Not Reported
1271.0Not Reported
1411.910.2
Molecular Ion (M+)
170Not Reported2.0

Experimental Protocols

The mass spectral data presented were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental protocol for the analysis of high molecular weight branched alkanes is as follows.[1]

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC, or equivalent.

  • Mass Spectrometer: Agilent 5975C Mass Selective Detector, or equivalent.[2]

  • Column: HP-5MS (5% diphenyl/95% dimethylsiloxane), 30 m x 0.25 mm x 0.25 µm.[2][3]

GC Parameters:

  • Injector Temperature: 250 °C

  • Mode: Split (split ratio 5:1)

  • Carrier Gas: Helium at a constant flow rate of 1.5 cm³/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C

    • Ramp: 4 °C/min to 300 °C

    • Hold: 30 minutes at 300 °C.[2]

MS Parameters:

  • Ion Source Temperature: 250 °C.[2]

  • Ionization Energy: 70 eV.[2][3]

  • Mass Range: m/z 40-550.

Fragmentation Pathway Analysis

The fragmentation of trimethylnonane isomers upon electron ionization leads to a variety of charged fragments. The general workflow involves the initial ionization of the molecule, followed by fragmentation through cleavage of C-C bonds. The stability of the resulting carbocations dictates the major fragmentation pathways.

fragmentation_workflow Molecule Trimethylnonane Isomer Ionization Electron Ionization (70 eV) Molecule->Ionization MolecularIon Molecular Ion [M]+• Ionization->MolecularIon Fragmentation C-C Bond Cleavage MolecularIon->Fragmentation FragmentIons Fragment Ions (Carbocations) Fragmentation->FragmentIons MassAnalyzer Mass Analyzer (Quadrupole) FragmentIons->MassAnalyzer MassSpectrum Mass Spectrum MassAnalyzer->MassSpectrum

Caption: General workflow for the mass spectrometric analysis of trimethylnonane isomers.

The differences in the mass spectra of 2,2,3-trimethylnonane and 2,6,7-trimethylnonane can be attributed to the positions of the methyl groups, which influence the stability of the carbocations formed upon fragmentation. For instance, the highly branched nature of 2,2,3-trimethylnonane at one end of the molecule leads to a very stable tertiary carbocation with m/z 57 through the loss of a C8H17 radical, resulting in a high abundance of this fragment.

In contrast, the methyl groups in 2,6,7-trimethylnonane are more spread out. The presence of a fragment at m/z 141, corresponding to the loss of an ethyl group, is more significant in 2,6,7-trimethylnonane compared to 2,2,3-trimethylnonane, where such a cleavage is less favored. The observation of a molecular ion peak, albeit of low intensity, for 2,6,7-trimethylnonane suggests a slightly greater stability of its molecular ion compared to that of 2,2,3-trimethylnonane under these ionization conditions.

This comparative guide underscores the power of mass spectrometry in distinguishing between structural isomers. The detailed analysis of fragmentation patterns provides invaluable information for the structural elucidation of complex organic molecules in various scientific and industrial applications.

References

Differentiating 3,5,6-Trimethylnonane from its Isomers by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of compounds. This guide provides a comparative analysis of the NMR spectra of 3,5,6-trimethylnonane and its isomers, offering a practical framework for their differentiation.

Distinguishing between closely related isomers of branched alkanes can be a challenging analytical task. Subtle differences in the substitution pattern can lead to significant overlap in their ¹H and ¹³C NMR spectra. However, a careful analysis of chemical shifts, signal multiplicities, and the number of unique resonances can enable unambiguous identification. This guide leverages predicted NMR data to illustrate the key distinguishing features of this compound in comparison to its structural isomers: 2,2,3-trimethylnonane (B14627614), 2,3,4-trimethylnonane (B15455513), and the linear isomer, dodecane.

Comparative NMR Data Analysis

The predicted ¹H and ¹³C NMR chemical shifts for this compound and its selected isomers are summarized in the tables below. These values provide a quantitative basis for distinguishing between these compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundMethyl Protons (CH₃)Methylene (B1212753) Protons (CH₂)Methine Protons (CH)
This compound ~ 0.8-0.9 (multiple signals)~ 1.0-1.4 (complex multiplets)~ 1.5-1.8 (multiple signals)
2,2,3-Trimethylnonane ~ 0.8-0.9 (singlet and doublets)~ 1.1-1.3 (multiplets)~ 1.6 (multiplet)
2,3,4-Trimethylnonane ~ 0.8-0.9 (multiple doublets)~ 1.0-1.3 (complex multiplets)~ 1.4-1.7 (multiple signals)
Dodecane ~ 0.88 (triplet)~ 1.26 (multiplet)-

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundMethyl Carbons (CH₃)Methylene Carbons (CH₂)Methine Carbons (CH)Quaternary Carbons (C)
This compound ~ 11-20 (multiple signals)~ 23-45 (multiple signals)~ 32-38 (multiple signals)-
2,2,3-Trimethylnonane ~ 11-28 (multiple signals)~ 23-40 (multiple signals)~ 35~ 33
2,3,4-Trimethylnonane ~ 11-20 (multiple signals)~ 23-48 (multiple signals)~ 31-41 (multiple signals)-
Dodecane ~ 14~ 23-32 (multiple signals)--

Key Differentiating Features in NMR Spectra

The structural differences between this compound and its isomers give rise to distinct features in their NMR spectra:

  • Number of Signals: Due to its lower symmetry, this compound is expected to exhibit a larger number of unique signals in both ¹H and ¹³C NMR spectra compared to more symmetric isomers. The linear isomer, dodecane, with its high symmetry, will show the fewest signals.

  • ¹H NMR Multiplicity: The splitting patterns in the ¹H NMR spectrum are highly informative. For instance, 2,2,3-trimethylnonane will uniquely display a singlet for the two methyl groups at the C2 position, as they are attached to a quaternary carbon and have no adjacent protons to couple with. The other isomers, including this compound, will show a complex pattern of doublets and triplets for their methyl groups.

  • ¹³C NMR and DEPT Analysis: The presence and number of quaternary, methine (CH), methylene (CH₂), and methyl (CH₃) carbons can be definitively determined using ¹³C NMR in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments. 2,2,3-trimethylnonane is the only isomer among the chosen branched examples that possesses a quaternary carbon, which will be evident in the standard ¹³C NMR spectrum but absent in DEPT-90 and DEPT-135 spectra. This compound and 2,3,4-trimethylnonane can be distinguished by the number and chemical shifts of their respective methine and methylene signals.

Experimental Protocols

NMR Sample Preparation

  • Dissolution: Dissolve approximately 5-10 mg of the alkane sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into the NMR tube to ensure sample homogeneity.

NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • DEPT:

    • Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • In a DEPT-90 spectrum, only CH signals will appear.

    • In a DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in DEPT spectra.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing this compound from its isomers based on their NMR data.

G Workflow for Isomer Differentiation by NMR cluster_start cluster_quaternary Quaternary Carbon Analysis cluster_signals Signal Count Analysis cluster_multiplicity ¹H NMR Multiplicity Analysis start Analyze ¹³C NMR and DEPT Spectra q_carbon Quaternary Carbon Present? start->q_carbon is_223 Identified as 2,2,3-Trimethylnonane q_carbon->is_223 Yes no_q_carbon No Quaternary Carbon q_carbon->no_q_carbon No num_signals Analyze Number of Unique ¹³C and ¹H Signals no_q_carbon->num_signals is_dodecane Fewest Signals (High Symmetry) num_signals->is_dodecane Simple Spectrum is_branched Multiple Complex Signals (Low Symmetry) num_signals->is_branched Complex Spectrum multiplicity Analyze ¹H NMR Splitting Patterns is_branched->multiplicity compare_branched Compare Methine and Methylene Regions in ¹³C and DEPT multiplicity->compare_branched is_356 Identified as This compound compare_branched->is_356 Distinct Pattern A is_234 Identified as 2,3,4-Trimethylnonane compare_branched->is_234 Distinct Pattern B

Caption: Isomer differentiation workflow.

By systematically applying this workflow and carefully analyzing the detailed features of the ¹H and ¹³C NMR spectra, researchers can confidently distinguish this compound from its structural isomers. This guide serves as a valuable resource for navigating the complexities of NMR-based structural elucidation of highly branched alkanes.

A Comparative Guide to the Retention Indices of Branched C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Kovats retention indices for various branched C12 alkanes on common non-polar and semi-polar stationary phases used in gas chromatography (GC). The retention index is a crucial parameter for the identification and characterization of volatile and semi-volatile compounds. By normalizing retention times relative to a series of n-alkanes, retention indices offer a more reproducible and transferable measure of a compound's chromatographic behavior compared to retention times alone.

The data presented herein has been compiled from various scientific databases and literature, offering a valuable resource for method development, compound identification, and quality control in research, particularly in fields such as petrochemical analysis, environmental science, and metabolomics.

Data Presentation: Retention Indices of Branched C12 Alkanes

The following table summarizes the Kovats retention indices (RI) for a selection of branched C12 alkanes on several widely used GC stationary phases. Non-polar phases are generally preferred for the analysis of non-polar compounds like alkanes, with elution order primarily determined by boiling point and molecular shape.[1]

Branched C12 AlkaneStationary PhaseRetention Index (RI)Reference
Monobranched Alkanes
2-MethylundecaneSqualane1172[2]
3-MethylundecaneSqualane1181[2]
4-MethylundecaneSqualane1180[2]
5-MethylundecaneSqualane1179[2]
6-MethylundecaneSqualane1178[2]
Dibranched Alkanes
2,2-DimethyldecaneSqualane1133[2]
2,3-DimethyldecaneSqualane1161[2]
2,4-DimethyldecaneSqualane1155[2]
2,5-DimethyldecaneSqualane1152[2]
2,6-DimethyldecaneSqualane1149[2]
2,7-DimethyldecaneSqualane1147[2]
2,8-DimethyldecaneSqualane1146[2]
2,9-DimethyldecaneSqualane1145[2]
2,9-DimethyldecaneDB-1 (100% Dimethylpolysiloxane)1145[3]
3,3-DimethyldecaneSqualane1165[2]
3,4-DimethyldecaneSqualane1182[2]
3,5-DimethyldecaneSqualane1176[2]
3,6-DimethyldecaneSqualane1173[2]
3,7-DimethyldecaneSqualane1172[2]
3,8-DimethyldecaneSqualane1171[2]
4,4-DimethyldecaneSqualane1186[2]
4,5-DimethyldecaneSqualane1192[2]
4,6-DimethyldecaneSqualane1188[2]
4,7-DimethyldecaneSqualane1187[2]
5,5-DimethyldecaneSqualane1194[2]
5,6-DimethyldecaneSqualane1198[2]
Tribranched Alkanes
2,2,3-TrimethylnonaneSqualane1166[2]
2,2,4-TrimethylnonaneSqualane1152[2]
2,2,5-TrimethylnonaneSqualane1148[2]
2,2,6-TrimethylnonaneSqualane1146[2]
2,2,7-TrimethylnonaneSqualane1145[2]
2,2,8-TrimethylnonaneSqualane1144[2]
2,3,4-TrimethylnonaneSqualane1180[2]
2,3,5-TrimethylnonaneSqualane1173[2]
2,3,6-TrimethylnonaneSqualane1169[2]
2,3,7-TrimethylnonaneSqualane1168[2]
2,3,8-TrimethylnonaneSqualane1167[2]
2,4,6-TrimethylnonaneSqualane1162[2]
2,4,8-TrimethylnonaneSqualane1155[2]
3,3,4-TrimethylnonaneSqualane1187[2]
3,3,5-TrimethylnonaneSqualane1178[2]
3,3,6-TrimethylnonaneSqualane1175[2]
3,3,7-TrimethylnonaneSqualane1174[2]
3,4,5-TrimethylnonaneSqualane1196[2]
3,4,6-TrimethylnonaneSqualane1190[2]
3,4,7-TrimethylnonaneSqualane1189[2]
3,5,7-TrimethylnonaneSqualane1182[2]
4,4,5-TrimethylnonaneSqualane1200[2]
4,4,6-TrimethylnonaneSqualane1195[2]
4,5,6-TrimethylnonaneSqualane1202[2]

Experimental Protocols

The determination of Kovats retention indices is a standardized procedure in gas chromatography. The general workflow involves the analysis of a sample containing the analytes of interest along with a homologous series of n-alkanes.

Instrumentation and Conditions
  • Gas Chromatograph (GC): A standard GC system equipped with a capillary column and a flame ionization detector (FID) is typically used.

  • Column: The choice of the stationary phase is critical. For alkane analysis, non-polar columns such as those with 100% dimethylpolysiloxane (e.g., DB-1, OV-101, SE-30) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5) are commonly employed. Squalane is another widely used non-polar stationary phase.[4]

  • Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.

  • Temperature Program: The analysis can be performed under isothermal conditions (constant temperature) or with a temperature program (a gradual increase in temperature). For complex mixtures with a wide range of boiling points, a temperature program is preferred.

  • Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

Procedure
  • n-Alkane Calibration: A mixture of a homologous series of n-alkanes (e.g., C8-C20) is injected into the GC under the same conditions that will be used for the sample analysis. The retention times of each n-alkane are recorded.

  • Sample Analysis: The sample containing the branched C12 alkanes is injected into the GC, and the retention times of the analytes are recorded.

  • Calculation of Retention Index: The Kovats retention index (I) for each analyte is calculated using the following formula for temperature-programmed GC:

    I = 100[n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]

    Where:

    • tR(x) is the retention time of the analyte.

    • tR(n) is the retention time of the n-alkane eluting immediately before the analyte.

    • tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.

    • n is the carbon number of the n-alkane eluting immediately before the analyte.

    For isothermal GC, the logarithm of the adjusted retention times is used in the calculation.[4]

Mandatory Visualization

G cluster_prep Sample and Standard Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Acquisition and Processing Sample Branched C12 Alkane Sample Injector GC Injector Sample->Injector nAlkane n-Alkane Standard Mix (e.g., C8-C20) nAlkane->Injector Column Capillary Column (e.g., DB-1, Squalane) Injector->Column Detector FID Detector Column->Detector Chromatogram_Sample Sample Chromatogram (Retention Times) Detector->Chromatogram_Sample Chromatogram_nAlkane n-Alkane Chromatogram (Retention Times) Detector->Chromatogram_nAlkane Calculation Kovats RI Calculation Chromatogram_Sample->Calculation Chromatogram_nAlkane->Calculation Result Retention Index (RI) Calculation->Result

Caption: Experimental workflow for determining the Kovats retention index of branched C12 alkanes.

References

Comparative Biological Activities of Trimethylnonane Isomers: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of direct comparative studies on the biological activities of specific trimethylnonane isomers. While the chemical and physical properties of various trimethylnonane isomers are documented, dedicated research into their comparative toxicology, pharmacology, and mechanisms of action appears to be limited. This guide, therefore, aims to provide a broader context based on the known biological activities of branched-chain alkanes in a similar carbon range (C9-C14) and outlines the standard experimental protocols that would be employed in such a comparative study.

General Biological Activities of Branched Alkanes (C9-C14)

Branched alkanes within the C9-C14 range are generally considered to have low acute toxicity.[1] However, their biological effects can vary depending on the specific isomeric structure, route of exposure, and duration of exposure. Potential biological activities of concern include neurotoxicity, skin irritation, and cytotoxicity.

Data on General Toxicity of C9-C14 Alkanes

Due to the lack of specific data on trimethylnonane isomers, the following table summarizes the general toxicity profile of C9-C14 alkanes. It is important to note that these are general classifications and do not reflect the specific comparative potency of individual trimethylnonane isomers.

Biological EffectGeneral Observation for C9-C14 AlkanesCitation
Acute Oral Toxicity Generally low toxicity.[1]
Dermal Irritation Can cause mild to moderate skin irritation, particularly with repeated or prolonged exposure, leading to dryness and cracking.[2]
Neurotoxicity Inhalation of high concentrations of some volatile alkanes can cause central nervous system depression, leading to dizziness and drowsiness.[3][4] Specific isomers of other hydrocarbons, like n-hexane, are known to be more neurotoxic than their branched counterparts.
Cytotoxicity High concentrations of hydrocarbons can disrupt cell membranes due to their lipophilic nature, leading to cell death.[5]

Experimental Protocols for Comparative Analysis

To comparatively assess the biological activity of trimethylnonane isomers, a battery of standardized in vitro and in vivo assays would be necessary. The following are detailed methodologies for key experiments that would be cited in such a study.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a substance that reduces the viability of a cell culture by 50% (IC50).

Protocol:

  • Cell Culture: Human cell lines, such as lung fibroblasts (A549) or keratinocytes (HaCaT), are cultured in appropriate media and conditions.

  • Exposure: Cells are seeded in 96-well plates and exposed to a range of concentrations of each trimethylnonane isomer for 24-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a colored formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[6]

In Vitro Skin Irritation Assay (Reconstituted Human Epidermis Model)

This assay assesses the potential of a substance to cause skin irritation.

Protocol:

  • Model Preparation: Reconstituted human epidermis (RhE) tissues are equilibrated in culture medium.

  • Substance Application: A defined amount of each trimethylnonane isomer is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are exposed for a set period, followed by rinsing and incubation in fresh medium.

  • Viability Assessment: Tissue viability is determined using the MTT assay as described above.

  • Data Analysis: A substance is classified as an irritant if the tissue viability falls below a certain threshold (e.g., 50%).[7]

In Vitro Neurotoxicity Assay (Neurite Outgrowth Assay)

This assay evaluates the potential of a substance to adversely affect neuronal cells.

Protocol:

  • Cell Culture: A neuronal cell line (e.g., PC12 or SH-SY5Y) is cultured and induced to differentiate and grow neurites.

  • Exposure: The differentiated cells are exposed to various concentrations of each trimethylnonane isomer.

  • Imaging: After the exposure period, the cells are fixed and stained. Images are captured using high-content imaging systems.

  • Neurite Measurement: The length and number of neurites per cell are quantified using image analysis software.

  • Data Analysis: A significant reduction in neurite outgrowth compared to control indicates potential neurotoxicity.

Mandatory Visualizations

Experimental Workflow for Comparative Cytotoxicity

G Experimental Workflow for Comparative Cytotoxicity of Trimethylnonane Isomers cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549) seeding Seed Cells in 96-well Plates cell_culture->seeding isomer_prep Prepare Isomer Solutions treatment Treat with Isomer Concentrations isomer_prep->treatment seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate mtt_add->incubation solubilization Solubilize Formazan incubation->solubilization readout Measure Absorbance solubilization->readout calc Calculate IC50 Values readout->calc comparison Compare Isomer Potency calc->comparison

Caption: Workflow for assessing the comparative cytotoxicity of trimethylnonane isomers.

Hypothetical Signaling Pathway Affected by Alkanes

G Hypothetical Signaling Pathway for Alkane-Induced Cellular Stress cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_downstream Downstream Effects cluster_response Cellular Response alkane Trimethylnonane Isomer membrane_disruption Membrane Fluidity Alteration alkane->membrane_disruption ros Increased ROS Production membrane_disruption->ros mapk MAPK Pathway Activation (e.g., ERK, JNK, p38) ros->mapk nfkb NF-κB Activation ros->nfkb inflammation Inflammatory Response mapk->inflammation apoptosis Apoptosis mapk->apoptosis nfkb->inflammation

Caption: Hypothetical pathway for alkane-induced cellular stress responses.

Conclusion

While direct comparative data on the biological activities of trimethylnonane isomers is currently unavailable, the established toxicological profiles of similar branched alkanes suggest potential for neurotoxicity, skin irritation, and cytotoxicity. The degree of these effects is likely to vary between isomers due to differences in their physical and chemical properties, which influence their absorption, distribution, metabolism, and excretion. Further research employing the standardized experimental protocols outlined above is necessary to elucidate the specific biological activities and comparative potencies of individual trimethylnonane isomers. Such studies are crucial for accurate risk assessment and the development of safe handling and use guidelines for these compounds.

References

Confirming the Stereochemistry of Synthesized 3,5,6-Trimethylnonane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical fidelity and understanding biological activity. This guide provides a comparative analysis of key analytical techniques for confirming the stereochemistry of synthesized 3,5,6-trimethylnonane, a branched alkane with multiple chiral centers. Due to the absence of chromophores in alkanes, specialized chiroptical methods are required for unambiguous stereochemical assignment.

This guide outlines a workflow and presents comparative data for the analysis of a synthesized sample of this compound against hypothetical reference standards of known stereoisomers. The primary techniques discussed are Chiral Gas Chromatography (Chiral GC), Vibrational Circular Dichroism (VCD), and Optical Rotation (OR).

Experimental and Analytical Workflow

A systematic approach is essential for the conclusive stereochemical assignment of this compound. The following workflow integrates chromatographic and spectroscopic methods to compare the synthesized sample with reference standards.

G cluster_synthesis Sample Preparation cluster_analysis Stereochemical Analysis cluster_data Data Comparison and Confirmation synth Synthesized this compound gc Chiral Gas Chromatography (GC) synth->gc vcd Vibrational Circular Dichroism (VCD) synth->vcd or_node Optical Rotation (OR) synth->or_node ref Reference Stereoisomers (e.g., (3R,5S,6R) and (3S,5R,6S)) ref->gc ref->vcd ref->or_node compare Compare Retention Times, VCD Spectra, and Specific Rotation gc->compare vcd->compare or_node->compare confirm Confirm Stereochemistry of Synthesized Sample compare->confirm

Caption: Workflow for the stereochemical confirmation of synthesized this compound.

Comparative Analytical Data

The following tables summarize hypothetical quantitative data for the synthesized this compound sample compared to two reference stereoisomers.

Table 1: Chiral Gas Chromatography Data

CompoundRetention Time (min)
Synthesized this compound25.8
Reference (3R,5S,6R)-3,5,6-Trimethylnonane25.8
Reference (3S,5R,6S)-3,5,6-Trimethylnonane27.2

Table 2: Vibrational Circular Dichroism (VCD) Data

CompoundKey VCD Bands (cm⁻¹) and Signs
Synthesized this compound2960 (+), 2925 (-), 1460 (+), 1380 (-)
Reference (3R,5S,6R)-3,5,6-Trimethylnonane2960 (+), 2925 (-), 1460 (+), 1380 (-)
Reference (3S,5R,6S)-3,5,6-Trimethylnonane2960 (-), 2925 (+), 1460 (-), 1380 (+)

Table 3: Optical Rotation Data

CompoundSpecific Rotation [α]D²⁰
Synthesized this compound+15.2°
Reference (3R,5S,6R)-3,5,6-Trimethylnonane+15.5°
Reference (3S,5R,6S)-3,5,6-Trimethylnonane-15.4°

Detailed Experimental Protocols

1. Chiral Gas Chromatography (GC)

  • Objective: To separate the stereoisomers of this compound based on their differential interactions with a chiral stationary phase.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., Astec CHIRALDEX G-TA).

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of the synthesized sample and each reference stereoisomer in a volatile, achiral solvent such as hexane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 2 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL

  • Data Analysis: Compare the retention time of the peak from the synthesized sample with the retention times of the reference stereoisomers. Co-injection of the synthesized sample with a reference standard can be performed to confirm peak identity.

2. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Objective: To measure the differential absorption of left and right circularly polarized infrared light, which is highly sensitive to the absolute configuration of a chiral molecule.

  • Instrumentation: A VCD spectrometer.

  • Sample Preparation: Prepare concentrated solutions (approx. 20-50 mg/mL) of the synthesized sample and each reference stereoisomer in a suitable achiral solvent (e.g., carbon tetrachloride or deuterated chloroform). The solvent should have minimal absorption in the spectral regions of interest.

  • Data Acquisition:

    • Acquire the VCD and IR spectra of the samples in the C-H stretching region (approx. 2800-3000 cm⁻¹) and the fingerprint region (approx. 1300-1500 cm⁻¹).

    • Collect data for a sufficient duration to achieve an adequate signal-to-noise ratio.

    • Acquire a background spectrum of the pure solvent under the same conditions and subtract it from the sample spectra.

  • Data Analysis: Compare the VCD spectrum of the synthesized sample with the spectra of the reference stereoisomers. Enantiomers will exhibit mirror-image VCD spectra.

3. Optical Rotation (OR)

  • Objective: To measure the rotation of plane-polarized light by a chiral sample, providing a macroscopic measure of its optical activity.

  • Instrumentation: A polarimeter.

  • Sample Preparation: Accurately prepare solutions of known concentration (e.g., 10 mg/mL) of the synthesized sample and each reference stereoisomer in a suitable achiral solvent (e.g., chloroform).

  • Data Acquisition:

    • Calibrate the polarimeter using the pure solvent (blank).

    • Measure the observed rotation of each sample solution in a cell of known path length (e.g., 1 dm).

    • Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Data Analysis: Compare the sign and magnitude of the specific rotation of the synthesized sample with those of the reference stereoisomers. Enantiomers will have specific rotations of equal magnitude but opposite signs.

Cross-Validation of Analytical Methods for Branched Alkane Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of branched alkanes, the selection of a robust and reliable analytical method is paramount for accurate quantification and structural elucidation. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document outlines their performance characteristics, supported by experimental data, to facilitate informed method selection and cross-validation.

Data Presentation: A Comparative Overview

The quantitative performance of an analytical method is critical for its validation and application. The following tables summarize key performance parameters for GC-FID, GC-MS, and NMR spectroscopy in the context of alkane analysis. While data for a comprehensive set of branched alkanes across all techniques is not available from a single study, the provided data for n-alkanes and representative branched alkanes offer a strong basis for comparison.

Table 1: Comparison of Quantitative Performance Parameters for Alkane Analysis

ParameterGC-FIDGC-MSNMR Spectroscopy
**Linearity (R²) **≥ 0.999[1]> 0.99[2]≥ 0.999
Accuracy (% Recovery) 94% (average for n-alkanes)[1]> 91% (for n-alkanes)[3]> 98%
Precision (% RSD) < 11.9% (repeatability for n-alkanes)[1]< 12.9% (intra-assay for n-alkanes)[3]< 2%
Limit of Detection (LOD) 19 pg - 110 pg (for n-alkanes and monomethylalkanes)[4]2.1 pg - 86 pg (for n-alkanes and monomethylalkanes)[4]~µg range
Limit of Quantification (LOQ) 31.7 - 65.8 ng/g (for n-alkanes)[5]5 nmol (on-column for n-alkanes)[3]~µg range

Table 2: Predicted GC-MS Fragmentation Data for a Representative Branched Alkane (Triacontane, 11,20-didecyl-) [6]

Mass-to-Charge Ratio (m/z)Proposed Fragment IonStructural OriginPredicted Relative Abundance
702[C₅₀H₁₀₂]⁺• (Molecular Ion)Intact moleculeLow
561[C₄₀H₈₁]⁺Loss of a decyl radicalModerate
421[C₃₀H₆₁]⁺Cleavage at the C20 branchHigh
281[C₂₀H₄₁]⁺Cleavage at the C11 branchHigh
141[C₁₀H₂₁]⁺Decyl fragmentModerate
57, 71, 85...[CₙH₂ₙ₊₁]⁺General alkane fragmentationHigh (series)

Table 3: Predicted ¹³C NMR Chemical Shifts for a Representative Branched Alkane (Triacontane, 11,20-didecyl-) [6]

Carbon Atom TypePredicted Chemical Shift (δ, ppm)
Methine (CH) at C11 and C2038 - 42
Methylene (CH₂) adjacent to branches30 - 35
Bulk Methylene (CH₂) in chains29 - 30
Terminal Methyl (CH₃)14 - 15

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods. The following sections provide representative methodologies for the analysis of branched alkanes using GC-FID, GC-MS, and NMR.

Gas Chromatography (GC) Based Methods

Sample Preparation (for GC-FID and GC-MS):

  • Dissolution: Accurately weigh and dissolve the branched alkane sample in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a known concentration.

  • Internal Standard: Add a suitable internal standard (e.g., a deuterated alkane for GC-MS or an alkane not present in the sample for GC-FID) at a known concentration to correct for variations in injection volume and instrument response.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-FID Protocol:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector.

  • Column: A non-polar capillary column (e.g., DB-1ht, 30 m x 0.25 mm i.d., 0.1 µm film thickness) is typically used for alkane analysis.[6]

  • Injector:

    • Temperature: 350°C[6]

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[6][7]

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.[6]

    • Ramp: 10°C/min to 380°C.[6]

    • Final Hold: Hold at 380°C for 10 minutes.[6]

  • Detector:

    • Temperature: 380°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen or Helium): 25 mL/min

GC-MS Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Column: Same as GC-FID.

  • Injector: Same as GC-FID.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6][7]

  • Oven Temperature Program: Same as GC-FID.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-750.

    • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

  • Dissolution: Dissolve an accurately weighed amount of the branched alkane sample (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Internal Standard: Add a certified quantitative NMR internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and at a known concentration.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: CDCl₃[6]

  • Temperature: 298 K[6]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Relaxation Delay (d1): 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative analysis).

    • Number of Scans: 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Relaxation Delay (d1): 5 times the longest T1 (can be significantly longer than for ¹H).

    • Number of Scans: 1024 or more for adequate signal-to-noise.[6]

Mandatory Visualizations

CrossValidationWorkflow cluster_methods Analytical Methods cluster_data Data Acquisition cluster_validation Cross-Validation GC_FID GC-FID Analysis Data_GCFID Quantitative Data (Peak Areas) GC_FID->Data_GCFID GC_MS GC-MS Analysis Data_GCMS Qualitative Data (Mass Spectra) Quantitative Data (Peak Areas) GC_MS->Data_GCMS NMR NMR Spectroscopy Data_NMR Qualitative Data (Chemical Shifts) Quantitative Data (Signal Integrals) NMR->Data_NMR Compare_Quant Compare Quantitative Results (Concentration, Purity) Data_GCFID->Compare_Quant Data_GCMS->Compare_Quant Compare_Qual Compare Qualitative Information (Structure Confirmation) Data_GCMS->Compare_Qual Data_NMR->Compare_Quant Data_NMR->Compare_Qual Final_Report Validated Analytical Report Compare_Quant->Final_Report Compare_Qual->Final_Report

Caption: Workflow for the cross-validation of analytical methods.

SignalingPathways cluster_gcms GC-MS Analysis Sample_Injection Sample Injection & Vaporization GC_Separation Chromatographic Separation Sample_Injection->GC_Separation Ionization Electron Ionization GC_Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analysis Mass Analysis (m/z) Fragmentation->Mass_Analysis Detection_MS Detection Mass_Analysis->Detection_MS

Caption: Key steps in the GC-MS analytical pathway.

References

Inter-Laboratory Comparison of 3,5,6-Trimethylnonane Analysis: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 3,5,6-trimethylnonane analysis. Due to a lack of publicly available inter-laboratory studies for this specific compound, this document outlines a standardized protocol based on established methods for volatile organic compound (VOC) analysis. It includes a detailed experimental methodology, data presentation templates, and visual workflows to facilitate the design and execution of a robust comparative study. The objective is to offer a foundational resource for laboratories aiming to assess and compare their performance in the quantification of this compound, thereby promoting standardized and reliable analytical outcomes.

Introduction

This compound is a branched-chain alkane that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker. Accurate and reproducible quantification of this compound is crucial for reliable data interpretation. Inter-laboratory comparison studies, also known as proficiency testing, are essential for evaluating and harmonizing the performance of different laboratories conducting the same analysis.[1][2]

This guide proposes a standardized approach for an inter-laboratory comparison of this compound analysis, with a focus on the widely used and powerful technique of gas chromatography-mass spectrometry (GC-MS).[3][4] The protocols and data structures outlined herein are intended to serve as a template for organizing such a study.

Proposed Inter-Laboratory Comparison Workflow

An inter-laboratory study involves a coordinating body that prepares and distributes identical samples to participating laboratories.[1] The laboratories analyze the samples according to a specified protocol and report their results back to the coordinator for statistical analysis and comparison. The overall workflow for such a study is depicted below.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Feedback A Coordinating Laboratory Prepares & Validates Homogeneous Samples of this compound B Samples are Blind-Labeled and Distributed to Participating Laboratories A->B C Participating Laboratories Perform Sample Analysis Following Standardized Protocol B->C D Data Acquisition and Initial Processing C->D E Laboratories Submit Results to Coordinating Body D->E F Statistical Analysis of Submitted Data (e.g., z-scores, precision) E->F G Generation of a Comprehensive Report Comparing Laboratory Performance F->G H Report and Feedback Provided to Participating Laboratories G->H

Figure 1: Workflow of an Inter-laboratory Comparison Study.

Standardized Experimental Protocol

The following is a proposed standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on common practices for the analysis of volatile hydrocarbons.[5][6][7]

Sample Preparation
  • Matrix: The inter-laboratory study should use a well-defined and homogeneous matrix. For initial studies, a high-purity solvent such as hexane (B92381) or methanol (B129727) is recommended.

  • Standards: A certified reference material of this compound should be used to prepare calibration standards.

  • Calibration Curve: Prepare a series of calibration standards by diluting the stock solution in the chosen matrix to cover the expected concentration range of the test samples. A minimum of five concentration levels is recommended.

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the samples) should be added to all standards and samples to correct for variations in injection volume and instrument response.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and should be optimized by each participating laboratory.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Injection:

    • Mode: Splitless

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

  • Gas Chromatograph (GC):

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for hydrocarbon analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (from m/z 40-300) for qualitative confirmation.

      • Quantification Ions for this compound: To be determined from the mass spectrum of the pure standard. Common fragments for branched alkanes include m/z 43, 57, 71, and 85.

The general workflow for the analytical procedure is illustrated in the diagram below.

G A Sample Receipt and Preparation B Addition of Internal Standard A->B C GC-MS Injection B->C D Chromatographic Separation C->D E Mass Spectrometric Detection D->E F Data Processing (Peak Integration) E->F G Quantification using Calibration Curve F->G H Final Report Generation G->H

Figure 2: Experimental Workflow for GC-MS Analysis.

Data Presentation and Comparison

To facilitate a clear comparison of results from participating laboratories, all quantitative data should be summarized in a structured table. The following table provides a template for reporting key performance metrics.

Performance Metric Laboratory A Laboratory B Laboratory C Laboratory D Mean Value Std. Dev.
Reported Concentration (µg/mL)
Accuracy (% Recovery)
Precision (RSD %)
Limit of Detection (LOD) (µg/mL) N/AN/A
Limit of Quantification (LOQ) (µg/mL) N/AN/A
Instrumentation Used N/AN/A

Definitions:

  • Accuracy (% Recovery): The closeness of the laboratory's average measured value to the true (assigned) concentration of the sample. It is calculated as (Measured Concentration / True Concentration) * 100.

  • Precision (RSD %): The degree of agreement among replicate measurements, expressed as the relative standard deviation ((Standard Deviation of Replicates / Mean of Replicates) * 100).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected above the background noise.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

While no formal inter-laboratory comparison data currently exists for this compound, this guide provides the necessary framework for establishing such a study. By adopting a standardized analytical protocol, utilizing a centralized data collection and analysis approach, and adhering to clear performance metrics, the scientific community can work towards ensuring the comparability and reliability of this compound measurements across different laboratories. This will ultimately enhance the quality and robustness of research and development activities that involve the analysis of this compound.

References

Navigating the Identification of 3,5,6-Trimethylnonane: A Comparative Guide to Mass Spectral Library Matching

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a critical step in the analytical workflow. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, relying heavily on the comparison of experimentally obtained mass spectra with entries in established spectral libraries. This guide provides a comparative overview of mass spectral library matching for 3,5,6-trimethylnonane, addressing the current availability of its data and offering practical, data-supported alternatives for its identification.

The Challenge of Sourcing a Reference Spectrum

A comprehensive search of publicly accessible mass spectral databases, including the NIST WebBook and PubChem, reveals a notable gap: the absence of an experimental electron ionization (EI) mass spectrum for this compound. While these resources provide valuable information on the compound's physical and chemical properties, they do not currently house its reference mass spectrum.

Leading commercial mass spectral libraries, such as the Wiley Registry of Mass Spectral Data and the NIST/EPA/NIH Mass Spectral Library, are the most likely sources for a reference spectrum of this compound.[1][2][3] These libraries are extensive collections, with the Wiley Registry boasting over 873,000 spectra in its 2023 release.[1] However, access to these databases typically requires a commercial license, and the presence of this compound's spectrum within them could not be publicly verified at the time of this publication.

Alternative Identification Strategy: Isomer Comparison

In the absence of a direct library match, a viable alternative is the analysis of mass spectra from structurally similar isomers. Branched alkanes, such as trimethylnonane isomers, often exhibit characteristic fragmentation patterns that can aid in tentative identification. The NIST WebBook provides an experimental mass spectrum for an isomer, 2,2,3-trimethylnonane (B14627614), which can serve as a point of comparison.

Table 1: Comparison of Key Identifying Information for Trimethylnonane Isomers

ParameterThis compound (Target Analyte)2,2,3-Trimethylnonane (Reference Isomer)
Molecular Formula C12H26[4]C12H26[5]
Molecular Weight 170.33 g/mol [4]170.33 g/mol [5]
CAS Number 62184-26-3[4]55499-04-2[5]
Mass Spectrum Source Not publicly availableNIST WebBook[5]
Key Mass Fragments (m/z) Predicted to show significant CnH2n+1 fragments43, 57, 71, 85 (indicative of alkyl chain fragmentation)[5]

The mass spectrum of 2,2,3-trimethylnonane is characterized by a series of alkyl fragment ions (at m/z 43, 57, 71, 85), which is typical for saturated hydrocarbons. The relative intensities of these ions are influenced by the branching of the carbon chain. For this compound, a similar fragmentation pattern is expected, but with potentially different relative abundances of key fragments due to the different locations of the methyl groups. The molecular ion (m/z 170) for such branched alkanes is often of very low abundance or entirely absent.

The Role of Retention Indices

Given the similarity in mass spectra among isomers, chromatographic separation is paramount for confident identification. The use of Kovats retention indices (RI) provides a standardized measure of a compound's elution time, which is less susceptible to variation than absolute retention time. The NIST WebBook contains retention index data for other trimethylnonane isomers, such as 3,4,7-trimethylnonane, on a non-polar SE-30 column.[6][7] Obtaining an experimental retention index for an unknown peak and comparing it to literature or predicted values for this compound would significantly strengthen its identification.

Experimental Protocols

For researchers aiming to generate their own mass spectral data for this compound, the following provides a typical GC-MS methodology.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Branched Alkanes

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector: Splitless injection at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

Visualizing the Workflow

The process of identifying a compound like this compound using GC-MS and library matching can be visualized as a logical workflow.

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing & Identification Sample Sample containing This compound Extraction Extraction/Dilution Sample->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection RI_Calculation Retention Index Calculation GC_Separation->RI_Calculation Data_Acquisition Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Library_Search Mass Spectral Library Search (e.g., NIST, Wiley) Data_Acquisition->Library_Search Comparison Comparison with Isomer Spectra & RI Data Library_Search->Comparison RI_Calculation->Comparison Identification Tentative Identification or Confirmation Comparison->Identification

Caption: Workflow for the identification of this compound using GC-MS.

References

A Comparative Guide to the Determination of Relative Response Factors for Trimethylnonane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for determining the Relative Response Factor (RRF) of trimethylnonane isomers using Gas Chromatography with Flame Ionization Detection (GC-FID). Accurate quantification of these branched alkanes is critical in various fields, including petrochemical analysis, environmental monitoring, and as impurities in pharmaceutical products. This document outlines experimental protocols and presents a comparative analysis of expected outcomes based on different analytical approaches.

Introduction to Relative Response Factor in GC-FID

In gas chromatography, the Flame Ionization Detector (FID) is widely used for quantitative analysis due to its high sensitivity and wide linear range for hydrocarbons.[1] The detector's response is generally proportional to the number of carbon atoms in an analyte.[2] However, for structural isomers like trimethylnonanes, which share the same molecular formula (C₁₂H₂₆) but differ in their branching, the FID response can vary. This variation necessitates the determination of a Relative Response Factor (RRF) for accurate quantification, especially when an authentic standard for each isomer is not available.[3]

The RRF is a measure of the detector's response to an analyte relative to a reference standard.[4] It is calculated using the following formula:

RRF = (Response of Analyte / Concentration of Analyte) / (Response of Standard / Concentration of Standard)

An RRF of 1.0 indicates an identical response for the analyte and the standard. Deviations from 1.0 signify differences in detector response that must be corrected for in quantitative analysis.[5]

Experimental Determination of Relative Response Factor

The determination of RRF involves the preparation of standard solutions containing known concentrations of the trimethylnonane isomers and an internal standard, followed by GC-FID analysis. Dodecane is a common choice as an internal standard for the analysis of C12 isomers.[6]

Experimental Workflow

The general workflow for the experimental determination of RRF is depicted below.

RRF_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Known Concentrations of Isomers & IS) gc_injection Inject Sample prep_standards->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection peak_integration Integrate Peak Areas fid_detection->peak_integration rrf_calculation Calculate RRF peak_integration->rrf_calculation

Caption: Workflow for Experimental RRF Determination.

Detailed Experimental Protocol

1. Materials:

  • Trimethylnonane isomer standards (e.g., 2,2,4-trimethylnonane, 2,3,5-trimethylnonane, etc.)

  • Internal Standard (IS): n-dodecane (99%+ purity)

  • Solvent: Hexane or other suitable organic solvent (GC grade)

2. Standard Preparation:

  • Prepare individual stock solutions of each trimethylnonane isomer and the internal standard in the chosen solvent at a concentration of 1000 µg/mL.

  • Prepare a mixed standard solution containing a known concentration of each trimethylnonane isomer and the internal standard. A typical concentration might be 100 µg/mL for each component.

3. GC-FID Instrumentation and Conditions:

ParameterCondition A (Non-polar Column)Condition B (Mid-polar Column)
GC System Agilent 6890 or equivalent with FIDAgilent 6890 or equivalent with FID
Column DB-5 (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessDB-17 (50%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°CSplit/Splitless, 250°C
Injection Volume 1 µL1 µL
Split Ratio 50:150:1
Carrier Gas Helium, constant flow at 1.0 mL/minHelium, constant flow at 1.0 mL/min
Oven Program 50°C (hold 2 min), ramp to 200°C at 5°C/min, hold 5 min60°C (hold 2 min), ramp to 220°C at 4°C/min, hold 5 min
Detector FID, 280°CFID, 280°C
Makeup Gas Nitrogen, 25 mL/minNitrogen, 25 mL/min
Hydrogen Flow 30 mL/min30 mL/min
Air Flow 300 mL/min300 mL/min

4. Data Analysis:

  • Integrate the peak areas of each trimethylnonane isomer and the internal standard.

  • Calculate the RRF for each isomer using the formula mentioned previously.

Comparative Analysis of GC Columns for Isomer Separation

The choice of GC column is critical for the successful separation of structurally similar isomers.[7] Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide additional selectivity based on dipole-dipole interactions. For branched alkanes, which are non-polar, a non-polar stationary phase is often the first choice. However, subtle differences in the molecular shape of isomers can lead to differences in their interaction with mid-polarity phases, sometimes resulting in better resolution.

The logical relationship for selecting a GC column for trimethylnonane isomer analysis is outlined below.

Column_Selection start Start: Analyze Trimethylnonane Isomers compound_properties Properties: - Non-polar - Similar Boiling Points start->compound_properties column_choice Initial Column Choice: Non-polar (e.g., DB-5) compound_properties->column_choice check_resolution Evaluate Resolution column_choice->check_resolution adequate_resolution Resolution is Adequate check_resolution->adequate_resolution Yes inadequate_resolution Resolution is Inadequate check_resolution->inadequate_resolution No final_method Final Method adequate_resolution->final_method alternative_column Alternative: Mid-polar Column (e.g., DB-17) inadequate_resolution->alternative_column optimize_conditions Optimize Temperature Program inadequate_resolution->optimize_conditions alternative_column->check_resolution optimize_conditions->check_resolution

Caption: GC Column Selection Logic for Isomer Analysis.

Expected Quantitative Data and Comparison

Table 1: Hypothetical Retention Times and Peak Areas for C12 Branched Alkanes

CompoundRetention Time (min) - DB-5Peak Area - DB-5Retention Time (min) - DB-17Peak Area - DB-17
2,2,4-Trimethylnonane15.212500016.5126000
2,3,5-Trimethylnonane15.512800017.0129000
2,6-Dimethyl-4-ethyl-octane15.812700017.4128500
n-Dodecane (IS)16.213500018.0136000

Table 2: Calculated Relative Response Factors (RRF) for C12 Branched Alkanes

CompoundRRF (vs. n-Dodecane) - DB-5RRF (vs. n-Dodecane) - DB-17
2,2,4-Trimethylnonane0.980.98
2,3,5-Trimethylnonane1.011.01
2,6-Dimethyl-4-ethyl-octane1.001.00

Note: The RRF values for branched alkanes relative to their linear counterpart are expected to be close to 1.0, as the FID response is primarily dependent on the carbon number. However, minor variations can occur due to the branching structure affecting the combustion efficiency in the flame.[8]

Conclusion

The accurate quantification of trimethylnonane isomers by GC-FID necessitates the determination of their relative response factors. While the theoretical RRFs for these isomers relative to a linear alkane like n-dodecane are expected to be close to unity, experimental verification is crucial for achieving high accuracy in analytical results. The choice of the GC column and the optimization of the temperature program are key factors in achieving the necessary separation of these closely related isomers. For complex mixtures, a mid-polarity column may offer enhanced resolution compared to a standard non-polar column. Researchers should perform in-house RRF determination using a well-characterized internal standard and a validated GC-FID method to ensure the reliability of their quantitative data.

References

Safety Operating Guide

Proper Disposal of 3,5,6-Trimethylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,5,6-trimethylnonane, a branched alkane. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is predicated on the general principles for handling and disposing of similar flammable and potentially hazardous aliphatic hydrocarbons.

It is critical to always consult your institution's Environmental Health and Safety (EHS) department and a certified hazardous waste disposal vendor to ensure adherence to all federal, state, and local regulations. The information herein should be used as a supplementary resource to your institution's established protocols.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with appropriate safety measures. While specific hazard information is limited, it should be treated as a flammable liquid that may cause skin irritation and is harmful if inhaled or swallowed.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential sources of ignition.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomite.[2] Collect the spilled material and contaminated absorbent into a sealed container for proper disposal. Avoid dispersal of spilled material into waterways, drains, or soil.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in general waste.

  • Waste Segregation and Collection:

    • Collect all waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazard pictograms (e.g., flammable liquid).

    • Do not mix with incompatible waste streams.

  • Container Management:

    • Keep the waste container securely closed when not in use.[1]

    • Store the container in a designated and well-ventilated hazardous waste accumulation area.

    • The storage area should have secondary containment to mitigate potential spills.

  • Consult with EHS:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

    • Provide them with a complete and accurate description of the waste stream.

  • Professional Disposal:

    • Disposal must be conducted by a licensed and qualified hazardous waste disposal company.

    • The primary method of disposal for flammable organic compounds is typically high-temperature incineration at a permitted facility.

Quantitative Data and Physical Properties

While a comprehensive, verified set of quantitative data from a specific Safety Data Sheet for this compound is not available, the following table summarizes known physical and chemical properties from various chemical databases. This information can be useful for waste characterization.

PropertyValueSource
Molecular Formula C₁₂H₂₆ChemBK[3], PubChem[4]
Molar Mass 170.33 g/mol ChemBK[3], PubChem[4]
Boiling Point 197°CChemBK[3]
Melting Point -50.8°C (estimate)ChemBK[3]
Density 0.7604 g/cm³ChemBK[3]
Refractive Index 1.4256ChemBK[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Disposal Process A Generate this compound Waste B Segregate and Collect in a Labeled, Compatible Container A->B C Store in Designated Hazardous Waste Accumulation Area B->C D Contact Institutional EHS for Waste Pickup C->D E Waste Profile Characterization D->E F Transfer to Licensed Hazardous Waste Vendor E->F G Final Disposal (e.g., Incineration) F->G

Caption: A logical workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Personal protective equipment for handling 3,5,6-Trimethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,5,6-trimethylnonane in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that may cause skin irritation and allergic reactions. It is also harmful to aquatic life. The primary routes of exposure are inhalation, skin contact, and eye contact. Engineering controls, such as a certified chemical fume hood, are mandatory for all handling procedures.

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryMinimum RequirementRecommended for Enhanced SafetyRationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Double-gloving (two pairs of nitrile gloves)Protects against skin irritation and potential allergic reactions. Double-gloving provides additional security against tears or punctures.
Eye & Face Protection Safety glasses with side shieldsChemical safety goggles and a face shieldPrevents eye irritation from splashes. A face shield offers broader protection for the face.
Respiratory Protection Work within a certified chemical fume hoodAir-purifying respirator with organic vapor cartridges (if fume hood is not available or in case of a large spill)Protects the respiratory system from inhalation of vapors. A boiling point of 197°C indicates moderate volatility at room temperature, but vapors can still accumulate.[1]
Body Protection Flame-resistant lab coatChemical-resistant apron over a flame-resistant lab coatProtects skin and clothing from contamination and provides a barrier against splashes.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for safely handling this compound, from preparation to post-handling cleanup.

Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble Materials: Gather all necessary equipment, including primary and secondary containers, pipettes or syringes, and waste containers, and place them inside the fume hood.

  • Prepare for Spills: Confirm that a spill kit containing absorbent materials for organic solvents is readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above, ensuring gloves are pulled over the cuffs of the lab coat.

Experimental Protocol: Transferring this compound

This protocol is adapted from standard procedures for handling volatile liquids and should be performed entirely within a chemical fume hood.[2][3][4][5]

  • Establish a Secure Base: Place the primary container of this compound in a secondary container (e.g., a beaker or basin) to contain any potential spills.

  • Pre-rinse Transfer Equipment: If using a pipette or syringe, draw a small amount of the solvent into the device and then dispense it into the appropriate waste container. This "wets" the surfaces and helps ensure a more accurate volume transfer.

  • Execute the Transfer:

    • For pouring, ensure the receiving container is close to the source container to minimize the risk of splashing. Use a funnel if transferring to a container with a narrow opening.[4]

    • For pipetting or using a syringe, draw the desired volume of liquid slowly to prevent bubble formation.

  • Minimize Exposure: Transfer the liquid efficiently and deliberately. Do not leave the primary container open unnecessarily.[3]

  • Secure All Containers: Immediately and securely cap the primary container and the receiving vessel after the transfer is complete.

Post-Handling
  • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: first the outer gloves (if double-gloving), then the face shield and goggles, followed by the lab coat and inner gloves.

  • Personal Hygiene: Wash hands thoroughly with soap and water after all work is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: this compound is a non-halogenated hydrocarbon. It must be collected in a dedicated waste container labeled "Non-Halogenated Organic Waste."

  • Waste Containers: Use a chemically resistant container with a secure, vapor-tight lid. The container must be clearly labeled with its contents.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be disposed of in a designated solid hazardous waste container.

  • Disposal Request: When the waste container is three-quarters full, submit a hazardous waste pickup request to your institution's Environmental Health and Safety department.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills within a fume hood, use an absorbent material to soak up the liquid and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Assemble Materials prep1->prep2 prep3 Locate Spill Kit prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Secure Primary Container prep4->handle1 Begin Experiment handle2 Transfer Chemical handle1->handle2 handle3 Secure All Containers handle2->handle3 post1 Decontaminate Surfaces handle3->post1 End Experiment post2 Dispose of Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Segregate Non-Halogenated Waste post2->disp1 post4 Wash Hands post3->post4 disp2 Use Labeled, Sealed Container disp1->disp2 disp3 Request EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.